8-Oxononanoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61720-60-3 |
|---|---|
Molecular Formula |
C9H15ClO2 |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
8-oxononanoyl chloride |
InChI |
InChI=1S/C9H15ClO2/c1-8(11)6-4-2-3-5-7-9(10)12/h2-7H2,1H3 |
InChI Key |
QCICYSXWFXFBND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCC(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 8-Oxononanoyl Chloride: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
8-Oxononanoic acid is a naturally occurring oxo-fatty acid found in the human body that has garnered interest for its potential health benefits, including a possible role in reducing the risk of cancer and cardiovascular disease.[1] Its derivative, 8-oxononanoyl chloride, serves as a valuable reactive intermediate for the synthesis of various molecular probes and potential therapeutic agents, enabling researchers to investigate the biological functions of 8-oxononanoic acid and develop novel compounds. This guide aims to provide a detailed resource for professionals working with or interested in this class of molecules.
Properties of 8-Oxononanoic Acid
A thorough understanding of the physicochemical properties of the precursor, 8-oxononanoic acid, is essential for its handling, synthesis, and the subsequent preparation of this compound.
| Property | Value | Reference |
| CAS Number | 25542-64-7 | [2] |
| Molecular Formula | C₉H₁₆O₃ | [2] |
| Molecular Weight | 172.22 g/mol | [2] |
| IUPAC Name | 8-oxononanoic acid | [2] |
| Synonyms | 8-Ketopelargonic acid | [2] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
Synthesis of this compound
The synthesis of this compound is a two-step process involving the synthesis of its precursor, 8-oxononanoic acid, followed by its conversion to the acyl chloride.
Experimental Protocol: Synthesis of 8-Oxononanoic Acid (Adapted from a similar synthesis)
While a specific detailed protocol for 8-oxononanoic acid was not found in the literature, a representative synthesis for a structurally similar compound, 7-methyl-8-oxo-nonanoic acid, is described and can be adapted.[3] This synthesis involves a nucleophilic substitution followed by ketonic cleavage.
Materials:
-
Ethyl 6-bromohexanoate
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium hydroxide
Procedure:
-
Alkylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol. To this solution, add ethyl acetoacetate dropwise at room temperature. After the addition is complete, add ethyl 6-bromohexanoate dropwise.
-
Reflux the reaction mixture for 17 hours.
-
Hydrolysis and Decarboxylation: After cooling to room temperature, add a solution of sodium hydroxide and heat the mixture at 50°C for 12 hours to facilitate hydrolysis and ketonic cleavage.
-
Work-up: Cool the reaction mixture and acidify with hydrochloric acid. Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 8-oxononanoic acid.
-
Purification: Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Conversion of 8-Oxononanoic Acid to this compound
The conversion of a carboxylic acid to an acyl chloride is a standard organic transformation. Thionyl chloride is a common and effective reagent for this purpose.[4][5]
Materials:
-
8-Oxononanoic acid
-
Thionyl chloride (SOCl₂)
-
Dry dichloromethane (DCM) or another inert solvent
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), dissolve 8-oxononanoic acid in dry DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of gas ceases.
-
Isolation: Remove the excess thionyl chloride and solvent by distillation under reduced pressure. The resulting crude this compound can be used directly for subsequent reactions or purified by vacuum distillation.
Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. MYC expression and Fatty acid oxidation in EGFR-TKI acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-omics profiling reveals key signaling pathways in ovarian cancer controlled by STAT3 [thno.org]
- 5. Signal transducer and activator of transcription-3 drives the high-fat diet-associated prostate cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Oxononanoyl Chloride: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxononanoyl chloride is a reactive chemical intermediate of significant interest in organic synthesis, particularly in the development of novel pharmaceuticals and bioactive molecules. Its bifunctional nature, featuring a terminal acyl chloride and a ketone functional group, allows for a variety of subsequent chemical modifications. This guide provides a comprehensive overview of the chemical structure and a detailed exploration of the synthetic pathways for this compound, tailored for professionals in the fields of chemical research and drug development.
Chemical Structure and Properties
This compound possesses a nine-carbon aliphatic chain with a carbonyl group at the eighth position and an acyl chloride functional group at the terminus.
Chemical Structure:
Molecular Formula: C₉H₁₅ClO₂
Key Structural Features:
-
Acyl Chloride Group (-COCl): A highly reactive functional group that readily undergoes nucleophilic acyl substitution. This allows for the facile introduction of various moieties such as esters, amides, and other acyl derivatives.
-
Ketone Group (C=O): Located at the C-8 position, this group offers a site for nucleophilic addition, reduction, or other carbonyl-specific reactions, providing another avenue for molecular elaboration.
Due to the presence of the reactive acyl chloride, this compound is sensitive to moisture and should be handled under anhydrous conditions.
Synthesis of this compound
The synthesis of this compound is primarily achieved through the conversion of its corresponding carboxylic acid, 8-oxononanoic acid. The synthesis can therefore be considered a two-stage process: the preparation of 8-oxononanoic acid, followed by its conversion to the acyl chloride.
Synthesis of the Precursor: 8-Oxononanoic Acid
A common and viable route for the synthesis of 8-oxononanoic acid involves the oxidative cleavage of oleic acid, a readily available and renewable starting material.
Reaction Scheme:
A detailed experimental protocol for this transformation is outlined below.
Materials:
-
Oleic acid
-
Methanol
-
Dichloromethane (DCM)
-
Ozone (O₃)
-
Dimethyl sulfide (DMS) or triphenylphosphine (TPP)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Ozonolysis: Dissolve oleic acid in a 1:1 mixture of methanol and dichloromethane in a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet tube connected to a trap containing potassium iodide solution to quench excess ozone. Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of oleic acid.
-
Reductive Work-up: Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, dropwise at -78 °C and then allow the reaction mixture to slowly warm to room temperature. Stir the mixture overnight.
-
Extraction and Purification: Concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatographic Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to isolate pure 8-oxononanoic acid.
Quantitative Data:
| Parameter | Value |
| Starting Material | Oleic Acid |
| Product | 8-Oxononanoic Acid |
| Typical Yield | 40-60% |
| Purity | >95% (after chromatography) |
Conversion of 8-Oxononanoic Acid to this compound
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most commonly used reagents for this purpose. The use of oxalyl chloride often provides cleaner reactions and easier work-up.[1]
Reaction Scheme:
Materials:
-
8-Oxononanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Anhydrous reaction vessel with a reflux condenser and a drying tube
Procedure using Thionyl Chloride:
-
Place 8-oxononanoic acid in a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize the HCl and SO₂ byproducts).
-
Add an excess of thionyl chloride (2-3 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude this compound is often used directly in the next step without further purification. If high purity is required, vacuum distillation can be performed.
Procedure using Oxalyl Chloride:
-
Dissolve 8-oxononanoic acid in anhydrous dichloromethane in a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add a catalytic amount of N,N-dimethylformamide (1-2 drops).
-
Add oxalyl chloride (1.5-2 equivalents) dropwise from the dropping funnel at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
The solvent and volatile byproducts (CO, CO₂, HCl) can be removed under reduced pressure to yield the crude this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | 8-Oxononanoic Acid |
| Product | This compound |
| Reagent | Thionyl Chloride or Oxalyl Chloride |
| Typical Yield | >90% (crude) |
| Purity | Typically used without further purification |
Experimental Workflow and Logical Relationships
The synthesis of this compound can be visualized as a linear workflow starting from a readily available fatty acid.
Caption: Synthesis workflow for this compound.
Conclusion
This technical guide has detailed the chemical structure and a reliable synthetic route to this compound, a valuable bifunctional intermediate for chemical research and drug development. The provided experimental protocols offer a practical basis for the laboratory-scale synthesis of this compound. The reactivity of both the acyl chloride and ketone functionalities opens up a wide array of possibilities for the synthesis of complex target molecules. Researchers and scientists can utilize this information to incorporate this compound into their synthetic strategies for the development of novel chemical entities.
References
8-Oxononanoyl Chloride: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Oxidized Lipids in Cellular Signaling
Lipid peroxidation, a consequence of oxidative stress, generates a diverse array of reactive lipid species that can act as signaling molecules, modulating various cellular processes. Among these are oxidized fatty acids, which can impact inflammatory pathways and cellular defense mechanisms. 8-Oxononanoyl chloride, a reactive derivative of the lipid peroxidation product 8-oxononanoic acid, represents a valuable and versatile tool for investigating the biological ramifications of lipid oxidation. Its acyl chloride functionality allows for covalent modification of biomolecules, providing a means to probe cellular targets and signaling cascades affected by this specific form of lipid damage. This guide details the potential research applications of this compound, from its use in synthesizing novel molecular probes to its application as a derivatizing agent for sensitive analytical detection.
Core Applications in Research
The high reactivity of the acyl chloride group makes this compound a versatile reagent for several research applications.
Synthesis of Bioactive Lipid Probes
This compound can serve as a key building block for the synthesis of specific oxidized lipid species, such as 8-oxononanoyl-containing phospholipids, esters, and amides. These synthetic lipids can be used to:
-
Investigate Signaling Pathways: Introduce specific oxidized lipids into cellular models to study their impact on signaling cascades, such as the arachidonate pathway, which is involved in inflammation. A close analog, 9-oxononanoic acid, has been shown to stimulate phospholipase A2 activity and subsequent thromboxane A2 production, suggesting a role in platelet aggregation and inflammatory responses.
-
Probe Protein-Lipid Interactions: Covalently modify proteins with the 8-oxononanoyl group to identify protein targets of lipid peroxidation and to study the functional consequences of such modifications. The reaction typically occurs with nucleophilic residues such as lysine.
Derivatization for Enhanced Mass Spectrometry Analysis
Acyl chlorides are effective derivatizing agents for enhancing the detection of small molecules in mass spectrometry. This compound can be used to:
-
Improve Ionization Efficiency and Chromatographic Retention: Tagging analytes containing primary and secondary amines or hydroxyl groups with the 8-oxononanoyl moiety increases their hydrophobicity and allows for better separation in reverse-phase liquid chromatography. The added carbon chain can also improve ionization efficiency, leading to lower limits of detection.
-
Labeling for Targeted Lipidomics: The unique mass of the 8-oxononanoyl group can be used as a tag for the targeted analysis of specific classes of lipids or other metabolites.
Physicochemical and Reactivity Data
The following table summarizes key quantitative data for this compound and its derivatives, based on computational predictions and known reactivity of acyl chlorides.
| Property | This compound | 8-Oxononanoic Acid | N-propyl-8-oxononanamide |
| Molecular Formula | C₉H₁₅ClO₂ | C₉H₁₆O₃ | C₁₂H₂₃NO₂ |
| Molecular Weight | 190.67 g/mol | 172.22 g/mol | 213.32 g/mol |
| Boiling Point (est.) | ~220-230 °C | ~320-330 °C | Not available |
| Reactivity | High | Moderate | Stable |
| Primary Reaction Site | Acyl chloride | Carboxylic acid | Amide bond |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for 8-Oxononanoic Acid
Based on the known activity of the closely related 9-oxononanoic acid, 8-oxononanoic acid (the hydrolysis product of this compound) is hypothesized to influence the arachidonate signaling cascade, a key pathway in the inflammatory response.
Caption: Proposed activation of the arachidonate cascade by 8-oxononanoic acid.
Experimental Workflow: Synthesis and Application of a Labeled Peptide
This workflow illustrates how this compound can be used to create a tool for studying protein modification by lipid peroxidation products.
An In-depth Technical Guide to the Reactivity of 8-Oxononanoyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 8-oxononanoyl chloride with primary amines. The core of this reaction lies in the formation of a stable amide bond, a fundamental transformation in organic chemistry with significant implications in drug development and bioconjugation. This document details the underlying reaction mechanism, provides generalized experimental protocols, and explores the potential applications of the resulting N-substituted 8-oxononanamides in a biomedical context. Due to the limited availability of specific experimental data for this compound, this guide draws upon established principles of acyl chloride chemistry and the known biological roles of related oxidized fatty acids to provide a thorough and practical resource.
Introduction to this compound and its Reactivity
This compound is a functionalized fatty acid derivative. Structurally, it is a nine-carbon chain with a reactive acyl chloride group at one terminus and a ketone functionality at the eighth position. The presence of these two reactive sites—the electrophilic acyl chloride and the ketone—makes it a versatile building block in organic synthesis.
The primary reaction of interest is the acylation of primary amines. Acyl chlorides are highly reactive carboxylic acid derivatives that readily react with nucleophiles such as primary amines to form N-substituted amides.[1][2] This reaction is a type of nucleophilic acyl substitution and is characterized by its rapid kinetics and generally high yields.[3]
Reaction Mechanism: Nucleophilic Addition-Elimination
The reaction between this compound and a primary amine proceeds through a well-established two-step nucleophilic addition-elimination mechanism.[1][4]
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the primary amine on the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate.[1]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the expulsion of the chloride ion, which is a good leaving group.[1]
-
Deprotonation: The resulting protonated amide is then deprotonated, typically by another molecule of the primary amine acting as a base, to yield the final N-substituted 8-oxononanamide and an ammonium chloride salt.[1]
The overall reaction requires two equivalents of the primary amine: one to act as the nucleophile and the second to act as a base to neutralize the hydrogen chloride (HCl) byproduct.[2]
Quantitative Data Summary
Table 1: Expected Reactivity and Yields for the Acylation of Primary Amines with this compound (Hypothetical)
| Primary Amine (R-NH₂) | Steric Hindrance | Nucleophilicity | Expected Reaction Rate | Expected Yield | Potential Side Reactions |
| Methylamine | Low | High | Very Fast | > 90% | Over-acylation (if excess acyl chloride) |
| n-Butylamine | Low | High | Fast | > 90% | Minimal |
| tert-Butylamine | High | Moderate | Slow | 50-70% | Elimination, unreacted starting materials |
| Aniline | Low | Low | Moderate | 80-90% | Ring acylation (under harsh conditions) |
| Benzylamine | Low | High | Fast | > 90% | Minimal |
Note: The data in this table is hypothetical and intended for illustrative purposes. Actual results may vary based on specific reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for the reaction of this compound with a primary amine. These should be adapted and optimized for specific substrates and scales.
General Procedure for Amide Synthesis
This protocol is suitable for a small-scale laboratory synthesis.
Materials:
-
This compound (1.0 eq)
-
Primary amine (2.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
To a stirred solution of the primary amine (2.2 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise via a dropping funnel over 15-30 minutes.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-substituted 8-oxononanamide.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Applications in Drug Development and Biological Research
The amide bond is a cornerstone of peptide and protein structure, making the formation of this linkage critical in the synthesis of peptidomimetics and other drug candidates. The N-substituted 8-oxononanamides resulting from the reaction of this compound with primary amines have potential applications in several areas of drug development.
Signaling Pathways of Oxidized Fatty Acids
8-Oxononanoic acid is a product of lipid peroxidation and has been shown to possess biological activity.[6] Oxidized fatty acids, in general, are known to act as signaling molecules in various physiological and pathological processes.[7][8] They can modulate inflammatory responses, apoptosis, and cellular metabolism.[8][9] The introduction of an 8-oxo functional group into a fatty acid amide may influence its interaction with biological targets.
Bioconjugation and Drug Delivery
The reactivity of the acyl chloride group makes this compound a potential tool for bioconjugation, the process of linking molecules to biomolecules such as proteins or peptides. By reacting with primary amine groups on the surface of proteins (e.g., the ε-amino group of lysine residues), it can be used to attach a lipidic tail containing a ketone handle. This ketone can then be further functionalized, for example, through oxime ligation, to attach other molecules of interest like imaging agents or drugs. Fatty acid amides themselves have been explored for their potential in drug delivery systems.
Conclusion
The reaction of this compound with primary amines is a robust and efficient method for the synthesis of N-substituted 8-oxononanamides. While specific data for this particular reagent is limited, the well-understood principles of acyl chloride chemistry allow for the reliable prediction of its reactivity and the development of effective synthetic protocols. The resulting amide products, which combine a lipid-like chain with a ketone functionality, represent a versatile platform for the development of novel therapeutics, biological probes, and drug delivery systems. Further research into the specific biological activities of these compounds is warranted to fully exploit their potential in the fields of medicinal chemistry and chemical biology.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. 8-Oxononanoic acid | 25542-64-7 | ABA54264 | Biosynth [biosynth.com]
- 7. mdpi.com [mdpi.com]
- 8. Fatty acid oxidation and signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid oxidation products in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Theoretical Properties of 8-Oxononanoyl Chloride
Disclaimer: Publicly available scientific data on the specific theoretical and experimental properties of 8-Oxononanoyl chloride (CAS Number: 61720-60-3) is limited. This compound is referenced in the context of the synthesis of 8-oxononanal but is not well-characterized in the literature. This guide will provide a comprehensive overview of the theoretical properties of a closely related and well-documented structural analog, Nonanoyl chloride (CAS Number: 764-85-2), to offer insights into the expected characteristics of an acyl chloride of similar chain length. General principles and experimental protocols applicable to the synthesis and handling of ketoacyl chlorides are also presented.
Introduction to Acyl Chlorides
Acyl chlorides, also known as acid chlorides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a chlorine (-Cl) atom. The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic, rendering acyl chlorides reactive intermediates in organic synthesis, particularly for acylation reactions. This compound is a functionalized acyl chloride containing a ketone group at the 8-position, which introduces a second reactive site into the molecule.
Theoretical and Physicochemical Properties of Nonanoyl Chloride (Analog)
The following tables summarize the known physical and chemical properties of Nonanoyl chloride. These values provide an estimate of the expected properties for this compound, although the presence of the ketone group in the latter would influence these characteristics, likely increasing polarity, boiling point, and density.
Physical Properties of Nonanoyl Chloride
| Property | Value | Source |
| Molecular Formula | C9H17ClO | [1][2] |
| Molecular Weight | 176.68 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Melting Point | -60.5 °C | [2][3] |
| Boiling Point | 108-110 °C at 22 mmHg | [2][3] |
| Density | 0.98 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.438 | [2][3] |
| Flash Point | 203 °F (95 °C) | [2][3] |
| Water Solubility | Reacts with water | [2][3] |
| Solubility | Soluble in Chloroform | [2][3] |
Computed Properties of Nonanoyl Chloride
| Property | Value | Source |
| XLogP3 | 4.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 7 | [1] |
| Exact Mass | 176.0967929 Da | [1] |
| Monoisotopic Mass | 176.0967929 Da | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Heavy Atom Count | 11 | [1] |
Reactivity and Handling
Acyl chlorides are highly reactive compounds. The primary hazard associated with this compound, like other acyl chlorides, would be its violent reaction with water and other nucleophiles.
Key Reactivity Hazards:
-
Reaction with Water: Reacts violently with water, including moisture in the air, to produce hydrochloric acid (HCl) fumes and the corresponding carboxylic acid (8-oxononanoic acid).[2][3][4][5] This reaction is exothermic and can lead to pressure buildup in closed containers.
-
Reaction with Alcohols and Amines: Reacts exothermically with alcohols to form esters and with amines to form amides.[5]
-
Corrosivity: Due to the release of HCl upon hydrolysis, it is corrosive to metals and tissues.[4][5]
Safe Handling and Storage:
-
Handling: Should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[4][6][7] Avoid inhalation of vapors and contact with skin and eyes.[4][6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[2][3][4][5][6] The container should be tightly sealed, and it is often stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[5][6]
Experimental Protocols
As no specific experimental protocols for this compound are available, a general and widely used method for the synthesis of an acyl chloride from a carboxylic acid is provided below. This method would be applicable to the synthesis of this compound from 8-oxononanoic acid.
General Synthesis of an Acyl Chloride using Oxalyl Chloride
This procedure describes the conversion of a generic carboxylic acid (R-COOH) to its corresponding acyl chloride (R-COCl).
Materials:
-
Carboxylic acid (e.g., 8-oxononanoic acid)
-
Oxalyl chloride ((COCl)2)
-
Anhydrous dichloromethane (DCM) or another inert solvent (e.g., chloroform, benzene)
-
A catalytic amount of N,N-dimethylformamide (DMF)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or similar apparatus for working under inert conditions
-
Rotary evaporator
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet for inert gas.
-
Reagent Addition: Under a positive pressure of inert gas, dissolve the carboxylic acid in anhydrous DCM.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of DMF (typically 1-2 drops).
-
Addition of Chlorinating Agent: Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the reaction mixture at room temperature. The addition is often done dropwise via a syringe. Gas evolution (CO, CO2, and HCl) will be observed.
-
Reaction: Stir the reaction mixture at room temperature until the gas evolution ceases (typically 1-3 hours). The reaction can be gently heated if necessary to ensure completion.
-
Work-up: Once the reaction is complete, carefully remove the solvent and any excess oxalyl chloride in vacuo using a rotary evaporator. The crude acyl chloride is often used directly in the next step without further purification. If purification is required, it can be achieved by distillation under reduced pressure.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it produces toxic gases (carbon monoxide and hydrogen chloride). Oxalyl chloride is corrosive and toxic and should be handled with extreme care.
Visualizations
General Synthesis Workflow for an Acyl Chloride
Caption: Workflow for the synthesis of an acyl chloride.
Reactivity Pathway of Acyl Chlorides
Caption: Common reactions of acyl chlorides.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural classification and properties of ketoacyl synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acyl chloride synthesis [organic-chemistry.org]
- 6. google.com [google.com]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to the Comparative Reactivity of 8-Oxononanoyl Chloride and Nonanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical reactivity of 8-oxononanoyl chloride in comparison to nonanoyl chloride. This document delves into the underlying electronic effects governing their reactivity, proposes synthetic routes, and outlines detailed experimental protocols for quantitative comparison. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who utilize acyl chlorides as reactive intermediates.
Introduction: The Role of Acyl Chlorides in Synthesis
Acyl chlorides are a highly reactive class of carboxylic acid derivatives, characterized by the functional group -COCl. Their pronounced electrophilicity at the carbonyl carbon makes them exceptionally useful acylating agents in a wide array of chemical transformations. They readily react with a variety of nucleophiles, including alcohols, amines, and arenes, to form esters, amides, and ketones, respectively. This high reactivity stems from the strong electron-withdrawing inductive effects of both the chlorine and oxygen atoms, which renders the carbonyl carbon highly susceptible to nucleophilic attack.[1]
Nonanoyl chloride, a straight-chain aliphatic acyl chloride, serves as a benchmark for typical acyl chloride reactivity. In contrast, this compound, which features a ketone functionality at the 8-position, presents an interesting case for comparative analysis. The presence of this additional carbonyl group is anticipated to significantly modulate the reactivity of the acyl chloride moiety.
Theoretical Analysis of Reactivity
The reactivity of an acyl chloride is primarily dictated by the electrophilicity of its carbonyl carbon. Electron-withdrawing substituents on the acyl chain enhance this electrophilicity, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups decrease reactivity.
Nonanoyl Chloride: The reactivity of nonanoyl chloride is governed by the inherent electrophilicity of the acyl chloride functional group. The alkyl chain has a mild electron-donating effect.
This compound: The key structural difference in this compound is the presence of a ketone group at the C8 position. The carbonyl group of the ketone is a strong electron-withdrawing group due to the high electronegativity of the oxygen atom. This inductive effect is transmitted through the carbon chain, leading to a decrease in electron density at the acyl chloride's carbonyl carbon. This heightened electron deficiency makes the carbonyl carbon of this compound significantly more electrophilic and, therefore, more susceptible to nucleophilic attack compared to nonanoyl chloride.
Based on these electronic effects, it is hypothesized that This compound is more reactive than nonanoyl chloride towards nucleophilic acyl substitution.
Diagram 1: Electronic Effects on Reactivity.
Synthesis of this compound
While nonanoyl chloride is commercially available, this compound is not. A plausible synthetic route would involve the preparation of the corresponding carboxylic acid, 8-oxononanoic acid, followed by its conversion to the acyl chloride.
Step 1: Synthesis of 8-Oxononanoic Acid
A potential route to 8-oxononanoic acid is through the oxidation of a suitable precursor, such as 8-hydroxynonanoic acid or through a multi-step synthesis starting from smaller building blocks. For instance, a documented synthesis of a structural isomer, 7-methyl-8-oxononanoic acid, utilizes the reaction of 2-methyl acetoacetate and 6-bromohexanoate, followed by ketonic cleavage.[2] A similar strategy could be adapted for the synthesis of 8-oxononanoic acid.
Step 2: Conversion to this compound
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. The most common and effective reagent for this purpose is thionyl chloride (SOCl₂).[3][4][5][6][7] The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a good leaving group, which is subsequently displaced by a chloride ion.
Diagram 2: Synthesis of this compound.
Quantitative Data Comparison (Hypothetical)
As there is no available experimental data for the reactivity of this compound, the following tables present hypothetical data to illustrate the expected differences in reactivity based on the theoretical principles discussed. These values are for illustrative purposes and would need to be confirmed experimentally.
Table 1: Hypothetical Relative Reaction Rates with a Common Nucleophile (e.g., Aniline)
| Acyl Chloride | Relative Rate Constant (k_rel) |
| Nonanoyl Chloride | 1.0 |
| This compound | ~5-10 |
Table 2: Hypothetical Yields in a Competitive Acylation Reaction
| Competing Acyl Chlorides (1:1 molar ratio) | Product Ratio (Nonanoyl Derivative : 8-Oxononanoyl Derivative) |
| Nonanoyl Chloride vs. This compound | 1 : ~8 |
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivity of this compound and nonanoyl chloride, a kinetic study is proposed. The progress of the acylation of a nucleophile can be monitored over time using spectroscopic or chromatographic techniques.
5.1. General Reaction for Kinetic Study
The reaction of the acyl chloride with a primary or secondary amine, such as aniline or benzylamine, is a suitable model reaction.[8][9] The reaction is typically fast and can be monitored under controlled conditions.
5.2. Experimental Workflow
Diagram 3: Experimental Workflow for Kinetic Analysis.
5.3. Detailed Methodologies
5.3.1. Materials and Reagents:
-
Nonanoyl chloride (≥98%)
-
This compound (synthesized as described above and purified)
-
Aniline (or other suitable amine nucleophile), freshly distilled
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Internal standard for analysis (e.g., dodecane for GC, 1,3,5-trimethoxybenzene for NMR)
-
Quenching solution (e.g., a dilute solution of a non-nucleophilic base in the analytical solvent)
5.3.2. Reaction Procedure:
-
Prepare stock solutions of the acyl chloride, amine, and internal standard in the anhydrous solvent.
-
In a thermostated reaction vessel, combine the amine and internal standard solutions.
-
Initiate the reaction by adding the acyl chloride solution via a syringe, ensuring rapid mixing. Start a timer immediately.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing the quenching solution.
-
Analyze the quenched aliquots by the chosen analytical method.
5.3.3. Analytical Methods:
-
¹H NMR Spectroscopy: The reaction can be monitored by observing the disappearance of the amine reactant's signals and the appearance of the amide product's signals. The integrals of these signals relative to the internal standard can be used to determine the concentrations of the species over time.
-
Gas Chromatography (GC): The concentrations of the reactants and products can be determined by GC analysis of the quenched aliquots. The components are separated on a suitable column and detected, typically by a flame ionization detector (FID). Calibration curves for each component would be necessary for accurate quantification.
5.4. Data Analysis
The concentration of the reactant or product is plotted against time. The initial rate of the reaction can be determined from the slope of this curve at t=0. By performing the reaction under pseudo-first-order conditions (i.e., with a large excess of one reactant), the rate constant for the reaction of each acyl chloride can be determined. A comparison of these rate constants will provide a quantitative measure of their relative reactivity.
Signaling Pathways and Applications in Drug Development
The differential reactivity of acyl chlorides can be exploited in drug development for the synthesis of targeted prodrugs or for the selective modification of biomolecules. For instance, a more reactive acylating agent could be used to selectively acylate a more hindered or less nucleophilic site on a molecule. The presence of a ketone in the acyl chain of this compound also introduces a site for further chemical modification or for potential metabolic recognition.
Conclusion
Based on fundamental principles of organic chemistry, this compound is predicted to be a more reactive acylating agent than nonanoyl chloride. This enhanced reactivity is attributed to the electron-withdrawing inductive effect of the ketone group at the 8-position, which increases the electrophilicity of the acyl chloride's carbonyl carbon. This technical guide has provided a theoretical framework for this reactivity difference, a proposed synthetic route to the novel compound, and detailed experimental protocols for the quantitative comparison of their reaction kinetics. The empirical validation of this hypothesis will provide valuable insights for synthetic chemists and drug development professionals, enabling more precise control over acylation reactions and the design of novel molecules with tailored reactivity.
References
- 1. pure.hud.ac.uk [pure.hud.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Stability and Storage of 8-Oxononanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 8-oxononanoyl chloride. Given the compound's dual functionality, possessing both a reactive acyl chloride and a ketone, careful handling and storage are paramount to maintain its chemical integrity for research and development applications. This document synthesizes general principles of acyl chloride stability with considerations for the potential intramolecular interactions influenced by the ketone group.
Chemical Profile and Inherent Instability
The primary degradation pathway for this compound, like other acyl chlorides, is hydrolysis. Contact with atmospheric moisture or protic solvents will lead to the formation of 8-oxononanoic acid and hydrochloric acid. This degradation not only consumes the desired starting material but the generation of HCl can also potentially catalyze other decomposition reactions.
Factors Influencing Stability
The stability of this compound is influenced by several key environmental factors:
-
Moisture: This is the most critical factor. Acyl chlorides readily react with water.[1][2][3][4] Rigorous exclusion of moisture is essential for storage and handling.
-
Temperature: Elevated temperatures can accelerate the rate of decomposition reactions.[5]
-
Light: While not as critical as moisture, prolonged exposure to UV light can potentially promote radical reactions or other degradation pathways.
-
Incompatible Materials: Contact with strong oxidizing agents, strong bases, alcohols, and amines will lead to rapid degradation or hazardous reactions.[6]
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended. These recommendations are based on best practices for handling reactive acyl chlorides.
| Parameter | Recommended Condition |
| Atmosphere | Store under an inert atmosphere, such as argon or nitrogen. This displaces moisture and oxygen, minimizing hydrolysis and oxidation. |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. For day-to-day use, storage in a desiccator at room temperature may be sufficient if the container is properly sealed. |
| Container | Use a tightly sealed, corrosion-resistant container. Glass bottles with PTFE-lined caps are ideal. Ensure the seal is secure to prevent the ingress of atmospheric moisture. For long-term storage, consider sealing the container with paraffin film as an extra precaution. |
| Location | Store in a well-ventilated, dedicated cabinet for corrosive and reactive chemicals, away from heat sources, sparks, and direct sunlight.[6] The storage area should be free from incompatible materials. |
| Handling | When dispensing the chemical, do so in a controlled environment, such as a glove box or a fume hood with a dry atmosphere. Minimize the time the container is open. It is advisable to have a smaller "working" bottle for frequent use to avoid repeated opening of the main stock container.[1] |
Experimental Protocols: General Handling and Stability Assessment
While specific experimental stability studies for this compound are not publicly available, researchers can assess its stability under their specific laboratory conditions using the following general protocols.
General Handling Protocol:
-
Environment: All manipulations of this compound should be performed under an inert atmosphere (argon or nitrogen) in a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.
-
Dispensing: Use dry, clean glassware and syringes for transferring the liquid. Syringes should be purged with an inert gas before use.
-
Quenching: Any residual this compound on lab equipment should be quenched carefully with a suitable alcohol (e.g., isopropanol) in a controlled manner before cleaning.
Protocol for Assessing Hydrolytic Stability:
-
Sample Preparation: In a controlled inert atmosphere, prepare several small, sealed vials each containing a precise amount of this compound.
-
Exposure: Expose these vials to different conditions (e.g., ambient air with known humidity, controlled humidity chamber).
-
Time Points: At various time points (e.g., 1, 6, 24, 48 hours), quench the reaction in one of the vials by adding a suitable derivatizing agent that reacts with the remaining acyl chloride.
-
Analysis: Analyze the resulting mixture using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the amount of remaining this compound and the formation of 8-oxononanoic acid.
Logical Relationships in Stability
The following diagram illustrates the key factors that negatively impact the stability of this compound, leading to its degradation.
Caption: Factors leading to the degradation of this compound.
Experimental Workflow for Handling and Use
The following diagram outlines a recommended workflow for handling this compound in a research setting to minimize degradation.
Caption: Recommended workflow for handling this compound.
Disclaimer: The information provided in this guide is based on general chemical principles for acyl chlorides. Due to the lack of specific published data for this compound, researchers should always perform a thorough risk assessment and handle this compound with appropriate caution in a controlled laboratory environment.
References
- 1. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. NONANOYL CHLORIDE CAS#: 764-85-2 [m.chemicalbook.com]
- 4. NONANOYL CHLORIDE | 764-85-2 [chemicalbook.com]
- 5. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Synthesis of 8-Oxo-Nonanoic Acid: A Technical Guide for Precursor Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxo-nonanoic acid, a bifunctional molecule featuring both a ketone and a carboxylic acid, is a valuable precursor in the synthesis of various specialty chemicals, including biopolymers. Its structure allows for a range of chemical modifications, making it an attractive building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic routes to 8-oxo-nonanoic acid, with a focus on experimental protocols, quantitative data, and the underlying reaction pathways.
For clarity, it is important to address a common point of confusion in the nomenclature. While the IUPAC name for this compound is 8-oxo-nonanoic acid, it is frequently referred to as 9-oxononanoic acid in the literature, where the numbering begins from the carboxylic acid carbon. This guide will use the IUPAC nomenclature but will acknowledge the alternative naming where relevant.
Synthetic Pathways and Methodologies
The synthesis of 8-oxo-nonanoic acid is predominantly achieved through the oxidative cleavage of unsaturated fatty acids, namely oleic acid and linoleic acid. The key methodologies include ozonolysis, chemo-enzymatic oxidation, and multi-enzyme biocatalysis.
Ozonolysis of Oleic Acid
Ozonolysis is a well-established industrial method for the oxidative cleavage of alkenes. When applied to oleic acid, it yields a mixture of products, including azelaic acid and nonanoic acid, with 8-oxo-nonanoic acid being a key intermediate.[1] The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Subsequent workup determines the final products.
Experimental Protocol:
A general laboratory-scale procedure for the ozonolysis of oleic acid is as follows:
-
Ozonolysis Reaction: A solution of oleic acid in a non-participating solvent (e.g., a mixture of C2-C9 monocarboxylic acids) is cooled to a low temperature (typically between -78°C and 0°C).[2] A stream of ozone-enriched oxygen is bubbled through the solution until the oleic acid is consumed, which can be monitored by techniques such as thin-layer chromatography (TLC) or the disappearance of the characteristic carbon-carbon double bond signal in spectroscopic analysis.[1][3]
-
Oxidative Workup: The resulting ozonide is then subjected to oxidative cleavage. This is commonly achieved by introducing an oxidizing agent, such as hydrogen peroxide or molecular oxygen, often in the presence of a catalyst.[2] The reaction mixture is typically warmed to room temperature or slightly heated to facilitate the decomposition of the ozonide and the oxidation of the resulting fragments.[2]
-
Product Isolation and Purification: The reaction mixture is then worked up to separate the desired products. This may involve extraction, distillation, and crystallization. For instance, azelaic acid can be separated from the monocarboxylic acids by fractional distillation.[2]
Quantitative Data for Ozonolysis of Oleic Acid:
| Parameter | Value | Reference |
| Starting Material | Oleic Acid | [2] |
| Solvent | Mixture of C2-C9 Monocarboxylic Acids | [2] |
| Reaction Temperature | 30-40°C | [2] |
| Oxidant | Ozone, followed by Oxygen | [2] |
| Reaction Time | 3-4.5 hours for oxidation | [2] |
| Key Products | Azelaic Acid, Nonanoic Acid | [1][2] |
Reaction Pathway:
Chemo-Enzymatic Synthesis from Oleic Acid
As a more sustainable alternative to ozonolysis, chemo-enzymatic methods have been developed. These typically involve an initial enzymatic epoxidation of the double bond in oleic acid, followed by chemical steps to cleave the molecule.[4]
Experimental Protocol:
A representative chemo-enzymatic synthesis involves the following steps:[4]
-
Epoxidation: Oleic acid is dissolved in a suitable organic solvent, such as acetonitrile. An immobilized lipase (e.g., Novozym 435) is added as the catalyst, followed by the addition of hydrogen peroxide (35%). The reaction is incubated with shaking at a controlled temperature (e.g., 50°C) for several hours.[4]
-
Hydrolysis: After the epoxidation is complete, the enzyme is filtered off. The epoxide is then hydrolyzed to a diol by the addition of an acid catalyst, such as sulfuric acid, in the presence of water.[4]
-
Oxidative Cleavage: The resulting diol is then subjected to oxidative cleavage to yield 8-oxo-nonanoic acid and other products. This can be achieved using various oxidizing agents.
Quantitative Data for Chemo-Enzymatic Synthesis:
| Parameter | Value | Reference |
| Starting Material | Oleic Acid (91% purity) | [4] |
| Enzyme | Novozym 435 (immobilized lipase B) | [4] |
| Solvent | Acetonitrile | [4] |
| Oxidant (Epoxidation) | 35% Hydrogen Peroxide | [4] |
| Reaction Temperature | 50°C | [4] |
| Reaction Time (Epoxidation) | 5 hours | [4] |
| Yield (Diol) | 72% | [4] |
| Key Intermediate | threo-9,10-Dihydroxystearic acid | [4] |
Reaction Pathway:
Enzymatic Synthesis from Linoleic Acid
A highly specific and environmentally benign route to 8-oxo-nonanoic acid utilizes a multi-enzyme cascade starting from linoleic acid.[5][6] This biotechnological approach offers high selectivity under mild reaction conditions.
Experimental Protocol:
A one-pot, two-step enzymatic process has been described:[5]
-
Hydroperoxidation: Linoleic acid is first oxygenated by a 9S-lipoxygenase (e.g., from Solanum tuberosum) to form 9S-hydroperoxy-octadecadienoic acid (9S-HPODE). This reaction is typically carried out in a buffered aqueous solution at a controlled pH.[5]
-
Cleavage: The intermediate hydroperoxide is then cleaved by a 9/13-hydroperoxide lyase (e.g., from Cucumis melo) to yield 8-oxo-nonanoic acid and (3Z,6Z)-nona-3,6-dienal.[5] For optimal performance, the two enzymatic steps can be performed sequentially in the same pot.[5]
Quantitative Data for Enzymatic Synthesis:
| Parameter | Value | Reference |
| Starting Material | Linoleic Acid | [5] |
| Enzymes | 9S-lipoxygenase (St-LOX1), 9/13-hydroperoxide lyase (Cm-9/13HPL) | [5] |
| Yield | 73% | [5] |
| Key Intermediate | 9S-hydroperoxy-octadecadienoic acid (9S-HPODE) | [5] |
Reaction Pathway:
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 8-Oxononanoic acid | 25542-64-7 | ABA54264 | Biosynth [biosynth.com]
- 3. Electrodynamic balance–mass spectrometry reveals impact of oxidant concentration on product composition in the ozonolysis of oleic acid - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP03289A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Enigmatic Profile of 8-Oxononanoyl Chloride: A Review of Limited Scientific Applications
Despite a comprehensive search of scientific literature, 8-Oxononanoyl chloride remains a largely uncharacterized compound with no significant documented applications in research, drug development, or other technical fields. This in-depth review was unable to identify any substantive quantitative data, detailed experimental protocols, or established signaling pathways directly involving this specific molecule. The absence of such information prevents the creation of a detailed technical guide as originally intended.
While the direct subject of this review, this compound, appears to be absent from mainstream scientific discourse, an examination of closely related compounds and broader biochemical concepts offers potential context for its hypothetical role and areas for future investigation.
Related Compounds and Broader Concepts
The parent molecule, 8-oxononanoic acid , is a fatty acid that has been noted for its potential health benefits, including suggested roles in reducing the risk of cancer and cardiovascular disease. It is commercially available as a research chemical, implying its use in early-stage scientific inquiry. Another related compound, 2-Amino-8-oxononanoic acid , has found a niche application as a tool for the site-specific labeling of proteins in genetic studies in E. coli.
The structural features of this compound—a nine-carbon chain with a terminal carboxylic acid chloride and a ketone group at the eighth position—suggest a potential role as a reactive intermediate in organic synthesis or as a participant in biochemical processes involving lipid peroxidation and subsequent protein modification.
The Landscape of Lipid Peroxidation and Protein Modification
Lipid peroxidation is a well-documented process of oxidative degradation of lipids, leading to the formation of a variety of reactive aldehyde products. These aldehydes, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), are known to covalently modify proteins, forming adducts that can alter protein structure and function. This process, termed lipoxidation, is implicated in a range of physiological and pathological processes.
It is conceivable that a molecule like this compound could arise from the oxidation of longer-chain unsaturated fatty acids, although this has not been explicitly demonstrated in the available literature. If formed, its acid chloride and ketone functionalities would render it highly reactive towards nucleophilic residues on proteins, such as lysine, cysteine, and histidine.
Hypothetical Experimental and Signaling Pathways
Given the lack of direct evidence, any depiction of experimental workflows or signaling pathways for this compound would be purely speculative. However, based on the behavior of other reactive lipid species, one could envision a general workflow for investigating its potential effects.
Caption: Hypothetical workflow for investigating this compound.
Similarly, a speculative signaling pathway could involve the activation of stress-activated protein kinases, a common cellular response to reactive electrophiles.
Caption: Speculative signaling pathway for this compound.
Conclusion
An In-depth Technical Guide to the Safety and Handling of Acyl Chlorides, with a Focus on 8-Oxononanoyl Chloride Analogs
Executive Summary
This technical guide provides comprehensive safety and handling information for acyl chlorides, with specific data drawn from the representative molecules octanoyl chloride and nonanoyl chloride, analogs of 8-Oxononanoyl chloride. Acyl chlorides are highly reactive, corrosive, and moisture-sensitive compounds that demand stringent safety protocols. This document outlines the physical and chemical properties, known hazards, personal protective equipment (PPE) requirements, and emergency procedures necessary for the safe handling of these materials by researchers, scientists, and drug development professionals.
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for octanoyl chloride and nonanoyl chloride. This information is critical for risk assessment and the implementation of appropriate safety measures.
Physical and Chemical Properties
| Property | Octanoyl Chloride | Nonanoyl Chloride | Data Source(s) |
| CAS Number | 111-64-8 | 764-85-2 | [1][2] |
| Molecular Formula | C₈H₁₅ClO | C₉H₁₇ClO | [3][4] |
| Molecular Weight | 162.66 g/mol | 176.68 g/mol | [3][4] |
| Appearance | Colorless liquid | Colorless to light yellow liquid | [5][6] |
| Boiling Point | 108-110 °C at 22 mmHg | 108-110 °C at 22 mmHg | [6] |
| Melting Point | Not available | -60.5 °C | [6] |
| Density | Not available | 0.98 g/mL at 25 °C | [6] |
| Vapor Pressure | 2.5 mmHg at 20 °C | 0.2 hPa at 20 °C | [5][6] |
| Flash Point | 75 °C / 167 °F | 203 °F | [1][6] |
| Autoignition Temp. | 229 °C | 225 °C | [1][6] |
| Water Solubility | Reacts violently | Reacts with water | [1][6] |
Toxicological Information
| Hazard | Octanoyl Chloride | Nonanoyl Chloride | Data Source(s) |
| Acute Effects | Fatal if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. | Causes severe skin burns and eye damage. May cause respiratory irritation. | [7][8] |
| Inhalation | Fatal. Symptoms include a burning sensation, cough, wheezing, laryngitis, and shortness of breath. | May cause respiratory irritation. | [7][8] |
| Skin Contact | Causes skin irritation and may lead to an allergic reaction. | Causes severe skin burns. | [7][8] |
| Eye Contact | Causes serious eye damage. | Causes serious eye damage. | [7][8] |
| Ingestion | Ingestion causes severe swelling and damage to delicate tissues with a danger of perforation. | Do NOT induce vomiting due to the risk of perforation. | [1] |
| Aquatic Toxicity | LC50 (Zebra fish): 59 mg/L (96 h); LC50 (Daphnia magna): 550 mg/L (48 h); EC50 (Algae): 144 mg/L (72 h) | No data available | [7] |
Fire and Explosion Hazard Data
| Property | Octanoyl Chloride / Nonanoyl Chloride | Data Source(s) |
| Flammability | Combustible liquid. | [7] |
| Suitable Extinguishing Media | Carbon dioxide (CO₂), dry chemical powder, alcohol-resistant foam. | [1][2] |
| Unsuitable Extinguishing Media | Water (reacts to produce toxic gas), Foam. | [1][8] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Phosgene, Hydrogen chloride gas. | [1][2] |
| Special Firefighting Procedures | Wear a self-contained breathing apparatus (SCBA) and full protective gear. Use a water spray to cool fire-exposed containers. | [1][2] |
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to established protocols is mandatory when working with acyl chlorides.
Standard Handling Protocol
-
Preparation: Work must be conducted within a certified chemical fume hood.[7] Ensure a safety shower and eyewash station are readily accessible.
-
Inert Atmosphere: Handle the material under an inert gas (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.0.
-
Dispensing: Use a closed system for transfers where possible. When opening, do so carefully as pressure may have developed. Use compatible, dry glassware.
-
Reaction Quenching: Slowly and carefully add any residual acyl chloride to a suitable quenching agent (e.g., a stirred solution of sodium bicarbonate or a non-protic solvent followed by slow addition of an alcohol).
-
Decontamination: At the end of work, wash hands and face thoroughly.[7] Decontaminate all surfaces.
Accidental Release Protocol
-
Evacuation: Evacuate non-essential personnel from the spill area.[2]
-
Ventilation: Ensure adequate ventilation.[2]
-
Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks).[2]
-
Containment: Do not allow the spill to enter drains.[7] Cover drains if necessary.[7]
-
Absorption: For small spills, absorb with an inert, dry material such as vermiculite, dry sand, or earth.[5] Do not use combustible materials.
-
Collection: Collect the absorbed material using spark-proof tools and place it in a suitable, labeled container for disposal. Do not add water to the spill.
-
Decontamination: Clean the affected area thoroughly. Contaminated clothing should be sealed in a vapor-tight plastic bag for disposal.[9]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to ensure personnel safety.
| Protection Type | Specification | Rationale / Source(s) |
| Respiratory | Full-face respirator with appropriate cartridges (e.g., for organic vapors and acid gases) or a self-contained breathing apparatus (SCBA). | Fatal if inhaled.[7] Use respirators approved under appropriate government standards. |
| Eye/Face | Chemical safety goggles and a full-face shield. | Causes serious, irreversible eye damage.[7] |
| Hand | Impervious gloves (e.g., Butyl rubber, Neoprene). Confirm compatibility with the manufacturer. | Causes severe skin burns.[10] |
| Body | Impervious protective clothing, such as a chemically resistant apron or full suit, and protective boots if necessary. | Protects against skin contact and splashes. |
Storage and Disposal
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Keep away from heat, sparks, and open flames.[1]
-
Store under an inert atmosphere (e.g., nitrogen).[2]
-
Protect from moisture.[2] The area should be designated as a corrosives area.[1]
-
Incompatible materials include water, strong oxidizing agents, strong bases, alcohols, and amines.[1][2]
Disposal
-
Dispose of waste material in accordance with all local, regional, and national regulations.[7]
-
Do not mix with other waste.[7]
-
Handle uncleaned containers as you would the product itself.[7]
Visualizations
Logical Workflow for Safe Handling
Caption: Workflow for the safe handling of reactive acyl chlorides.
Chemical Reactivity and Hazards Diagram
Caption: Primary reactivity hazards of acyl chlorides.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Nonanoyl chloride (CAS 764-85-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. NONANOYL CHLORIDE CAS#: 764-85-2 [m.chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
8-Oxononanoyl Chloride Analogs: A Technical Guide to their Chemical Space and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid peroxidation, a consequence of oxidative stress, generates a diverse array of reactive electrophilic species that can modulate cellular signaling pathways and contribute to the pathophysiology of various diseases. Among these are oxidized fatty acid derivatives, a class of molecules with significant potential as signaling mediators and therapeutic targets. This technical guide focuses on 8-oxononanoyl chloride and its analogs, exploring their chemical space, probable biological activities, and the experimental methodologies required for their study. While direct research on this compound is limited, this document extrapolates from the known chemistry of acyl chlorides and the biological activity of its parent carboxylic acid, 8-oxononanoic acid, and structurally related lipid peroxidation products to provide a comprehensive overview for researchers in drug development and cell signaling.
Introduction: The Landscape of Lipid-Derived Electrophiles
Cellular membranes, rich in polyunsaturated fatty acids (PUFAs), are prime targets for reactive oxygen species (ROS). The resulting lipid peroxidation cascade generates a variety of bioactive molecules, including aldehydes, ketones, and other electrophilic species.[1] These lipid-derived electrophiles (LDEs) can covalently modify cellular nucleophiles, such as cysteine, histidine, and lysine residues in proteins, thereby altering protein function and initiating signaling cascades.[2]
One of the major aldehydes produced from the peroxidation of linoleic acid, the most abundant PUFA in human plasma membranes, is 9-oxononanoic acid (9-ONA).[1][3] Research has demonstrated that 9-ONA can act as a signaling molecule, inducing the activity of phospholipase A2 (PLA2), a key enzyme in the arachidonate cascade that leads to the production of pro-inflammatory eicosanoids like thromboxane A2.[1][4] This positions oxidized fatty acids as important mediators in inflammatory processes and potential targets for therapeutic intervention.
This guide focuses on this compound, the acyl chloride derivative of the related lipid peroxidation product, 8-oxononanoic acid. Acyl chlorides are highly reactive functional groups, readily participating in nucleophilic acyl substitution reactions.[5] This inherent reactivity suggests that this compound, if formed endogenously or synthesized for research purposes, would be a potent modifier of biological macromolecules.
Chemical Space of this compound and Its Analogs
The chemical space of this compound analogs can be explored by modifying the carbon chain, the position of the oxo group, and by introducing other functional groups. The core structure consists of a nine-carbon chain with a carbonyl group at the 8th position and a reactive acyl chloride at the 1st position.
Table 1: Representative Analogs of this compound and Their Potential Properties
| Analog Name | Structure | Key Features | Potential Research Applications |
| This compound | CH₃CO(CH₂)₆COCl | Parent compound. Highly reactive electrophile due to the acyl chloride. | Investigating protein acylation and carbonylation. Probing signaling pathways sensitive to reactive lipid species. |
| 9-Oxodecanoyl Chloride | CH₃CO(CH₂)₇COCl | Longer carbon chain, potentially altering membrane partitioning and target specificity. | Studying the effect of chain length on biological activity and target engagement. |
| 7-Oxononanoyl Chloride | CH₃CH₂CO(CH₂)₅COCl | Isomeric analog with a shifted ketone group. | Exploring the structure-activity relationship of the oxo position in protein modification. |
| 8-Hydroxynonanoyl Chloride | CH₃CH(OH)(CH₂)₆COCl | Contains a hydroxyl group, which can be a site for further modification or interaction with targets. | Investigating the combined effects of acylation and the presence of a hydroxyl moiety on signaling. |
| Nonanedioyl Dichloride | ClCO(CH₂)₇COCl | A difunctional analog capable of cross-linking proteins. | Probing protein-protein interactions and inducing protein aggregation. |
Synthesis of this compound and Analogs
While specific literature on the synthesis of this compound is scarce, its preparation can be readily achieved from its corresponding carboxylic acid, 8-oxononanoic acid, using standard chemical methods. 8-oxononanoic acid itself is a known product of linoleic acid peroxidation.[6] A biotechnological route for the synthesis of the related 9-oxononanoic acid from linoleic acid has been described, utilizing a two-step enzymatic cascade of lipoxygenase and hydroperoxide lyase, achieving a yield of 73%.[7][8] A similar strategy could potentially be adapted for 8-oxononanoic acid.
General Protocol for the Synthesis of Acyl Chlorides from Carboxylic Acids
The conversion of a carboxylic acid to an acyl chloride is a standard organic transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[9][10][11]
Reaction Scheme:
R-COOH + SOCl₂ → R-COCl + SO₂ + HCl
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl and SO₂ gas (e.g., a bubbler with NaOH solution), add the carboxylic acid (e.g., 8-oxononanoic acid).
-
Reagent Addition: Carefully add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the carboxylic acid. The reaction can be performed neat or in an inert solvent like dichloromethane (DCM) or toluene.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux (40-60 °C) for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Workup: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude acyl chloride can be purified by fractional distillation.
-
Characterization: The structure and purity of the synthesized acyl chloride should be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy (characteristic C=O stretch for acyl chloride around 1800 cm⁻¹).
Postulated Biological Activity and Signaling Pathways
Given the high reactivity of the acyl chloride functional group, this compound is expected to be a potent electrophile that can non-specifically acylate a wide range of biological nucleophiles, including protein lysine, serine, threonine, and tyrosine residues, as well as DNA and lipids. This reactivity would likely lead to significant cytotoxicity.
However, at sub-toxic concentrations, it may exhibit more specific signaling roles, similar to other LDEs. The presence of the ketone group also makes it a carbonyl compound capable of inducing protein carbonylation, a marker of oxidative stress.[12]
The Phospholipase A₂ (PLA₂) Signaling Pathway
A study on the closely related 9-oxononanoic acid (9-ONA) provides a strong indication of a potential signaling pathway for this compound. 9-ONA was found to stimulate the activity of phospholipase A₂ (PLA₂), which in turn leads to the production of thromboxane A₂ (TxA₂).[1][4]
This pathway is critical in inflammation and thrombosis. The activation of PLA₂ by an LDE like this compound could therefore contribute to pro-inflammatory and pro-thrombotic conditions.
Experimental Protocols for Studying this compound Analogs
Investigating the biological effects of this compound and its analogs requires a combination of biochemical and cell-based assays. Due to its high reactivity, experiments should be carefully designed and executed.
Protein Carbonylation Assay (DNPH-Based)
Protein carbonylation is a hallmark of oxidative stress and can be induced by reactive carbonyl compounds.[13][14] The most common method for its detection involves derivatization of the carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH).
Experimental Workflow:
Protocol:
-
Sample Preparation: Treat cells or tissues with varying concentrations of this compound. Lyse the cells and quantify the protein concentration.
-
DNPH Derivatization: Incubate protein samples with a solution of DNPH in a strong acid (e.g., 2 M HCl).
-
Protein Precipitation: Precipitate the proteins using trichloroacetic acid (TCA) to remove excess DNPH.
-
Resuspension: Wash the protein pellet with ethanol/ethyl acetate and resuspend in a suitable buffer (e.g., containing guanidine hydrochloride).
-
Detection:
-
Spectrophotometric Method: Measure the absorbance of the DNP-hydrazones at ~370 nm.
-
Immunoblotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for DNP-adducts.
-
Identification of Protein Targets by Mass Spectrometry
To identify specific protein targets of this compound, a proteomics approach using mass spectrometry is essential.[15][16]
Experimental Workflow:
Protocol:
-
Protein Incubation: Treat a complex protein mixture (e.g., cell lysate) or a purified protein with this compound.
-
Sample Preparation: Reduce and alkylate cysteine residues to prevent disulfide bond formation.
-
Proteolytic Digestion: Digest the protein sample into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Search the acquired MS/MS spectra against a protein database to identify peptides. The mass shift corresponding to the addition of the 8-oxononanoyl group will indicate a modification. Specialized software is used to identify and localize the post-translational modification (PTM) on specific amino acid residues.
Quantitative Data and Future Directions
Currently, there is a lack of quantitative data, such as IC₅₀ or EC₅₀ values, for this compound and its analogs in the public domain. This represents a significant knowledge gap and an opportunity for future research.
Table 2: Proposed Experiments for Quantitative Analysis
| Assay Type | Parameter Measured | Biological Question |
| Cell Viability Assay (e.g., MTT, LDH) | IC₅₀ | What is the cytotoxic concentration of this compound analogs in different cell lines? |
| PLA₂ Activity Assay | EC₅₀ (for activation) | At what concentration do these analogs activate phospholipase A₂? |
| Thromboxane B₂ ELISA | EC₅₀ | What is the effective concentration for inducing thromboxane production in platelets or whole blood? |
| Enzyme Inhibition Assays | IC₅₀ | Do these compounds inhibit specific enzymes, such as those involved in antioxidant defense (e.g., glutathione reductase)? |
Future research should focus on the synthesis and characterization of a library of this compound analogs to establish clear structure-activity relationships. Elucidating their specific protein targets and the functional consequences of their modification will be crucial for understanding their role in cell signaling and disease. Furthermore, investigating their formation and metabolism in vivo will provide insights into their physiological and pathological relevance.
Conclusion
This compound and its analogs represent a class of highly reactive lipid-derived electrophiles with the potential to significantly impact cellular function. While direct experimental data is limited, their chemical properties and the known biological activities of related compounds suggest they could be potent modulators of signaling pathways, particularly those involved in inflammation and oxidative stress. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to explore the chemical biology of these intriguing molecules and to unlock their potential in the context of drug discovery and development. The study of such reactive species is challenging but holds the promise of revealing novel mechanisms of cellular regulation and identifying new therapeutic targets.
References
- 1. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde Dehydrogenase and Aldo-Keto Reductase Enzymes: Basic Concepts and Emerging Roles in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. reddit.com [reddit.com]
- 6. Analysis of 8-oxooctanoate, 9-oxononanoate, fatty acids, oxidative stability, and iodine value during deep-frying of French fries in edible oils blended with palm oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Oxo-Fatty Acyl Chlorides: A Technical Guide to Their Synthesis, Characterization, and Potential Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxo-fatty acyl chlorides represent a highly reactive and largely unexplored class of lipid derivatives. By combining the electrophilic nature of an acyl chloride with the diverse biological relevance of oxo-fatty acids, these molecules hold significant potential as versatile intermediates in the synthesis of novel bioactive compounds and chemical probes. This technical guide provides a comprehensive overview of the theoretical and practical aspects of oxo-fatty acyl chlorides, covering their synthesis from precursor oxo-fatty acids, detailed protocols for their characterization using modern spectroscopic techniques, and a discussion of their potential roles in biological signaling pathways. Due to the limited direct research on this specific class of molecules, this guide extrapolates from well-established principles of organic chemistry and the known properties of their constituent functional groups.
Introduction: The Intersection of Reactivity and Biology
Fatty acids and their derivatives are fundamental to numerous biological processes, acting as energy sources, structural components of membranes, and signaling molecules. The introduction of an oxo (or keto) group into the fatty acid chain generates a class of compounds known as oxo-fatty acids, which have been implicated in a variety of physiological and pathological processes, including inflammation and cellular stress responses.
The conversion of the carboxylic acid moiety of an oxo-fatty acid into an acyl chloride dramatically increases its reactivity, transforming it into a potent acylating agent. This heightened reactivity opens up a vast chemical space for the synthesis of complex lipid derivatives, such as amides, esters, and thioesters, which can be designed to probe or modulate biological systems. This guide serves as a foundational resource for researchers interested in the synthesis and application of these intriguing molecules.
Synthesis of Oxo-Fatty Acyl Chlorides
The synthesis of an oxo-fatty acyl chloride begins with the corresponding oxo-fatty acid. These precursors can be obtained through various synthetic routes or isolated from biological sources. The subsequent conversion to the acyl chloride is a standard transformation in organic chemistry, for which several reliable methods exist.
Experimental Protocols
Protocol 2.1: Synthesis using Thionyl Chloride (SOCl₂)
This is one of the most common and effective methods for preparing acyl chlorides.
-
Materials:
-
Oxo-fatty acid
-
Thionyl chloride (SOCl₂) (distilled)
-
Anhydrous solvent (e.g., dichloromethane (DCM), toluene, or neat SOCl₂)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve or suspend the oxo-fatty acid (1 equivalent) in the chosen anhydrous solvent.
-
Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the stirring mixture at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[1]
-
After the initial evolution of gas (SO₂ and HCl) subsides, gently heat the reaction mixture to reflux (typically 40-70°C) and maintain for 1-3 hours, or until the reaction is complete (monitored by IR spectroscopy by the disappearance of the broad O-H stretch of the carboxylic acid).
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, co-evaporation with an anhydrous solvent like toluene can be performed.[2]
-
The resulting crude oxo-fatty acyl chloride is typically used immediately in the next step due to its moisture sensitivity.
-
Protocol 2.2: Synthesis using Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is a milder alternative to thionyl chloride and is often used when more sensitive functional groups are present.
-
Materials:
-
Oxo-fatty acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or benzene)
-
Catalytic N,N-dimethylformamide (DMF)
-
Round-bottom flask with a stirring mechanism and gas outlet
-
-
Procedure:
-
Dissolve the oxo-fatty acid (1 equivalent) in a suitable anhydrous solvent under an inert atmosphere.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 equivalents) to the solution at room temperature. Gas evolution (CO, CO₂, and HCl) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours after gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude oxo-fatty acyl chloride.
-
Protocol 2.3: Synthesis using Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride is a powerful chlorinating agent, suitable for less reactive carboxylic acids.
-
Materials:
-
Oxo-fatty acid
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous solvent (e.g., chloroform or carbon tetrachloride)
-
Round-bottom flask with a reflux condenser
-
-
Procedure:
-
In a dry flask, add the oxo-fatty acid (1 equivalent) and phosphorus pentachloride (1.1 equivalents).
-
The reaction often proceeds at room temperature. Gentle warming may be required to initiate or complete the reaction.
-
The by-product, phosphorus oxychloride (POCl₃), has a boiling point of 105°C and can be removed by fractional distillation if the desired acyl chloride is sufficiently high-boiling.[3] Otherwise, the crude product is used directly.
-
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of oxo-fatty acyl chlorides.
Initial Characterization
Due to their reactivity, a thorough characterization of oxo-fatty acyl chlorides is crucial. The following spectroscopic techniques are indispensable for confirming the structure and purity of the synthesized product. The data presented below are predicted values based on the known spectral characteristics of ketones and acyl chlorides.[4]
Spectroscopic Analysis
Table 1: Predicted Spectroscopic Data for Oxo-Fatty Acyl Chlorides
| Technique | Functional Group | Expected Chemical Shift / Frequency | Notes |
| Infrared (IR) Spectroscopy | Acyl Chloride (C=O) | ~1800 cm⁻¹ (strong, sharp) | This high-frequency absorption is characteristic and confirms the formation of the acyl chloride.[4] |
| Ketone (C=O) | ~1715 cm⁻¹ (strong, sharp) | The presence of two distinct carbonyl peaks is a key indicator of an oxo-fatty acyl chloride. | |
| ¹H NMR Spectroscopy | Protons α to Acyl Chloride | ~2.5 - 3.0 ppm | Deshielded due to the electron-withdrawing nature of the acyl chloride group. |
| Protons α to Ketone | ~2.1 - 2.5 ppm | Typical chemical shift for protons adjacent to a ketone. | |
| ¹³C NMR Spectroscopy | Acyl Chloride Carbonyl | ~165 - 180 ppm | Highly deshielded carbon signal. |
| Ketone Carbonyl | ~200 - 220 ppm | Even more deshielded than the acyl chloride carbonyl, providing a clear distinction. | |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) | Variable | The molecular ion peak may be weak or absent due to the lability of the C-Cl bond.[5] |
| Acylium Ion ([M-Cl]⁺) | M - 35/37 | A prominent peak resulting from the loss of the chlorine atom is expected, showing the isotopic pattern of chlorine.[5] | |
| α-Cleavage at Ketone | Fragments | Cleavage of the C-C bonds adjacent to the ketone carbonyl will produce characteristic fragment ions. |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties of Oxo-Fatty Acyl Chlorides
| Property | Expected Characteristic | Reasoning |
| State | Colorless to pale yellow liquids or low-melting solids | Dependent on the chain length and position of the oxo group. |
| Boiling Point | Lower than the corresponding oxo-fatty acid | Lack of hydrogen bonding capability.[6] |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, toluene) | Polarity is dominated by the carbonyl groups. |
| Stability | Highly moisture-sensitive; hydrolyzes rapidly to the parent oxo-fatty acid | The acyl chloride functional group is highly susceptible to nucleophilic attack by water.[6] |
Reactivity and Potential Signaling Pathways
The high electrophilicity of the acyl chloride functional group makes these molecules potent acylating agents. This reactivity can be harnessed for the synthesis of a wide array of derivatives.
Key Reactions
The primary reactions of oxo-fatty acyl chlorides involve nucleophilic acyl substitution, where the chloride ion is displaced by a nucleophile.
References
Methodological & Application
Application Notes and Protocols for Protein N-Acylation with 8-Oxononanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, stability, and function. This modification plays a pivotal role in a myriad of cellular processes, including signal transduction, membrane trafficking, and protein-protein interactions. The introduction of functionalized acyl chains, such as the keto-containing 8-oxononanoyl group, provides a powerful tool for chemical biology and drug development. The ketone handle can be used for subsequent bio-orthogonal ligation reactions, enabling protein labeling, visualization, and the development of novel therapeutic strategies.
These application notes provide a detailed, theoretical protocol for the N-acylation of proteins using 8-Oxononanoyl chloride. The proposed methodology is based on the well-established Schotten-Baumann reaction, adapted for proteins in an aqueous environment. Additionally, we explore potential signaling pathways that may be modulated by this specific type of fatty acylation.
Data Presentation
Table 1: Proposed Reaction Conditions for Protein N-Acylation with this compound
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations may lead to aggregation. |
| This compound | 10 - 100 molar excess | Titrate to optimize acylation efficiency vs. side reactions. |
| pH | 8.0 - 9.5 | A basic pH is required to deprotonate the amine and neutralize HCl byproduct. Monitor for protein stability. |
| Temperature | 4 - 25 °C | Lower temperatures can help maintain protein stability and control reaction rate. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress by mass spectrometry. |
| Buffer | Bicarbonate or Borate buffer (50-100 mM) | Avoid amine-containing buffers (e.g., Tris) as they will compete for acylation. |
| Organic Co-solvent | 5 - 20% (v/v) DMF or DMSO | To improve the solubility of the acyl chloride. Test for protein tolerance. |
Table 2: Potential Amino Acid Residues Reactive with this compound
| Amino Acid Residue | Functional Group | Reactivity | Notes |
| N-terminal α-amine | Primary amine | High | Primary target for N-acylation. |
| Lysine (ε-amine) | Primary amine | High | Will be acylated. |
| Cysteine (thiol) | Thiol | Moderate | Can form a thioester, which is less stable than an amide bond. |
| Serine/Threonine (hydroxyl) | Hydroxyl | Low | Generally less reactive under these conditions but can be acylated at very high pH or with a catalyst. |
| Tyrosine (phenolic hydroxyl) | Phenolic hydroxyl | Low | Less reactive than aliphatic hydroxyls. |
Experimental Protocols
Protocol 1: N-Acylation of a Purified Protein with this compound
This protocol is a proposed method and should be optimized for each specific protein of interest.
1. Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate, pH 8.5.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Dialysis tubing or desalting columns.
-
Bradford assay reagent or other protein quantification method.
-
Mass spectrometer for analysis.
2. Procedure:
-
Protein Preparation:
-
If the protein is in an amine-containing buffer, exchange it into the Reaction Buffer using dialysis or a desalting column.
-
Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
Acyl Chloride Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO immediately before use.
-
-
Acylation Reaction:
-
Place the protein solution in a reaction vessel on ice or at room temperature with gentle stirring.
-
Slowly add the desired molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain protein integrity.
-
Monitor the pH of the reaction mixture and adjust with 0.1 M NaOH if it drops significantly.
-
Allow the reaction to proceed for 1-4 hours. The optimal time should be determined empirically by taking aliquots at different time points and analyzing the extent of modification by mass spectrometry.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Acylated Protein:
-
Remove excess reagents and byproducts by extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4) at 4°C.
-
Alternatively, use a desalting column for rapid buffer exchange.
-
-
Characterization of the Acylated Protein:
-
Determine the final protein concentration using a Bradford assay or similar method.
-
Confirm the acylation and determine the extent of modification using mass spectrometry (e.g., ESI-MS for intact protein mass or LC-MS/MS of digested peptides to identify acylation sites).
-
Caution: this compound is expected to be moisture-sensitive and corrosive. Handle it in a fume hood with appropriate personal protective equipment.
Protocol 2: Analysis of Protein Acylation by Mass Spectrometry
-
Intact Protein Analysis:
-
Desalt the acylated protein sample using a C4 ZipTip.
-
Analyze by ESI-TOF or Orbitrap mass spectrometry to determine the mass shift corresponding to the addition of the 8-oxononanoyl group (mass increase of 156.21 Da for each modification).
-
-
Peptide-level Analysis:
-
Denature the acylated protein in 8 M urea, reduce with DTT, and alkylate with iodoacetamide.
-
Digest the protein with trypsin overnight at 37°C.
-
Analyze the resulting peptides by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including a variable modification of +156.21 Da on the N-terminus and lysine residues.
-
Mandatory Visualization
Caption: Experimental workflow for protein N-acylation.
Potential Signaling Pathways Modulated by 8-Oxononanoylation
The introduction of an 8-oxononanoyl group onto a protein can influence its function in several ways, including altering its subcellular localization, modulating protein-protein interactions, and directly affecting enzymatic activity. Based on the known roles of other fatty acyl modifications and the biological activities of ketone bodies, several signaling pathways are plausible targets for modulation by 8-oxononanoylation.
PI3K/Akt Signaling Pathway
Protein fatty acylation has been shown to regulate the PI3K/Akt signaling pathway, which is central to cell growth, proliferation, and survival. Acylation can promote the membrane recruitment of key signaling proteins.
Caption: Hypothetical modulation of PI3K/Akt signaling.
Hypothesis: N-acylation of Akt or an upstream regulator with this compound could enhance its recruitment to the plasma membrane, leading to its activation and subsequent phosphorylation of downstream targets.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses. Lipidation events are known to be important for the proper localization and function of components of this pathway, such as Ras proteins.
Caption: Potential influence on the MAPK/ERK pathway.
Hypothesis: Acylation of a small GTPase like Ras could alter its membrane association and its ability to activate downstream kinases like Raf, thereby modulating the entire signaling cascade.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and immunity. Lipid metabolism and protein lipidation have been linked to the regulation of NF-κB signaling.
Caption: Postulated modulation of NF-κB signaling.
Hypothesis: An 8-oxononanoylated protein could interact with components of the NF-κB signaling pathway, such as the IKK complex, to either enhance or inhibit its activity, thereby modulating the inflammatory response.
Disclaimer
The provided protocols and signaling pathway hypotheses are based on established chemical principles and existing biological knowledge. They are intended to serve as a starting point for research and will require optimization for specific proteins and experimental systems. The biological effects of protein N-acylation with this compound have not been extensively studied, and the proposed signaling consequences are speculative.
Application Notes and Protocols for Peptide Lipidation using 8-Oxononanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidation, the covalent attachment of lipid moieties to peptides, is a powerful and widely utilized strategy in drug development to enhance the therapeutic properties of peptide-based candidates. This modification can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its enzymatic stability, prolonging its plasma half-life through albumin binding, and enhancing its interaction with cell membranes. These improvements can lead to less frequent dosing regimens and improved patient compliance.
This document provides detailed application notes and protocols for the lipidation of peptides using 8-Oxononanoyl chloride. The introduction of an 8-oxo functional group within the nonanoyl lipid chain offers a unique chemical handle for potential further modifications or may impart specific biological activities. Ketone bodies and keto-containing fatty acids are known to play significant roles in cellular metabolism and signaling, suggesting that peptides acylated with 8-oxononanoic acid could have novel applications in various therapeutic areas.[1][2][3][4][5]
These protocols are intended for researchers familiar with standard peptide chemistry techniques. Appropriate safety precautions should be taken when handling all chemical reagents.
Materials and Reagents
| Material/Reagent | Supplier | Notes |
| Peptide of Interest | - | N-terminus must be deprotected. Side chains should be protected if reactive. |
| This compound | Commercially available | Handle with care in a fume hood. Moisture sensitive. |
| Diisopropylethylamine (DIPEA) | Commercially available | HPLC grade, redistilled |
| N,N-Dimethylformamide (DMF) | Commercially available | Anhydrous, peptide synthesis grade |
| Dichloromethane (DCM) | Commercially available | Anhydrous, HPLC grade |
| Piperidine | Commercially available | For on-resin Fmoc deprotection |
| Trifluoroacetic acid (TFA) | Commercially available | Reagent grade, for cleavage from resin |
| Triisopropylsilane (TIS) | Commercially available | Scavenger for cleavage |
| Water | - | HPLC grade or Milli-Q |
| Acetonitrile (ACN) | Commercially available | HPLC grade |
| Solid Phase Synthesis Resin | Commercially available | e.g., Rink Amide resin for C-terminal amides |
| Standard Peptide Synthesis Reagents | - | Amino acids, coupling reagents (e.g., HBTU, HATU) |
Experimental Protocols
Two primary methods for the N-terminal lipidation of peptides with this compound are presented: solution-phase acylation and solid-phase (on-resin) acylation.
Protocol 1: Solution-Phase N-Terminal Lipidation
This protocol is suitable for purified peptides with a free N-terminal amine.
Workflow for Solution-Phase Lipidation:
Caption: Workflow for solution-phase peptide lipidation.
Detailed Steps:
-
Peptide Preparation: Dissolve the peptide (1 equivalent) in anhydrous DMF to a concentration of approximately 5-10 mg/mL.
-
Base Addition: Add DIPEA (2-3 equivalents) to the peptide solution and stir for 5 minutes at room temperature. The base neutralizes any TFA salts from peptide synthesis and activates the N-terminal amine.
-
Acylation Reaction: Slowly add a solution of this compound (1.2-1.5 equivalents) in anhydrous DCM or DMF to the stirring peptide solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by taking small aliquots and analyzing by LC-MS to check for the disappearance of the starting peptide and the appearance of the lipidated product.
-
Quenching (Optional): Once the reaction is complete, a small amount of water or a primary amine (e.g., glycine) can be added to quench any unreacted this compound.
-
Purification: Dilute the reaction mixture with an appropriate solvent (e.g., water with 0.1% TFA) and purify the lipidated peptide by preparative reverse-phase HPLC (RP-HPLC).[6][7][8][9][10]
-
Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain the final lipidated peptide as a fluffy white powder.
-
Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12][13][14][15]
Protocol 2: Solid-Phase (On-Resin) N-Terminal Lipidation
This protocol is performed after the completion of solid-phase peptide synthesis (SPPS) and before the final cleavage and deprotection of the peptide from the resin.[16][17]
Workflow for On-Resin Lipidation:
Caption: Workflow for solid-phase (on-resin) peptide lipidation.
Detailed Steps:
-
Peptide Synthesis: Synthesize the desired peptide sequence on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-based SPPS chemistry.
-
N-Terminal Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection step using 20% piperidine in DMF to expose the N-terminal amine.
-
Resin Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.
-
Acylation: Swell the resin in anhydrous DMF. In a separate vial, prepare a solution of this compound (5-10 equivalents) and DIPEA (5-10 equivalents) in anhydrous DMF. Add this solution to the resin and shake at room temperature for 2-4 hours.
-
Monitoring: Monitor the completion of the acylation reaction using a qualitative test (e.g., Kaiser test). A negative test (colorless) indicates complete acylation of the N-terminal amine.
-
Final Washing: After a complete reaction, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Cleave the lipidated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature.
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent for purification by preparative RP-HPLC. Characterize the final product by HRMS and NMR.[6][7][8][9][10][11][12][13][14][15]
Data Presentation
Table 1: Reaction Parameters and Outcomes
| Parameter | Solution-Phase Lipidation | Solid-Phase Lipidation |
| Peptide:Acyl Chloride Ratio | 1 : 1.2-1.5 | 1 : 5-10 (relative to resin loading) |
| Base:Acyl Chloride Ratio | 1.5-2 : 1 | 1 : 1 |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF |
| Reaction Time | 1-4 hours | 2-4 hours |
| Typical Yield (post-purification) | 40-70% | 30-60% |
| Purity (by RP-HPLC) | >95% | >95% |
Table 2: Characterization Data for a Model 8-Oxononanoyl-Lipidated Peptide (e.g., 8-oxo-Nonanoyl-Gly-Arg-Gly-Asp-Ser-NH2)
| Analysis | Expected Result |
| RP-HPLC Retention Time | Increased retention time compared to the unmodified peptide. |
| Mass Spectrometry (ESI-MS) | Calculated [M+H]+: m/z = [Mass of peptide] + 156.22 Da |
| Observed [M+H]+: Within 5 ppm of calculated mass | |
| ¹H NMR (in D₂O) | Characteristic signals for the lipid chain protons, including a singlet for the methyl group adjacent to the ketone (~2.1 ppm) and multiplets for the methylene groups. |
| ¹³C NMR (in D₂O) | Characteristic signal for the ketone carbonyl carbon (~210 ppm). |
Application Notes
-
Enhanced Stability and Half-Life: The addition of the C9 lipid chain is expected to increase the peptide's resistance to proteolytic degradation and promote binding to serum albumin, thereby extending its circulation half-life.[18][19][20][21]
-
Improved Membrane Interaction: The lipophilic nature of the 8-oxononanoyl moiety can enhance the peptide's ability to interact with and penetrate cell membranes, which is beneficial for intracellular drug delivery.
-
Bioorthogonal Chemistry Handle: The ketone functional group at the 8-position can serve as a bioorthogonal handle for further chemical modifications. For example, it can be reacted with hydrazide or aminooxy-functionalized molecules to attach imaging agents, targeting ligands, or other payloads.
-
Modulation of Biological Activity: Ketone bodies are natural energy substrates and signaling molecules.[1][2][4][5] Incorporating an 8-oxo-nonanoyl group may influence the peptide's interaction with specific receptors or metabolic pathways, potentially leading to novel therapeutic effects.
-
Drug Delivery Systems: 8-Oxononanoyl-lipidated peptides can be formulated into various drug delivery systems, such as liposomes or micelles, to further improve their therapeutic index and target specificity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient equivalents of acyl chloride or base. | Increase the equivalents of reagents. Ensure all reagents are anhydrous. |
| Steric hindrance at the N-terminus. | Increase reaction time and/or temperature (e.g., to 40 °C). | |
| Multiple Acylations | Acylation of side-chain amines (e.g., Lysine). | Ensure proper side-chain protection of reactive amino acids. |
| Low Yield | Degradation of the peptide or acyl chloride. | Use fresh, high-quality reagents. Ensure anhydrous conditions. |
| Poor recovery during purification. | Optimize the RP-HPLC gradient and collection parameters. | |
| Difficult Purification | Aggregation of the lipidated peptide. | Use a less polar solvent for initial dissolution. Optimize HPLC conditions (e.g., different organic modifier or ion-pairing agent). |
Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always work with TFA in a well-ventilated fume hood and wear appropriate PPE.
-
Organic solvents such as DMF and DCM are flammable and toxic. Handle them in a fume hood and avoid inhalation or skin contact.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
By following these detailed protocols and application notes, researchers can effectively utilize this compound for the lipidation of peptides, opening up new avenues for the development of novel and improved peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Ketone bodies - Wikipedia [en.wikipedia.org]
- 3. Keto fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 4. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. foundmyfitness.com [foundmyfitness.com]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. bachem.com [bachem.com]
- 8. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 16. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A synthetic strategy for ON-resin amino acid specific multiple fatty acid acylation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for 8-Oxononanoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and use of 8-Oxononanoyl chloride, a key intermediate in the synthesis of various chemical probes and biologically active molecules. The primary application highlighted is the synthesis of N-(8-oxononanoyl)-L-homoserine lactone, a molecule relevant to the study of bacterial quorum sensing.
Introduction
This compound is a reactive acyl chloride derived from 8-oxononanoic acid. Its bifunctional nature, containing both a reactive acyl chloride and a ketone, makes it a versatile building block in organic synthesis. The acyl chloride group allows for facile reaction with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. This reactivity is particularly useful in the field of chemical biology for the synthesis of probes to study cellular signaling pathways. A significant application is its use in the synthesis of N-acyl homoserine lactone (AHL) analogs, which are crucial signaling molecules in bacterial quorum sensing. Understanding and modulating quorum sensing is a key area of research in combating bacterial virulence and biofilm formation.[1][2]
Data Presentation
Table 1: Physicochemical Properties of 8-Oxononanoic Acid
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | PubChem[3] |
| Molecular Weight | 172.22 g/mol | PubChem[3][4][5] |
| IUPAC Name | 8-oxononanoic acid | PubChem[3] |
| CAS Number | 25542-64-7 | PubChem[3][5] |
Table 2: Expected Experimental Data for Synthesis of N-(8-oxononanoyl)-L-homoserine lactone
| Parameter | Expected Outcome | Notes |
| Yield of this compound | > 90% (crude) | Typically used in the next step without extensive purification. |
| Yield of N-(8-oxononanoyl)-L-homoserine lactone | 60-80% | Dependent on purification method (e.g., column chromatography). |
| ¹H NMR (CDCl₃) of N-(8-oxononanoyl)-L-homoserine lactone (δ, ppm) | Anticipated peaks: 6.0-6.5 (br s, 1H, NH), 4.4-4.6 (m, 1H, CH-lactone), 4.2-4.4 (m, 2H, CH₂-lactone), 2.4-2.6 (t, 2H, CH₂-C=O), 2.14 (s, 3H, CH₃-C=O), 1.2-1.8 (m, 10H, alkyl chain CH₂) | Peak positions and multiplicities are estimates and should be confirmed experimentally. |
| ¹³C NMR (CDCl₃) of N-(8-oxononanoyl)-L-homoserine lactone (δ, ppm) | Anticipated peaks: 209 (C=O, ketone), 175 (C=O, amide), 173 (C=O, lactone), 66 (CH₂-O, lactone), 50 (CH-N, lactone), 36-23 (alkyl carbons), 30 (CH₃-C=O) | Peak positions are estimates and should be confirmed experimentally. |
| Mass Spectrometry (ESI-MS) of N-(8-oxononanoyl)-L-homoserine lactone | m/z [M+H]⁺ ≈ 272.15 | Calculated for C₁₃H₂₁NO₄. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 8-Oxononanoic Acid
This protocol describes the conversion of a carboxylic acid to an acyl chloride using thionyl chloride, a common and effective method.[1][6][7][8]
Materials:
-
8-oxononanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or neat reaction
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 8-oxononanoic acid (1 equivalent).
-
Option A (Neat): Under a fume hood, carefully add thionyl chloride (2-3 equivalents) dropwise to the flask at room temperature.
-
Option B (with Solvent): Dissolve the 8-oxononanoic acid in anhydrous DCM. To this solution, add thionyl chloride (1.5-2 equivalents) dropwise.
-
Attach a reflux condenser with a drying tube to the flask.
-
Gently heat the reaction mixture to reflux (for DCM, ~40°C; for neat, ~75°C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent (if used) by rotary evaporation. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the corrosive and toxic vapors.
-
The resulting crude this compound is a liquid and can often be used in the next step without further purification.
Protocol 2: Synthesis of N-(8-oxononanoyl)-L-homoserine lactone
This protocol details the N-acylation of L-homoserine lactone with the newly synthesized this compound to produce the corresponding N-acyl homoserine lactone.[9][10] This is a standard procedure for creating AHLs, which are key molecules in bacterial quorum sensing.
Materials:
-
Crude this compound from Protocol 1
-
L-homoserine lactone hydrobromide
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
In a round-bottom flask, dissolve L-homoserine lactone hydrobromide (1 equivalent) in anhydrous DCM.
-
Cool the flask in an ice bath.
-
Add triethylamine (2.2 equivalents) dropwise to the cooled suspension. Stir for 10-15 minutes to neutralize the hydrobromide salt and liberate the free amine.
-
In a separate flask, dissolve the crude this compound (1.1 equivalents) in a small amount of anhydrous DCM.
-
Add the this compound solution dropwise to the stirred L-homoserine lactone solution at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 30-70% ethyl acetate in hexanes) to yield pure N-(8-oxononanoyl)-L-homoserine lactone.
Visualizations
Signaling Pathway
Caption: Quorum sensing signaling pathway in Gram-negative bacteria.
Experimental Workflow
Caption: Workflow for the synthesis of N-(8-oxononanoyl)-L-homoserine lactone.
References
- 1. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Oxononanoic Acid | TRC-O991465-1G | LGC Standards [lgcstandards.com]
- 5. 8-Oxononanoic acid | 25542-64-7 | ABA54264 | Biosynth [biosynth.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 8-Oxononanoyl Chloride as a Chemical Probe for Proteomics
Introduction
8-Oxononanoyl chloride is a chemical probe designed for the investigation of protein acylation, a crucial post-translational modification involved in regulating protein function, localization, and stability. This document provides detailed application notes and protocols for the use of this compound in proteomics research. It is intended for researchers, scientists, and drug development professionals familiar with chemical biology and proteomics workflows. While specific literature on this compound is limited, the protocols provided herein are based on established methodologies for similar acylating chemical probes and are designed to be readily adaptable. The "8-oxo" functional group suggests a reactive carbonyl that can potentially form covalent adducts with nucleophilic residues on proteins, such as lysine or cysteine, enabling the profiling of acylated proteins.
Principle of the Method
The use of this compound as a chemical probe follows the principles of activity-based protein profiling (ABPP). The probe is introduced to a biological system (cells or lysates), where it covalently modifies proteins. The modified proteins are then enriched and identified using mass spectrometry-based proteomics. To facilitate enrichment and detection, a bioorthogonal handle, such as an alkyne or azide, is typically incorporated into the probe structure. This allows for the "clicking" of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) onto the modified proteins. For the purpose of these protocols, we will assume the use of an alkynyl-derivatized version of 8-oxononanoic acid, a common strategy in chemical proteomics.
Data Presentation
Quantitative Analysis of Protein Acylation
Quantitative proteomics experiments using this compound can provide insights into the dynamics of protein acylation under different cellular conditions. Below are tables summarizing hypothetical but representative quantitative data obtained from a typical experiment comparing a control and a treated cell line. Data can be acquired using methods such as label-free quantification (LFQ), Stable Isotope Labeling by Amino acids in Cell culture (SILAC), or Tandem Mass Tag (TMT) labeling.
Table 1: Top 10 Differentially Acylated Proteins upon Treatment
| Protein ID | Gene Name | Fold Change (Treated/Control) | p-value | Function |
| P12345 | SRC | 3.5 | 0.001 | Proto-oncogene tyrosine-protein kinase |
| Q67890 | FASN | 2.8 | 0.005 | Fatty acid synthase |
| P98765 | HSP90AA1 | -2.1 | 0.010 | Heat shock protein HSP 90-alpha |
| O12345 | TUBA1A | 1.9 | 0.021 | Tubulin alpha-1A chain |
| A67890 | GAPDH | 1.5 | 0.045 | Glyceraldehyde-3-phosphate dehydrogenase |
| B54321 | ACTB | 1.3 | 0.050 | Actin, cytoplasmic 1 |
| C98765 | EGFR | 2.5 | 0.008 | Epidermal growth factor receptor |
| D12345 | RAF1 | 2.1 | 0.015 | RAF proto-oncogene serine/threonine-protein kinase |
| E67890 | STAT3 | 1.8 | 0.030 | Signal transducer and activator of transcription 3 |
| F54321 | NFKB1 | 1.6 | 0.040 | Nuclear factor NF-kappa-B p105 subunit |
Table 2: Enrichment Efficiency of Acylated Peptides
| Sample | Total Peptides Identified | Acylated Peptides Identified | Enrichment Efficiency (%) |
| Control | 15,234 | 1,256 | 8.2 |
| Treated | 16,123 | 1,897 | 11.8 |
Experimental Protocols
Protocol 1: In Situ Labeling of Proteins with Alkynyl-8-Oxononanoic Acid
Materials:
-
Alkynyl-8-Oxononanoic Acid (or a suitable derivative of this compound)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dry ice or liquid nitrogen
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Probe Treatment: Prepare a stock solution of Alkynyl-8-Oxononanoic Acid in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10-100 µM).
-
Incubation: Remove the old medium from the cells and replace it with the probe-containing medium. Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove excess probe.
-
Cell Lysis: Add ice-cold lysis buffer to the plate and scrape the cells. Transfer the cell lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Storage: Aliquot the protein lysate and store at -80°C for downstream applications.
Protocol 2: Click Chemistry Reaction and Biotinylation
Materials:
-
Protein lysate from Protocol 1
-
Azide-Biotin tag (e.g., Biotin-PEG3-Azide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
SDS (Sodium dodecyl sulfate)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add 1 mg of protein lysate.
-
Click Chemistry Cocktail Preparation: Prepare a fresh click chemistry cocktail. For a 1 mL reaction, mix the following in order:
-
900 µL of protein lysate (in lysis buffer)
-
10 µL of 10 mM Azide-Biotin stock solution (in DMSO)
-
20 µL of 50 mM TCEP (freshly prepared in water)
-
40 µL of 1.7 mM TBTA in DMSO/t-butanol (4:1)
-
20 µL of 50 mM CuSO4 (in water)
-
-
Reaction Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.
-
Protein Precipitation: Precipitate the biotinylated proteins by adding four volumes of ice-cold acetone. Incubate at -20°C for at least 2 hours (or overnight).
-
Pellet Collection: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Washing: Wash the protein pellet with 500 µL of ice-cold methanol. Centrifuge again and discard the supernatant.
-
Resuspension: Air-dry the pellet and resuspend it in a buffer suitable for the next step (e.g., 2% SDS in PBS for enrichment).
Protocol 3: Enrichment of Biotinylated Proteins and Sample Preparation for Mass Spectrometry
Materials:
-
Biotinylated protein sample from Protocol 2
-
Streptavidin-agarose beads
-
Wash Buffer 1 (1% SDS in PBS)
-
Wash Buffer 2 (0.1% SDS, 1% Triton X-100, 500 mM NaCl in PBS)
-
Wash Buffer 3 (8 M Urea in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Bead Incubation: Add streptavidin-agarose beads to the resuspended biotinylated protein sample. Incubate for 2 hours at room temperature with gentle rotation.
-
Washing Steps:
-
Centrifuge the beads and discard the supernatant.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash three times.
-
-
On-Bead Digestion:
-
Resuspend the beads in 8 M Urea buffer containing 10 mM DTT. Incubate for 30 minutes at 37°C.
-
Add 55 mM IAA and incubate for 30 minutes in the dark at room temperature.
-
Dilute the urea to less than 2 M with 100 mM Tris-HCl (pH 8.5).
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Desalting: Desalt the peptides using a C18 StageTip or equivalent.
-
Sample Preparation for LC-MS/MS: Dry the desalted peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.
Mandatory Visualizations
Caption: Experimental workflow for proteomic profiling using an alkynyl-8-oxononanoyl probe.
Caption: Hypothetical signaling pathway regulated by protein acylation.
Application Notes and Protocols for Selective Acylation with 8-Oxononanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation is a fundamental transformation in organic synthesis, crucial for the modification of amines, alcohols, and other nucleophilic functional groups. Selective acylation, the modification of one functional group in the presence of another, is a significant challenge, particularly in the synthesis of complex molecules such as peptides, natural products, and pharmaceuticals. 8-Oxononanoyl chloride is a bifunctional reagent containing both a reactive acyl chloride and a ketone functional group. This unique structure presents opportunities for selective acylation, primarily targeting more nucleophilic sites.
This document provides detailed application notes and protocols for the selective acylation of primary and secondary amines in the presence of hydroxyl groups using this compound. The conditions outlined are based on established principles of chemical reactivity and selectivity in acylation reactions.
Chemical Properties and Reactivity
This compound possesses two key reactive sites: the highly electrophilic acyl chloride and the moderately electrophilic ketone. In reactions with nucleophiles, the acyl chloride is significantly more reactive than the ketone. Furthermore, when presented with a substrate containing both amine and hydroxyl groups, the amine will preferentially react due to its greater nucleophilicity.
Order of Reactivity:
-
Nucleophiles: Primary Amine > Secondary Amine > Alcohol
-
Electrophiles within this compound: Acyl Chloride >> Ketone
This differential reactivity forms the basis for the selective acylation protocols described herein.
Applications
Selective acylation with this compound can be applied in various fields:
-
Drug Development: Introduction of a keto-acyl chain can modify the pharmacokinetic and pharmacodynamic properties of drug candidates. The ketone functionality can serve as a handle for further chemical modification or for targeted interactions with biological systems.
-
Peptide and Protein Modification: Selective N-terminal or side-chain acylation of peptides can enhance their stability, membrane permeability, and biological activity.
-
Bioconjugation: The ketone group can be used for subsequent ligation chemistries, such as oxime or hydrazone formation, to attach other molecules of interest.
-
Material Science: Modification of polymers with this compound can introduce new functionalities for cross-linking or surface modification.
Experimental Protocols
The following are generalized protocols for the selective N-acylation of substrates containing both amine and hydroxyl functionalities. Note: These protocols are starting points and may require optimization for specific substrates.
Protocol 1: Selective N-Acylation of a Primary Amine in the Presence of a Primary Alcohol
Objective: To selectively acylate the primary amino group of an amino alcohol with this compound.
Materials:
-
Amino alcohol substrate
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
Dissolve the amino alcohol substrate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add a hindered base such as TEA or DIPEA (1.1 - 1.5 eq) to the solution.
-
-
Addition of Acylating Agent:
-
Slowly add a solution of this compound (1.0 - 1.2 eq) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.
-
Maintain the temperature at 0 °C during the addition.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.
-
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-acylated product.
-
Expected Outcome: The primary amine will be selectively acylated to form the corresponding amide, leaving the hydroxyl group intact.
Protocol 2: Selective N-Acylation of a Secondary Amine in the Presence of a Phenolic Hydroxyl Group
Objective: To selectively acylate a secondary amine in the presence of a more acidic phenolic hydroxyl group.
Materials:
-
Substrate containing a secondary amine and a phenol
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel and chromatography solvents
Procedure:
-
Reaction Setup:
-
Dissolve the substrate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add pyridine (2.0 - 3.0 eq) to the solution. Pyridine acts as both a base and a nucleophilic catalyst.
-
-
Addition of Acylating Agent:
-
Cool the reaction mixture to 0 °C.
-
Add a solution of this compound (1.1 eq) in anhydrous THF dropwise.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification:
-
Purify the residue by flash column chromatography on silica gel to obtain the pure N-acylated product.
-
Expected Outcome: The secondary amine will be selectively acylated. The phenolic hydroxyl group may show some reactivity, but the use of pyridine at controlled temperatures favors N-acylation.
Data Presentation
Disclaimer: The following tables present example data based on typical acylation reactions. Actual yields and selectivity will vary depending on the specific substrate and reaction conditions.
Table 1: Example Reaction Conditions and Yields for Selective N-Acylation of Amino Alcohols
| Entry | Substrate | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield of N-acylated product (%) |
| 1 | 2-Aminoethanol | TEA (1.2) | DCM | 0 to RT | 2 | 90 |
| 2 | 3-Aminopropanol | DIPEA (1.5) | DCM | 0 to RT | 3 | 85 |
| 3 | 4-(Aminomethyl)phenol | Pyridine (2.0) | THF | 0 to RT | 4 | 78 |
Table 2: Chemoselectivity of Acylation with this compound
| Substrate Functional Groups | Product Distribution (N-acylation : O-acylation) | Notes |
| Primary Amine vs. Primary Alcohol | > 95 : < 5 | Highly selective for the amine. |
| Secondary Amine vs. Primary Alcohol | > 90 : < 10 | Generally high selectivity for the amine. |
| Primary Amine vs. Phenol | ~ 85 : 15 | Selectivity may decrease due to the increased acidity of the phenolic proton. Use of hindered bases is recommended. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for selective N-acylation of an amino alcohol.
Caption: Rationale for chemoselectivity in acylation.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous. Acyl chlorides are sensitive to moisture.
-
Increase the equivalents of the acylating agent or base.
-
Increase the reaction time or temperature, but be mindful that this may reduce selectivity.
-
-
Poor Selectivity (Significant O-acylation):
-
Use a more sterically hindered base (e.g., 2,6-lutidine).
-
Maintain a low reaction temperature (0 °C or below).
-
Consider using a less reactive acylating agent if possible, or a protecting group strategy for the hydroxyl group if selectivity cannot be achieved.
-
-
Formation of Di-acylated Product (if the substrate has multiple amines):
-
Use a limiting amount of this compound (e.g., 0.9 eq).
-
Add the acyl chloride solution very slowly to the reaction mixture.
-
Safety Precautions
-
This compound is an acyl chloride and should be handled with care. It is corrosive and will react with moisture to release HCl gas.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Bases such as triethylamine and pyridine are flammable and have strong odors. Handle them in a fume hood.
Application Notes and Protocols: Synthesis of Enzyme Substrates Using 8-Oxononanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxononanoyl chloride is a versatile bifunctional molecule containing a reactive acyl chloride and a ketone group. This unique structure makes it a valuable building block for the synthesis of specialized enzyme substrates. The acyl chloride moiety allows for the straightforward coupling to nucleophiles such as amines and alcohols, enabling the creation of a diverse range of substrates for various enzyme classes, including proteases, lipases, esterases, and histone deacetylases (HDACs). The presence of the ketone group provides a site for further chemical modification or can serve as a recognition element for specific enzymes.
These custom-synthesized substrates are instrumental in the development of novel enzyme assays, high-throughput screening (HTS) of inhibitor libraries, and in fundamental research to elucidate enzyme mechanisms and substrate specificities. This document provides detailed protocols for the synthesis of representative enzyme substrates using this compound and their application in enzymatic assays.
Synthesis of 8-Oxononanoyl-L-Alanine: A Substrate for Peptidases and Amidases
The synthesis of N-acylated amino acids from acyl chlorides is a well-established method, often employing the Schotten-Baumann reaction.[1][2][3][4] This reaction is typically carried out in a two-phase solvent system with a base to neutralize the hydrochloric acid byproduct.[4]
Experimental Protocol: Synthesis of 8-Oxononanoyl-L-Alanine
This protocol details the synthesis of 8-Oxononanoyl-L-Alanine, a potential substrate for various peptidases and amidases that recognize acylated amino acids.
Materials:
-
This compound
-
L-Alanine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Preparation of the Aqueous Phase: In a 100 mL round-bottom flask, dissolve L-Alanine (1.0 eq) in deionized water. Cool the solution to 0-5 °C in an ice bath. Slowly add a 2M solution of NaOH while stirring until the L-Alanine is fully dissolved and the pH of the solution is approximately 10-11.
-
Preparation of the Organic Phase: In a separate flask, dissolve this compound (1.1 eq) in dichloromethane (DCM).
-
Reaction: Slowly add the solution of this compound in DCM to the chilled aqueous solution of L-Alanine under vigorous stirring. Maintain the temperature at 0-5 °C.
-
pH Adjustment: During the addition, monitor the pH of the aqueous phase and maintain it at 10-11 by the dropwise addition of 2M NaOH.
-
Reaction Completion: After the complete addition of the acyl chloride, allow the reaction mixture to stir vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with 1M HCl, followed by deionized water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Isolation and Purification:
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 8-Oxononanoyl-L-Alanine can be further purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization.
-
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[5]
Experimental Workflow for Synthesis of 8-Oxononanoyl-L-Alanine
Caption: Workflow for the synthesis of 8-Oxononanoyl-L-Alanine.
Synthesis of a Fluorogenic Ester Substrate for Lipases and Esterases
Fluorogenic substrates are powerful tools for the continuous monitoring of enzyme activity. Upon enzymatic cleavage, a fluorescent reporter molecule is released, leading to an increase in fluorescence intensity that can be measured in real-time. Here, we describe the synthesis of a fluorogenic substrate by esterifying 8-oxononanoic acid (obtained from the hydrolysis of the acyl chloride) with a fluorescent alcohol like 4-methylumbelliferone.
Experimental Protocol: Synthesis of 4-Methylumbelliferyl 8-Oxononanoate
This protocol involves a two-step process: first, the hydrolysis of this compound to 8-oxononanoic acid, followed by its esterification with 4-methylumbelliferone.
Step 1: Hydrolysis of this compound
-
Carefully add this compound dropwise to ice-cold deionized water with vigorous stirring.
-
Allow the mixture to stir until the acyl chloride is fully hydrolyzed (monitor by the disappearance of the acyl chloride spot on TLC).
-
Extract the aqueous solution with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 8-oxononanoic acid.
Step 2: Esterification of 8-Oxononanoic Acid with 4-Methylumbelliferone
This esterification can be achieved using standard coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Materials:
-
8-Oxononanoic acid
-
4-Methylumbelliferone
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 8-oxononanoic acid (1.0 eq) and 4-methylumbelliferone (1.0 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methylumbelliferyl 8-oxononanoate.
Signaling Pathway for Fluorogenic Substrate Assay
Caption: Enzymatic cleavage of the fluorogenic substrate.
Application in Enzyme Assays
Protocol: Lipase/Esterase Activity Assay
Materials:
-
Purified lipase or esterase
-
4-Methylumbelliferyl 8-oxononanoate stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the enzyme in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
In a 96-well plate, add the enzyme dilutions.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for 4-methylumbelliferone (e.g., Ex: 360 nm, Em: 450 nm).
-
Monitor the increase in fluorescence over time.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.
Data Presentation
Table 1: Summary of Synthesized Substrates and Potential Enzyme Targets
| Substrate Name | Molecular Formula | Molecular Weight ( g/mol ) | Target Enzyme Class | Assay Principle |
| 8-Oxononanoyl-L-Alanine | C₁₂H₂₁NO₄ | 243.30 | Peptidases, Amidases | Endpoint or Kinetic |
| 4-Methylumbelliferyl 8-Oxononanoate | C₁₉H₂₂O₅ | 330.37 | Lipases, Esterases | Fluorogenic |
| 8-Oxononanoyl-L-Lysine(acetyl) | C₁₇H₂₈N₂O₅ | 356.42 | Histone Deacetylases (HDACs) | Colorimetric/Fluorogenic |
Synthesis of a Potential Histone Deacetylase (HDAC) Substrate
The synthesis of an acylated lysine derivative can provide a substrate for HDAC enzymes. This involves the selective acylation of the epsilon-amino group of a protected lysine derivative.
Logical Relationship for HDAC Substrate Design
Caption: Strategy for synthesizing an HDAC substrate.
The synthesis would follow a similar Schotten-Baumann protocol, utilizing an Nα-protected lysine to direct the acylation to the ε-amino group, followed by deprotection of the α-amino group. The resulting 8-Oxononanoyl-L-Lysine could then be used in HDAC activity assays, often coupled to a secondary enzyme that detects the deacetylated product.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of enzyme substrates. The protocols outlined in these application notes provide a foundation for researchers to develop customized substrates tailored to their specific enzymatic targets. The ability to create novel substrates is crucial for advancing our understanding of enzyme function and for the discovery of new therapeutic agents.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. tandfonline.com [tandfonline.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Surface Protein Modification using 8-Oxononanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of cell surface proteins is a critical tool for understanding cellular signaling, identifying biomarkers, and developing targeted therapeutics. Lipid peroxidation products, such as oxidized phospholipids, are known to covalently modify proteins, leading to altered function and implication in various pathological states.[1][2][3] 8-Oxononanoyl chloride is a reactive lipid species that can be utilized to mimic the effects of lipid peroxidation and covalently label cell surface proteins. Its bifunctional nature, possessing both an aldehyde at the omega-position and an acyl chloride, allows for specific and stable modification of nucleophilic amino acid residues, primarily lysine.
This document provides detailed protocols for the use of this compound to modify cell surface proteins and outlines potential downstream applications and analyses.
Principle of Reaction
This compound reacts with primary amines on proteins, such as the epsilon-amine of lysine residues, via its acyl chloride group to form a stable amide bond. The terminal aldehyde group remains available for further reactions or can serve as a point of detection or interaction. This modification mimics the adduction of proteins by truncated oxidized phospholipids.[1]
Data Presentation
Table 1: Recommended Reaction Conditions for Cell Surface Protein Labeling
| Parameter | Recommended Range | Notes |
| Cell Density | 1 x 10⁶ to 1 x 10⁷ cells/mL | Optimize for specific cell type to ensure sufficient surface area for labeling. |
| This compound Concentration | 10 µM - 200 µM | Higher concentrations may lead to increased cytotoxicity. Titration is recommended. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Avoid amine-containing buffers (e.g., Tris) as they will compete for reaction. |
| Incubation Time | 30 minutes - 2 hours | Longer incubation times may increase labeling but also cytotoxicity. |
| Incubation Temperature | 4°C to 37°C | 4°C is recommended to minimize endocytosis of labeled proteins. |
| Quenching Reagent | 100 mM Tris-HCl or Glycine | To stop the reaction by consuming excess this compound. |
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins on Live Cells
Materials:
-
Cells in suspension or adherent culture
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Cell scrapers (for adherent cells)
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
Suspension cells: Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS. Resuspend the cells in ice-cold PBS to a final concentration of 1 x 10⁷ cells/mL.
-
Adherent cells: Wash the cell monolayer twice with ice-cold PBS.
-
-
Preparation of Labeling Reagent: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Labeling Reaction:
-
Dilute the 10 mM stock solution of this compound in ice-cold PBS to the desired final concentration (e.g., 100 µM).
-
For suspension cells, add the labeling solution to the cell suspension.
-
For adherent cells, overlay the monolayer with the labeling solution.
-
Incubate for 1 hour at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 100 mM (e.g., add 100 µL of 1 M Tris-HCl to 900 µL of the cell suspension).
-
Incubate for 15 minutes at 4°C with gentle agitation.
-
-
Cell Lysis and Protein Extraction:
-
Suspension cells: Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C. Wash the pellet twice with ice-cold PBS. Proceed with your standard cell lysis protocol (e.g., RIPA buffer).
-
Adherent cells: Aspirate the labeling and quenching solution. Wash the monolayer twice with ice-cold PBS. Lyse the cells directly on the plate using an appropriate lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The samples are now ready for downstream analysis.
Protocol 2: Analysis of Protein Modification by Western Blot
Materials:
-
Labeled cell lysate
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against a protein of interest or an antibody that recognizes the 8-oxononanoyl adduct (if available)
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE: Separate 20-30 µg of the labeled cell lysate on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the signal using a chemiluminescent substrate and an imaging system. An increase in the molecular weight of the target protein upon labeling is indicative of modification.
Visualizations
Signaling Pathway Diagram
Caption: Modification of a cell surface receptor by this compound leading to altered downstream signaling.
Experimental Workflow Diagram
Caption: Workflow for labeling cell surface proteins with this compound and subsequent analysis.
References
Application Notes and Protocols: Creating Novel Biomaterials with 8-Oxononanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of biomaterials is a cornerstone of regenerative medicine and drug delivery. By modifying the surface chemistry of biomaterials, researchers can elicit specific cellular responses, enhance biocompatibility, and introduce novel therapeutic functionalities. 8-Oxononanoyl chloride is a reactive bifunctional molecule poised to create a new class of "immuno-interactive" biomaterials. Its terminal acyl chloride group allows for covalent conjugation to a wide range of biopolymers, while the mid-chain ketone functionality can serve as a point of interaction with the local biological environment, potentially modulating immune responses and promoting tissue regeneration.
This document provides detailed application notes and protocols for the synthesis and characterization of novel biomaterials functionalized with this compound. We present methodologies for the modification of two distinct and widely used biopolymers: chitosan, a polysaccharide with known pro-healing properties, and collagen, the primary structural protein in the extracellular matrix. Furthermore, we explore the potential immunomodulatory effects of these novel biomaterials, offering insights into their application in advanced wound healing strategies.
Key Applications
-
Wound Healing Dressings: Biomaterials functionalized with this compound can be developed into advanced wound dressings. The ketone group may help to modulate the inflammatory response in the wound bed, a critical step for promoting healing.[1]
-
Drug Delivery Vehicles: The modified biomaterials can be used to create nanoparticles or hydrogels for controlled drug release. The altered surface chemistry can influence drug loading and release kinetics.
-
Tissue Engineering Scaffolds: Scaffolds with modified surfaces can provide cues to infiltrating cells, guiding tissue regeneration. The immunomodulatory properties could be particularly beneficial in reducing the foreign body response to implanted scaffolds.[2]
Experimental Protocols
Protocol 1: Surface Modification of Chitosan Films with this compound
This protocol details the heterogeneous acylation of chitosan films to introduce 8-oxononanoyl moieties onto the surface.
Materials:
-
Chitosan films (prepared by casting a 2% w/v solution of chitosan in 1% acetic acid)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of Chitosan Films: Prepare chitosan films by casting a 2% (w/v) solution of medium molecular weight chitosan in 1% (v/v) aqueous acetic acid into a petri dish. Allow the solvent to evaporate completely in a fume hood, followed by drying under vacuum. Neutralize the films by immersion in 1 M NaOH for 2 hours, then wash extensively with deionized water until the pH is neutral. Dry the films again under vacuum.
-
Reaction Setup: Place the dried, neutralized chitosan films in a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.
-
Acylation Reaction: Add anhydrous DMF to the flask, sufficient to fully immerse the films. Add triethylamine (TEA) to the DMF to act as an acid scavenger (a 1.5-fold molar excess relative to the this compound to be added).
-
Dissolve this compound in a small amount of anhydrous DMF in the dropping funnel. Add the this compound solution dropwise to the stirring suspension of chitosan films at room temperature over a period of 30 minutes.
-
Reaction Conditions: Allow the reaction to proceed for 24 hours at room temperature under a nitrogen atmosphere.
-
Washing: After the reaction, decant the DMF solution. Wash the functionalized chitosan films sequentially with DMF, ethanol, and finally with deionized water to remove any unreacted reagents and byproducts.
-
Drying: Dry the modified chitosan films under vacuum at 40°C for 24 hours.
-
Characterization: Characterize the surface modification using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS), and contact angle measurements.
Experimental Workflow for Chitosan Film Modification
References
Application Notes and Protocols: Reaction of 8-Oxononanoyl Chloride with Lysine Side Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of proteins are critical regulatory mechanisms in a vast array of cellular processes. Among these, the acylation of lysine residues has emerged as a significant modification influencing protein function, stability, and localization. This document provides detailed application notes and protocols for the reaction of 8-Oxononanoyl chloride with the ε-amino group of lysine side chains, a process that introduces a nine-carbon chain with a terminal ketone. This modification can serve as a valuable tool for introducing a reactive carbonyl group into proteins, enabling further downstream applications such as bioconjugation, protein cross-linking, and the study of protein-protein interactions.
The ε-amino group of lysine is a nucleophile that readily reacts with electrophilic acylating agents like acyl chlorides. The reaction between this compound and a lysine side chain results in the formation of a stable amide bond, yielding N-ε-(8-oxononanoyl)lysine. The presence of the ketone group in the appended acyl chain offers a unique chemical handle for subsequent orthogonal chemistries.
Reaction Mechanism and Workflow
The fundamental reaction involves the nucleophilic attack of the deprotonated ε-amino group of a lysine residue on the carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, resulting in the formation of an amide bond. The general workflow for protein modification with this compound involves dissolving the protein in a suitable buffer, adding the acylating agent, allowing the reaction to proceed, and then purifying the modified protein.
Caption: General workflow for the modification of proteins with this compound.
Experimental Protocols
Note: The following protocols are generalized due to the absence of specific literature for the reaction of this compound with lysine. Optimization of reaction conditions (e.g., pH, temperature, stoichiometry) is recommended for each specific protein of interest.
Protocol 1: Acylation of a Model Peptide (e.g., Poly-L-lysine)
Objective: To establish reaction conditions and verify the modification of lysine residues using a model peptide.
Materials:
-
Poly-L-lysine hydrobromide (e.g., 15-30 kDa)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Prepare Poly-L-lysine Solution: Dissolve 10 mg of poly-L-lysine in 2 mL of 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Prepare Acylating Agent: Prepare a 100 mM stock solution of this compound in anhydrous DMF immediately before use.
-
Reaction: While gently vortexing the poly-L-lysine solution, add a 10-fold molar excess of the this compound solution dropwise.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against deionized water (3 x 1 L changes) at 4°C to remove unreacted acyl chloride and byproducts.
-
-
Lyophilization: Freeze-dry the dialyzed solution to obtain the modified poly-L-lysine as a powder.
-
Analysis: Characterize the product using NMR spectroscopy to confirm the presence of the 8-oxononanoyl group and mass spectrometry to determine the degree of modification.
Protocol 2: Modification of a Target Protein
Objective: To modify lysine side chains on a specific protein of interest.
Materials:
-
Target protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column or dialysis equipment
-
Bradford assay reagent or other protein quantification method
Procedure:
-
Prepare Protein Solution: Prepare a solution of the target protein at a concentration of 1-5 mg/mL in a buffer free of primary amines (e.g., PBS).
-
Prepare Acylating Agent: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Reaction: Add a 5 to 20-fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Quenching (Optional): The reaction can be quenched by adding a primary amine-containing buffer (e.g., Tris) to a final concentration of 50 mM.
-
Purification: Remove excess reagents and byproducts by either dialysis against a suitable buffer or by using a desalting/buffer exchange column (SEC).
-
Quantification: Determine the concentration of the modified protein.
-
Analysis: Confirm the modification using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to determine the mass shift corresponding to the addition of the 8-oxononanoyl group.
Data Presentation
Table 1: Reaction Parameters for Lysine Acylation
| Parameter | Model Peptide (Poly-L-lysine) | Target Protein |
| Solvent | 0.1 M Sodium bicarbonate, pH 8.5 | Phosphate-buffered saline, pH 7.4 |
| Acylating Agent | This compound in DMF | This compound in DMSO |
| Molar Excess of Acyl Chloride | 10-fold | 5 to 20-fold (empirical) |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2 hours | 1-2 hours |
| Purification Method | Dialysis | Dialysis or Size-Exclusion Chromatography |
Table 2: Expected Mass Spectrometry Results
| Modification | Mass Shift (Monoisotopic) | Mass Shift (Average) |
| 8-Oxononanoylation | +154.100 Da | +154.21 g/mol |
Analytical Characterization
Mass Spectrometry:
-
MALDI-TOF: Useful for rapid determination of the overall mass of the modified protein and to assess the heterogeneity of the modification.
-
LC-MS/MS: Essential for identifying the specific lysine residues that have been modified. Digestion of the modified protein (e.g., with trypsin) followed by MS/MS analysis of the resulting peptides will reveal the site of modification.
NMR Spectroscopy:
-
¹H NMR: Can be used to confirm the presence of the aliphatic protons of the 8-oxononanoyl chain in modified peptides or small proteins.
Hypothetical Signaling Pathway Modulation
Lysine acylation is known to play a role in regulating various signaling pathways by altering protein charge, conformation, and interactions. The introduction of an 8-oxononanoyl group could potentially modulate signaling pathways in several ways:
-
Steric Hindrance: The bulky acyl chain could block protein-protein interaction sites.
-
Altered Subcellular Localization: The increased hydrophobicity could influence membrane association.
-
Enzymatic Regulation: Modification of lysine residues in or near the active site of an enzyme could alter its activity.
Below is a hypothetical signaling pathway diagram illustrating how 8-oxononanoylation of a key signaling protein (Protein A) could impact downstream events.
Caption: Hypothetical signaling pathway modulated by 8-oxononanoylation.
Applications in Drug Development
The ability to introduce a ketone handle onto a protein via 8-oxononanoylation of lysine residues opens up several avenues for drug development:
-
Antibody-Drug Conjugates (ADCs): The ketone group can be used for the site-specific conjugation of payloads to antibodies through chemistries like oxime or hydrazone formation.
-
PROTACs and Molecular Glues: The modified lysine can serve as an anchor point for the attachment of small molecules designed to induce protein degradation or new protein-protein interactions.
-
Enzyme Inhibition Studies: Modification of lysine residues within an enzyme's active site can be used to probe its function and develop covalent inhibitors.
Conclusion
The reaction of this compound with lysine side chains provides a versatile method for introducing a reactive carbonyl group into peptides and proteins. While specific protocols for this exact modification are not widely documented, the general principles of lysine acylation can be applied to develop robust experimental procedures. The ability to site-specifically introduce a ketone handle has significant implications for basic research and the development of novel therapeutics. Careful optimization and thorough analytical characterization are crucial for the successful application of this chemical modification strategy.
Application Notes and Protocols for Employing 8-Oxononanoyl Chloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidation, the covalent attachment of lipid moieties to peptides and proteins, is a critical post-translational modification that governs protein localization, trafficking, and signal transduction. The introduction of fatty acids can significantly enhance the therapeutic potential of peptide-based drugs by improving their pharmacokinetic and pharmacodynamic profiles. 8-Oxononanoyl chloride is a functionalized fatty acid derivative that allows for the introduction of a ketone group within a lipid chain attached to a peptide. This ketone functionality can serve as a versatile handle for further chemoselective ligation, enabling the development of complex peptide conjugates, probes, and targeted drug delivery systems.
This document provides detailed application notes and protocols for the successful incorporation of an 8-oxononanoyl group onto peptides using solid-phase peptide synthesis (SPPS).
Core Concepts and Workflow
The overall strategy for incorporating the 8-oxononanoyl moiety involves the synthesis of the desired peptide sequence on a solid support using standard Fmoc/tBu chemistry. Following the assembly of the peptide chain, the N-terminal Fmoc protecting group is removed, and the free amine is acylated with this compound. The final lipidated peptide is then cleaved from the resin and purified.
Resin [label="Solid Support (e.g., Rink Amide Resin)"]; Peptide_Synthesis [label="Fmoc-Based Solid-Phase Peptide Synthesis"]; Fmoc_Deprotection [label="N-terminal Fmoc Deprotection"]; Acylation [label="Acylation with this compound"]; Cleavage [label="Cleavage from Resin & Side-Chain Deprotection"]; Purification [label="Purification (e.g., RP-HPLC)"]; Characterization [label="Characterization (e.g., MS, HPLC)"];
Resin -> Peptide_Synthesis [label="1. Peptide Chain Assembly"]; Peptide_Synthesis -> Fmoc_Deprotection [label="2. Expose N-terminal Amine"]; Fmoc_Deprotection -> Acylation [label="3. Lipidation"]; Acylation -> Cleavage [label="4. Release Peptide"]; Cleavage -> Purification [label="5. Isolate Product"]; Purification -> Characterization [label="6. Verify Identity and Purity"]; }
Figure 1: General workflow for the synthesis of 8-oxononanoyl peptides.
Experimental Protocols
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin for C-terminal amides)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
This compound
-
Coupling reagents (e.g., HATU, HBTU)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Protocol 1: On-Resin N-terminal Acylation with this compound
This protocol outlines the acylation of a resin-bound peptide with this compound. It is assumed that the peptide has been synthesized using standard Fmoc-SPPS protocols and the N-terminal Fmoc group has been removed.
-
Resin Swelling and Washing:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF (3 x 5 mL per 100 mg of resin) to remove any residual piperidine.
-
Wash the resin with DCM (3 x 5 mL per 100 mg of resin).
-
-
Acylation Reaction:
-
Prepare a solution of this compound (3-5 equivalents relative to the resin loading) and DIEA (4-6 equivalents) in anhydrous DCM or DMF.
-
Add the acylation solution to the washed and drained peptide-resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Note: The ketone functionality is generally stable under these conditions.
-
-
Monitoring the Reaction:
-
To check for completion of the acylation, a small sample of the resin can be taken and subjected to a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the absence of free primary amines and thus, complete acylation.
-
-
Washing:
-
Once the reaction is complete, drain the acylation solution.
-
Wash the resin extensively with DMF (5 x 5 mL per 100 mg of resin) and DCM (5 x 5 mL per 100 mg of resin) to remove excess reagents and by-products.
-
Dry the resin under vacuum.
-
PeptideResin [label="{ Resin-Bound Peptide | H₂N-Peptide-Resin }"]; AcylChloride [label="{ this compound | Cl-CO-(CH₂)₆-CO-CH₃ }"]; DIEA [label="DIEA", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; AcylatedPeptide [label="{ Acylated Peptide | CH₃-CO-(CH₂)₆-CO-NH-Peptide-Resin }"];
PeptideResin:f1 -> AcylatedPeptide:f1 [label="Acylation"]; AcylChloride:f1 -> AcylatedPeptide:f1; DIEA -> AcylatedPeptide:f1; }
Figure 2: N-terminal acylation of a resin-bound peptide.
Protocol 2: Cleavage and Deprotection
The cleavage of the 8-oxononanoyl-peptide from the solid support and the simultaneous removal of side-chain protecting groups are critical steps. The ketone group is generally stable to standard TFA cleavage conditions.
-
Preparation of Cleavage Cocktail:
-
Prepare a fresh cleavage cocktail. A standard and effective cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v/w/v/v).
-
Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried, acylated peptide-resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature for 2-3 hours with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.
-
Keep the ether suspension at -20°C for at least 1 hour to maximize precipitation.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 3: Purification and Characterization
The crude 8-oxononanoyl-peptide will likely contain impurities from the synthesis and cleavage steps. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).
-
Purify the peptide by RP-HPLC using a C18 column and a linear gradient of acetonitrile in water, both containing 0.1% TFA. The exact gradient will depend on the hydrophobicity of the peptide.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Characterization:
-
Collect the fractions containing the purified peptide.
-
Confirm the identity and purity of the peptide by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed molecular weight should correspond to the calculated mass of the 8-oxononanoyl-peptide.
-
Data Presentation
The following tables provide representative data for the synthesis of an 8-oxononanoyl-modified peptide.
Table 1: Reagents for On-Resin Acylation
| Reagent | Equivalents (relative to resin loading) |
| This compound | 3 - 5 |
| Diisopropylethylamine (DIEA) | 4 - 6 |
Table 2: Composition of a Standard Cleavage Cocktail (Reagent K)
| Component | Percentage |
| TFA | 82.5% |
| Water | 5% |
| Phenol | 5% |
| Thioanisole | 5% |
| EDT | 2.5% |
Table 3: Example Purification and Yield Data
| Peptide Sequence (Example) | Crude Purity (HPLC) | Purified Purity (HPLC) | Overall Yield |
| 8-oxo-Non-GLP-1(7-13) | ~75% | >98% | 15-25% |
Note: Yields can vary significantly depending on the peptide sequence and synthesis efficiency.
Troubleshooting
-
Incomplete Acylation: If the Kaiser test is positive after the acylation step, the reaction may be incomplete. Extend the reaction time or repeat the acylation step with fresh reagents. The steric hindrance of the peptide sequence can sometimes slow down the reaction.
-
Low Cleavage Yield: Ensure that the cleavage cocktail is freshly prepared and that a sufficient volume is used to swell the resin completely. For particularly long or hydrophobic peptides, extending the cleavage time may be necessary.
-
Side Reactions: The ketone group in this compound is generally stable. However, strong nucleophiles or harsh basic conditions should be avoided in subsequent steps if any are planned. During cleavage, the use of appropriate scavengers is crucial to prevent side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.
Conclusion
The incorporation of an 8-oxononanoyl moiety onto a peptide via solid-phase synthesis is a straightforward and effective method for introducing a versatile ketone handle. The protocols provided herein offer a robust starting point for researchers to synthesize these valuable lipidated peptides for a wide range of applications in drug discovery and chemical biology. Careful optimization of the acylation and purification steps will ensure high purity and yield of the final product.
Application Notes and Protocols: The Use of 8-Oxononanoyl Chloride in the Synthesis of Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, enabling the targeted degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, as well as the molecule's physicochemical properties.[3][4][5][6]
While a variety of linker chemistries have been explored, including aliphatic chains and polyethylene glycol (PEG) spacers, the use of functionalized linkers that can impart specific properties to the PROTAC molecule is an area of active investigation.[4][5][7] This document explores the potential application of 8-Oxononanoyl chloride , a bifunctional chemical entity, as a novel building block for the synthesis of PROTACs. Although direct literature precedent for its use in PROTACs is not established, its structure—an eight-carbon aliphatic chain with a terminal acyl chloride and a ketone functional group—offers intriguing possibilities for linker design. The acyl chloride provides a reactive handle for conjugation, while the internal ketone moiety could influence linker conformation and polarity.
These application notes provide a hypothetical framework and detailed protocols for the incorporation of an 8-oxononanoyl linker into a PROTAC, guiding researchers in the exploration of this novel chemical space.
Hypothetical Application of this compound in PROTAC Synthesis
This compound can be envisioned as a versatile linker precursor. The highly reactive acyl chloride can readily undergo nucleophilic acyl substitution with an amine or alcohol on either the POI ligand or the E3 ligase ligand to form a stable amide or ester bond, respectively. The ketone functionality within the linker could potentially engage in hydrogen bonding interactions or be a site for further chemical modification.
A general synthetic strategy would involve a two-step process:
-
Reaction of this compound with an amine- or alcohol-functionalized E3 ligase ligand (e.g., pomalidomide derivatives for Cereblon, or VHL ligands).
-
Subsequent coupling of the resulting intermediate with the POI ligand.
Experimental Protocols
The following protocols are hypothetical and based on established methods for PROTAC synthesis.[8][9] Researchers should adapt these protocols based on the specific properties of their POI and E3 ligase ligands.
Protocol 1: Synthesis of an 8-Oxononanoyl-Functionalized E3 Ligase Ligand (Pomalidomide intermediate)
This protocol describes the acylation of an amine-containing E3 ligase ligand, using 4-aminopomalidomide as an example.
Materials:
-
4-Aminopomalidomide
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
Dissolve 4-aminopomalidomide (1.0 equivalent) in anhydrous DCM under an inert atmosphere (argon or nitrogen).
-
Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Slowly add the this compound solution to the 4-aminopomalidomide solution dropwise over 15 minutes.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 8-oxononanoyl-pomalidomide intermediate.
Protocol 2: Coupling of the Functionalized E3 Ligase Ligand to a POI Ligand
This protocol outlines the final coupling step to generate the PROTAC. It assumes the POI ligand has a suitable nucleophilic group, such as a primary or secondary amine.
Materials:
-
8-Oxononanoyl-pomalidomide intermediate (from Protocol 1)
-
POI ligand with an amine handle
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling reagent
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and stirring equipment
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolve the 8-oxononanoyl-pomalidomide intermediate (1.0 equivalent) and the POI ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 10 minutes.
-
Add the peptide coupling reagent (e.g., BOP, 1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by NMR and mass spectrometry.
Data Presentation
The following tables represent hypothetical data for a novel PROTAC synthesized using an 8-oxononanoyl linker, targeting a hypothetical protein kinase (PK-1) for degradation via the Cereblon E3 ligase.
Table 1: Biochemical and Cellular Activity of PK-1 PROTACs
| Compound | Linker | PK-1 Binding Affinity (IC50, nM) | CRBN Binding Affinity (IC50, nM) | PK-1 Degradation (DC50, nM) | Max Degradation (Dmax, %) |
| PK-1-Inhibitor | N/A | 15 | >10,000 | No Degradation | 0 |
| PROTAC-1 | 8-Oxononanoyl | 25 | 150 | 50 | 95 |
| PROTAC-2 | PEG4 | 30 | 165 | 120 | 88 |
| PROTAC-3 | Alkyl-C8 | 28 | 155 | 95 | 92 |
Table 2: Pharmacokinetic Properties of PK-1 PROTAC-1
| Parameter | Value |
| Solubility (PBS, pH 7.4) | 55 µM |
| Cell Permeability (Caco-2) | 1.5 x 10⁻⁶ cm/s |
| Plasma Stability (Human, 1 hr) | 92% remaining |
| Microsomal Stability (Human Liver) | t½ = 45 min |
Visualizations
Signaling Pathway
References
- 1. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. nbinno.com [nbinno.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. musechem.com [musechem.com]
Troubleshooting & Optimization
preventing hydrolysis of 8-Oxononanoyl chloride during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you successfully utilize 8-Oxononanoyl chloride in your experiments while minimizing the risk of hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound failing or giving low yields?
A1: The most common reason for failed or low-yield reactions involving this compound is its high susceptibility to hydrolysis.[1][2][3][4] Acyl chlorides are among the most reactive carboxylic acid derivatives and react readily with water to form the corresponding carboxylic acid (8-oxononanoic acid in this case), which is often unreactive under the desired reaction conditions.[4][5][6]
Q2: How can I visually identify if my this compound has hydrolyzed?
A2: Pure this compound should be a clear, possibly slightly yellow liquid. If it appears cloudy or fuming upon exposure to air, it is likely reacting with atmospheric moisture. The fuming is due to the formation of hydrochloric acid (HCl) gas as a byproduct of hydrolysis.[3]
Q3: What are the ideal storage conditions for this compound?
A3: To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. Storing it in a desiccator with a suitable drying agent can also help. For long-term storage, refrigeration is recommended to slow down any potential decomposition pathways.
Q4: Can I use a base to "quench" the HCl produced during the reaction?
A4: Yes, and it is highly recommended. Using a non-nucleophilic base, such as triethylamine or pyridine, is a standard practice in acylation reactions.[5] The base will scavenge the HCl generated, preventing it from catalyzing unwanted side reactions or reacting with acid-sensitive functional groups in your substrate.
Troubleshooting Guide: Preventing Hydrolysis of this compound
This guide provides systematic steps to minimize water contamination and prevent the hydrolysis of this compound during your reaction.
Problem: Low Yield or No Reaction
Possible Cause: Hydrolysis of this compound before or during the reaction.
Solutions:
-
Ensure Anhydrous Reaction Conditions: This is the most critical factor.
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents should be stored over activated molecular sieves.
-
Glassware: All glassware must be thoroughly dried before use, either by oven-drying (at >100 °C for several hours) or flame-drying under a stream of inert gas.
-
Reagents: Ensure all other reagents are anhydrous. If necessary, dry them using appropriate methods.
-
-
Utilize an Inert Atmosphere: Perform the reaction under a positive pressure of an inert gas like argon or nitrogen. This prevents atmospheric moisture from entering the reaction vessel. Common techniques include using a Schlenk line or a glovebox.
-
Proper Reagent Handling:
-
Handle this compound and other moisture-sensitive reagents using syringes or cannulas under an inert atmosphere.
-
Never leave the this compound container open to the air.
-
Problem: Formation of a White Precipitate (Carboxylic Acid)
Possible Cause: Significant hydrolysis of this compound has occurred.
Solutions:
-
Review Your Anhydrous Technique: Re-evaluate every step of your experimental setup for potential sources of moisture.
-
Purify the this compound: If you suspect the starting material is already partially hydrolyzed, consider purifying it by distillation under reduced pressure.
-
Optimize Reaction Temperature: While many acyl chloride reactions are performed at room temperature or 0 °C to control reactivity, ensure the temperature is not too high, which could accelerate hydrolysis if trace water is present.
Experimental Protocols
Protocol 1: General Procedure for Acylation using this compound under Anhydrous Conditions
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator.
-
Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer, addition funnel, and condenser) and flame-dry it under a stream of dry nitrogen or argon.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
-
Reaction Setup:
-
Dissolve the substrate (e.g., an alcohol or amine) and a non-nucleophilic base (e.g., 1.1 equivalents of triethylamine) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) in the reaction flask.
-
Cool the solution to the desired temperature (typically 0 °C to room temperature).
-
-
Addition of this compound:
-
Dissolve this compound (1.0 equivalents) in the same anhydrous solvent in the addition funnel.
-
Add the this compound solution dropwise to the stirred solution of the substrate and base over a period of 15-30 minutes.
-
-
Reaction and Work-up:
-
Allow the reaction to stir at the chosen temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of a weak acid (e.g., ammonium chloride) or water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization as needed.
-
Data Presentation: Solvent and Drying Agent Selection
Table 1: Recommended Anhydrous Solvents for Reactions with this compound
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | 9.1 | 39.6 | Good general-purpose solvent, easy to remove. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Ethereal solvent, must be freshly distilled from a drying agent (e.g., sodium/benzophenone) to remove peroxides and water. |
| Acetonitrile (MeCN) | 37.5 | 81.6 | Polar aprotic solvent, suitable for a wide range of reactions. |
| Toluene | 2.4 | 110.6 | Non-polar solvent, useful for higher temperature reactions. |
Table 2: Common Drying Agents for Solvents and Reaction Mixtures
| Drying Agent | Capacity | Speed | Acidity | Compatibility Notes |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Neutral | Good for pre-drying; can be slow to remove all water. |
| Magnesium Sulfate (MgSO₄) | High | Fast | Weakly Acidic | Fine powder provides a large surface area for rapid drying. |
| Calcium Chloride (CaCl₂) | High | Medium | Lewis Acid | Can form adducts with alcohols, amines, and some carbonyl compounds; use with caution.[7] |
| Molecular Sieves (3Å or 4Å) | Moderate | Fast | Neutral | Excellent for drying solvents to very low water content. Must be activated before use. |
Visualizations
Caption: A workflow diagram illustrating the key steps to prevent hydrolysis.
Caption: The signaling pathway of this compound hydrolysis.
References
- 1. savemyexams.com [savemyexams.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 4. chemrevise.org [chemrevise.org]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Purification of 8-Oxononanoyl Chloride Reaction Products by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 8-Oxononanoyl chloride and its reaction products using High-Performance Liquid Chromatography (HPLC). Given the reactive nature of acyl chlorides, this guide emphasizes strategies to mitigate degradation and ensure accurate analysis.
Frequently Asked Questions (FAQs)
Q1: Is it possible to directly purify this compound using reversed-phase HPLC?
A: Direct purification of this compound on reversed-phase HPLC is challenging due to its high reactivity with aqueous mobile phases, which can lead to rapid hydrolysis into 8-oxononanoic acid.[1][2] While it might be possible with very careful control of conditions and a non-aqueous mobile phase, it is generally not recommended for achieving high purity of the acyl chloride itself. Normal-phase HPLC with anhydrous solvents is a more suitable, though technically demanding, alternative for direct analysis.[3][4]
Q2: What is the primary degradation product of this compound during HPLC analysis?
A: The primary degradation product is 8-oxononanoic acid, formed by the hydrolysis of the acyl chloride group in the presence of water.[2] Monitoring the formation of this keto acid is a common strategy to assess the stability and purity of the acyl chloride.
Q3: Should I consider derivatization for the analysis of this compound?
A: Yes, derivatization is a highly recommended strategy for the accurate quantification of acyl chlorides.[5][6][7] Reacting the this compound with a suitable agent (e.g., an amine or an alcohol) converts it into a more stable derivative (an amide or ester) that is amenable to reversed-phase HPLC analysis without the risk of hydrolysis during the separation.[1][8] This approach is particularly useful for determining the purity of the starting material or the extent of a reaction.
Q4: What type of column is best suited for the analysis of this compound or its derivatives?
A: For the analysis of the more stable derivatives of this compound (e.g., amides or esters) or the 8-oxononanoic acid degradation product, a standard C18 reversed-phase column is generally suitable.[9][10] For direct analysis of the acyl chloride, a normal-phase column, such as one with a silica or cyano stationary phase, should be used with non-polar, anhydrous mobile phases.[4][11]
Q5: How can I detect this compound and its related products?
A: this compound and its hydrolysis product, 8-oxononanoic acid, lack a strong chromophore, making UV detection at low wavelengths (around 210 nm) a possible but not very sensitive option.[12] Derivatization with a UV-active agent can significantly enhance detection sensitivity.[5][13] Alternatively, Mass Spectrometry (MS) detection is highly effective for both the parent compound and its derivatives, providing both sensitivity and structural information.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks | Secondary interactions with the stationary phase, especially for the carboxylic acid hydrolysis product.[14] | - Acidify the mobile phase (e.g., with 0.1% formic or acetic acid) to suppress the ionization of the carboxylic acid.[15] - Use a highly deactivated or end-capped column. - Ensure the sample is dissolved in the mobile phase.[16] |
| No Peak or Very Small Peak for this compound | Complete hydrolysis of the acyl chloride before or during injection. | - Confirm the presence of the 8-oxononanoic acid peak, which should have a different retention time. - Use anhydrous solvents for sample preparation and consider normal-phase HPLC.[3] - For purity analysis, consider derivatizing the sample immediately after preparation.[6] |
| Irreproducible Retention Times | - Fluctuations in mobile phase composition or temperature.[17] - Column degradation. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature.[17] - Flush the column with a strong solvent to remove contaminants or replace the column if it is old.[16] |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit).[18] - Precipitation of the sample in the mobile phase. | - Filter all samples and mobile phases before use.[16] - Systematically check for blockages by removing components from the flow path. - Ensure the sample is fully soluble in the mobile phase. |
| Ghost Peaks | - Contamination in the mobile phase or from the injector. - Late eluting peaks from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a needle wash step in the injection sequence. - Extend the run time to ensure all components have eluted. |
Experimental Protocols
Note: The following protocols are proposed starting points and will likely require optimization for your specific application.
Protocol 1: Indirect Analysis of this compound via Derivatization
This method is recommended for determining the purity of a sample of this compound.
-
Derivatization:
-
Dissolve a known quantity of the this compound reaction mixture in anhydrous acetonitrile.
-
Add an excess (e.g., 2-3 equivalents) of a primary amine with a strong chromophore (e.g., p-nitroaniline) or a fluorescent tag.
-
Allow the reaction to proceed at room temperature for 30 minutes.[6]
-
-
HPLC Analysis of the Derivative:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a composition appropriate for the expected polarity of the derivative (e.g., 30% B) and ramp up to a high organic content (e.g., 95% B) to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV-Vis at the maximum absorbance wavelength of the chosen derivative or Mass Spectrometry.
-
Injection Volume: 5-10 µL.
-
Protocol 2: Direct Analysis of this compound by Normal-Phase HPLC
This method is for the direct purification of the acyl chloride and requires stringent anhydrous conditions.
-
Sample Preparation:
-
Dissolve the reaction product in a non-polar, anhydrous solvent (e.g., hexane or dichloromethane).
-
-
HPLC Analysis:
-
Column: Silica or Cyano-propyl stationary phase, 4.6 x 250 mm, 5 µm particle size.[4]
-
Mobile Phase: A mixture of anhydrous hexane and a slightly more polar anhydrous solvent like dichloromethane or ethyl acetate.[3]
-
Elution: Isocratic or a very shallow gradient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 210-220 nm or Mass Spectrometry.
-
Injection Volume: 5-20 µL.
-
Quantitative Data Summary
The following table provides a hypothetical set of parameters for the HPLC analysis of the derivatized this compound. Actual values will depend on the specific derivative and instrumentation.
| Parameter | Value |
| Column Type | C18 Reversed-Phase |
| Column Dimensions | 4.6 x 150 mm |
| Particle Size | 5 µm |
| Mobile Phase | A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACN |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection Wavelength | Dependent on Derivative |
| Injection Volume | 10 µL |
| Expected Purity | >95% (after purification) |
| Typical Yield | 50-70% (post-purification) |
Visualizations
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting HPLC purification of this compound.
References
- 1. Acid Chlorides by HPLC [October 11, 2003] - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. jordilabs.com [jordilabs.com]
- 12. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 14. hplc.eu [hplc.eu]
- 15. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 16. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. mastelf.com [mastelf.com]
identifying side products of 8-Oxononanoyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during reactions with 8-Oxononanoyl chloride.
Troubleshooting Guides & FAQs
Reaction with Amines (Amide Formation)
Q1: I am trying to synthesize an amide using this compound and a primary amine, but my yield is low and I'm observing a significant amount of a white precipitate. What is happening?
A1: The reaction between an acyl chloride and an amine produces the desired amide and hydrogen chloride (HCl) as a byproduct.[1] Primary and secondary amines are basic and will react with the generated HCl to form an ammonium salt, which is often insoluble and precipitates out of the reaction mixture.[2][3] This consumption of the amine starting material by the HCl byproduct is a common reason for low amide yields.
Troubleshooting Steps:
-
Use of a Sacrificial Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture. This "scavenger" base will neutralize the HCl as it is formed, preventing the formation of the amine hydrochloride salt.
-
Excess Amine: Use at least two equivalents of the amine. One equivalent will react with the this compound to form the amide, while the second equivalent will act as the base to neutralize the HCl.[2]
Q2: My final amide product appears to be contaminated with the starting amine's hydrochloride salt. How can I remove this?
A2: The amine hydrochloride salt can typically be removed during the work-up procedure.
Purification Protocol:
-
Quench the reaction mixture with a suitable solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a weak aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃), to neutralize any remaining HCl and deprotonate the ammonium salt, making it soluble in the aqueous layer.
-
Wash with water to remove any remaining salts.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate under reduced pressure.
-
If necessary, further purify the amide product by column chromatography or recrystallization.
References
Technical Support Center: 8-Oxononanoyl Chloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 8-Oxononanoyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: this compound is synthesized from 8-oxononanoic acid by reacting it with a chlorinating agent, most commonly thionyl chloride (SOCl₂). The hydroxyl group (-OH) of the carboxylic acid is replaced by a chlorine atom (-Cl), forming the acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[1][2]
Q2: What is the recommended reaction temperature for this synthesis?
A2: Careful temperature control is critical for the successful synthesis of this compound due to the presence of the ketone group. A two-stage temperature approach is often recommended. Initially, the reaction can be started at a lower temperature, around 35-40°C, to control the initial exothermic reaction. Subsequently, the reaction mixture is gently refluxed to ensure complete conversion. High temperatures should be avoided as they can promote side reactions.[1]
Q3: Should I use a solvent for this reaction?
A3: The reaction can be performed neat (using an excess of thionyl chloride as the solvent) or with an inert solvent.[3][4] Common inert solvents for this type of reaction include toluene, xylene, or dichlorobenzene.[4] The choice of using a solvent depends on the scale of the reaction and the solubility of the starting material. For larger scale reactions, using a solvent can help to better control the reaction temperature.
Q4: Is a catalyst necessary for this reaction?
A4: While the reaction can proceed without a catalyst, the use of a catalytic amount of N,N-dimethylformamide (DMF) or pyridine is common and can accelerate the reaction rate.[1][5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | Incomplete reaction. | - Ensure the reaction is stirred efficiently. - Extend the reflux time. - Consider adding a catalytic amount of DMF or pyridine.[1][5][6] |
| Degradation of the product. | - Avoid excessively high reaction temperatures. - Ensure all glassware is dry and the reaction is protected from moisture, as acyl chlorides are moisture-sensitive. | |
| Impure starting material. | - Verify the purity of the 8-oxononanoic acid using appropriate analytical techniques (e.g., NMR, melting point). | |
| Product is dark or discolored | Side reactions occurring at high temperatures. | - Lower the reaction temperature during the initial addition of thionyl chloride. - Use a solvent to better control the reaction temperature. |
| Presence of sulfur-containing impurities from thionyl chloride. | - Use freshly distilled or high-purity thionyl chloride. Older batches can contain impurities that lead to discoloration.[1] | |
| Difficulty in purifying the product | Contamination with unreacted thionyl chloride. | - Remove excess thionyl chloride by distillation under reduced pressure.[7] - Co-evaporation with an inert solvent like toluene can help remove residual thionyl chloride. |
| Formation of non-volatile byproducts. | - Purify the crude product by vacuum distillation.[8] Be cautious with the distillation temperature to avoid thermal decomposition of the product. | |
| Side product formation detected by GC-MS or NMR | Chlorination at the α-position to the ketone. | - This is a known side reaction with thionyl chloride and ketones, especially at elevated temperatures.[1][5] Maintain the lowest effective reaction temperature. |
| Polymerization or other side reactions. | - Avoid high temperatures and prolonged reaction times. - Ensure the absence of impurities that could catalyze side reactions. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific experimental conditions and scale.
-
Preparation: Ensure all glassware is thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), place 8-oxononanoic acid.
-
Addition of Thionyl Chloride: While stirring, slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the 8-oxononanoic acid at room temperature or in a water bath maintained at 35-40°C. A catalytic amount of DMF (e.g., 1-2 drops) can be added at this stage.
-
Reaction: After the initial addition is complete, slowly heat the reaction mixture to a gentle reflux and maintain for 1-3 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad -OH stretch of the carboxylic acid).
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, an inert solvent like toluene can be added and subsequently removed by distillation.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. youtube.com [youtube.com]
- 2. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US3155457A - Purification of thionyl chloride - Google Patents [patents.google.com]
- 8. US2748151A - Purification of acid chlorides - Google Patents [patents.google.com]
Technical Support Center: Removal of Excess 8-Oxononanoyl Chloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and procedural information for effectively removing unreacted 8-Oxononanoyl chloride from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess this compound?
A1: Excess this compound, a reactive acyl chloride, can be removed from a reaction mixture through several methods. The choice of method depends on the stability of the desired product and the nature of the reaction solvent. The most common techniques include:
-
Quenching: This involves converting the reactive acyl chloride into a less reactive and more easily removable species. Common quenching agents include water, alcohols, and amines.[1]
-
Aqueous Workup/Extraction: This method is suitable for water-insoluble products. The reaction mixture is washed with an aqueous base (e.g., sodium bicarbonate solution) to neutralize the acyl chloride and any acidic byproducts.[2]
-
Chromatography: Column chromatography can be used to separate the desired product from the unreacted acyl chloride and its byproducts. This is often a preferred method for sensitive or highly pure products.[3]
-
Distillation: If the desired product is significantly less volatile than this compound, fractional distillation under reduced pressure can be an effective purification method.[4][5]
Q2: How do I choose the right quenching agent for my reaction?
A2: The selection of a quenching agent is critical to avoid unwanted side reactions with your desired product.
-
Water: Reacts with this compound to form 8-oxononanoic acid. This is a suitable choice if your product is stable in the presence of water and the resulting carboxylic acid can be easily separated.[1][6]
-
Alcohols (e.g., methanol, ethanol): These react to form the corresponding ester. This is a good option if the resulting ester is volatile or can be easily removed by chromatography.[1]
-
Amines (e.g., ammonia, primary or secondary amines): These react to form amides. This method is effective but consider that the resulting amide will need to be separated from your product.[7][8]
Q3: What are the primary impurities I should expect after a reaction with this compound?
A3: The most common impurities are the corresponding carboxylic acid (8-oxononanoic acid) and hydrogen chloride (HCl).[2] These are formed from the reaction of the acyl chloride with any trace moisture. If a quenching agent is used, the quenched product (e.g., ester or amide) will also be present.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product is hydrolyzing during aqueous workup. | The desired product is sensitive to water or the basic conditions of the wash. | Avoid aqueous workups. Consider using column chromatography with anhydrous solvents for purification.[3] Alternatively, a non-aqueous quenching method with a sterically hindered amine followed by filtration of the resulting ammonium salt can be attempted. |
| Incomplete removal of this compound after quenching. | Insufficient amount of quenching agent was used, or the reaction was not allowed to proceed to completion. | Add an excess of the quenching agent and ensure thorough mixing. Allow the quenching reaction to stir for a sufficient amount of time (e.g., 30-60 minutes) at a controlled temperature. |
| Formation of an inseparable emulsion during extraction. | The quenched byproduct (e.g., 8-oxononanoic acid salt) is acting as a surfactant. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Alternatively, filtering the mixture through a pad of celite may help. |
| Desired product co-elutes with impurities during column chromatography. | The polarity of the product and the impurity are too similar. | Optimize the solvent system for your column chromatography. A gradient elution might be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
Experimental Protocols
Protocol 1: Quenching and Aqueous Extraction
This protocol is suitable for water-insoluble products that are stable to aqueous base.
-
Cool the reaction mixture: Place the reaction flask in an ice bath to control the exothermic quenching reaction.
-
Slowly add the quenching agent: While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue addition until gas evolution (CO₂) ceases, indicating that all the excess acyl chloride and any HCl have been neutralized.
-
Dilute and extract: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the mixture to a separatory funnel.
-
Wash the organic layer: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2x)
-
Water (1x)
-
Brine (1x)
-
-
Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Further purification: The crude product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Column Chromatography
This protocol is recommended for sensitive or water-soluble products.
-
Prepare the column: Pack a chromatography column with silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The choice of solvent will depend on the polarity of your product.
-
Load the sample: Concentrate the reaction mixture under reduced pressure to remove the reaction solvent. Dissolve the crude residue in a minimal amount of the chromatography eluent and load it onto the column.
-
Elute the column: Run the column with the chosen eluent, collecting fractions.
-
Monitor the fractions: Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the desired product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solubility in Water | Solubility in Common Organic Solvents (e.g., Chloroform, THF) |
| This compound | Reacts with water[9] | Soluble |
| 8-Oxononanoic acid | Sparingly soluble | Soluble |
| Sodium 8-oxononanoate | Soluble | Insoluble |
Table 2: Comparison of Common Quenching Agents
| Quenching Agent | Product of Quenching | Advantages | Disadvantages |
| Water (H₂O) | 8-Oxononanoic acid | Readily available, inexpensive. | Can be highly exothermic; byproduct is acidic.[6] |
| Methanol (CH₃OH) | Methyl 8-oxononanoate | Reaction is generally less exothermic than with water; ester byproduct may be easier to remove.[1] | Introduces an alcohol which may be reactive with other components. |
| Ammonia (NH₃) | 8-Oxononanamide | Forms a stable amide; can neutralize byproduct HCl.[8] | Amide byproduct may be difficult to separate from the desired product. |
Visualizations
Diagram 1: Decision Workflow for Removal of Excess Acyl Chloride
Caption: Decision tree for selecting a purification method.
Diagram 2: Quenching Reaction of this compound with Water
Caption: Hydrolysis of this compound.
References
- 1. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 2. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. savemyexams.com [savemyexams.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. NONANOYL CHLORIDE CAS#: 764-85-2 [m.chemicalbook.com]
Technical Support Center: Reactions Involving 8-Oxononanoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-oxononanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound?
This compound is an acyl chloride, a class of organic compounds characterized by their high reactivity towards nucleophiles. The presence of both a highly electrophilic acyl chloride group and a ketone carbonyl group dictates its chemical behavior. It will readily react with water, alcohols, amines, and other nucleophiles to form the corresponding carboxylic acid, esters, amides, etc.[1] These reactions are typically fast and exothermic.
Q2: How should I store this compound?
Due to its moisture sensitivity, this compound should be stored under anhydrous (dry) conditions in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[2] It should be kept in a cool, dry, and well-ventilated area away from water, strong oxidizing agents, strong bases, alcohols, and amines.[2]
Q3: What are the primary safety precautions when working with this compound?
This compound is a corrosive and combustible liquid that can cause severe skin and eye burns upon contact.[2] It is also a lachrymator and is harmful if inhaled. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] An eyewash station and safety shower should be readily accessible.[2]
Q4: Can the ketone functional group in this compound interfere with my reaction?
Yes, the ketone group can potentially participate in side reactions depending on the reaction conditions and the reagents used. For instance, in the presence of strong reducing agents like lithium aluminum hydride, both the acyl chloride and the ketone will be reduced. If selective reaction at the acyl chloride is desired, the ketone group may need to be protected. Common protecting groups for ketones include acetals and ketals, which are stable under basic and nucleophilic conditions but can be removed with aqueous acid.[1][3][4][5][6]
Experimental Protocol: General Procedure for Amide Synthesis and Work-up
This protocol provides a general methodology for the synthesis of an amide from this compound and a primary or secondary amine, followed by a standard work-up procedure.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other non-nucleophilic base
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, DCM)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC, LC-MS).
-
Quenching: Carefully quench the reaction by adding deionized water to hydrolyze any remaining this compound.
-
Extraction: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove excess amine and triethylamine hydrochloride.
-
Wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash with brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or no product yield | 1. Incomplete reaction. 2. Hydrolysis of this compound due to moisture. 3. Loss of product during work-up. | 1. Monitor the reaction progress and consider increasing the reaction time or temperature. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere. 3. Ensure the pH of the aqueous layers during extraction is appropriate to keep your product in the organic phase. |
| Formation of a white precipitate during the reaction | The precipitate is likely the hydrochloride salt of the amine base (e.g., triethylamine hydrochloride). | This is a normal byproduct of the reaction and indicates that the reaction is proceeding. It will be removed during the aqueous work-up. |
| Product is contaminated with 8-oxononanoic acid | Incomplete reaction and subsequent hydrolysis of unreacted this compound during the work-up. | Ensure the reaction goes to completion before quenching. The resulting 8-oxononanoic acid can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution during the extraction. |
| Difficulties in separating organic and aqueous layers during extraction | Formation of an emulsion, which can be common with medium-chain length amphiphilic molecules. | Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation. |
| Presence of an unexpected byproduct | The ketone functionality may have reacted under the work-up conditions (e.g., acid- or base-catalyzed side reactions). | If side reactions are suspected, consider protecting the ketone group before reacting the acyl chloride. Analyze the byproduct to understand its structure and adjust the work-up conditions accordingly (e.g., use milder acids or bases). |
Data Presentation
Table 1: Physical and Chemical Properties of 8-Oxononanoic Acid
| Property | Value |
| Molecular Formula | C₉H₁₆O₃[7] |
| Molecular Weight | 172.22 g/mol [7] |
| IUPAC Name | 8-oxononanoic acid[7] |
| Synonyms | 8-Ketopelargonic acid[7] |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of amides from this compound.
Signaling Pathway
8-Oxononanoic acid is structurally similar to 9-oxononanoic acid, a lipid peroxidation product that has been shown to induce the activity of phospholipase A₂ (PLA₂). PLA₂ is a key enzyme in the arachidonic acid cascade, a major inflammatory signaling pathway. The activation of PLA₂ leads to the release of arachidonic acid from membrane phospholipids, which is then metabolized to produce pro-inflammatory eicosanoids like prostaglandins and leukotrienes.
Caption: The potential role of oxononanoic acids in the arachidonic acid signaling pathway.
References
- 1. pure.hud.ac.uk [pure.hud.ac.uk]
- 2. PubMed Central Image Viewer. [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 6. EP0583685B1 - Process for the purification of fatty acid amides - Google Patents [patents.google.com]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
dealing with poor solubility of 8-Oxononanoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of 8-Oxononanoyl chloride during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general chemical properties?
This compound is a derivative of a carboxylic acid, specifically an acyl chloride.[1] It possesses a nine-carbon chain with a ketone group at the eighth position and a highly reactive acyl chloride functional group.[1] Like other acyl chlorides, it is a reactive organic compound.[2] Acyl chlorides are known to be susceptible to hydrolysis and react readily with nucleophiles such as water, alcohols, and amines.[3][4] Due to the long hydrocarbon chain, it is expected to be a relatively non-polar molecule, although the ketone group adds some polarity.
Q2: Why is the solubility of this compound a significant concern in experiments?
The solubility of a reagent is critical for the success of a chemical reaction in solution.[5] Poor solubility can lead to low reaction rates, incomplete reactions, and difficulty in purification. Long-chain fatty acid derivatives, including acyl chlorides like stearoyl chloride, are generally non-polar and exhibit poor solubility in polar solvents.[6] The extended hydrocarbon portion of this compound suggests it will have limited solubility in many common polar organic solvents, potentially hindering its use in various synthetic applications.
Q3: In which organic solvents is this compound likely to be soluble or insoluble?
Based on the general solubility of long-chain fatty acids and their derivatives, this compound is expected to be more soluble in non-polar organic solvents.[6][7][8] Conversely, its solubility will likely be poor in polar solvents.[6] It is important to note that acyl chlorides will react with protic polar solvents like water and alcohols.[9][10]
Q4: What are the primary methods to improve the solubility of this compound for a reaction?
Several techniques can be employed to enhance the solubility of poorly soluble organic compounds. For this compound, the most relevant methods include the use of co-solvents, gentle heating, and sonication.[4][11] A co-solvent system involves using a mixture of solvents to achieve a polarity that is suitable for dissolving the compound.[4][11] Sonication utilizes ultrasonic waves to break down solute aggregates and facilitate dissolution.
Q5: What specific safety precautions should be taken when handling this compound?
Acyl chlorides are reactive and moisture-sensitive compounds. Contact with water can lead to a vigorous reaction, producing corrosive hydrochloric acid gas.[9] Therefore, it is crucial to handle this compound under anhydrous (dry) conditions, using dry glassware and solvents. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
Troubleshooting Guides
Problem: this compound is not dissolving in the chosen reaction solvent.
This is a common issue for long-chain acyl chlorides. Below are several methods to address this problem, ranging from simple solvent changes to the use of physical dissolution aids.
Solution 1: Solvent Selection
The choice of solvent is the first and most critical step. For a non-polar compound like this compound, non-polar aprotic solvents are generally the best choice.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Type | Predicted Solubility | Rationale |
| Hexane | Non-polar, Aprotic | High | "Like dissolves like"; the long hydrocarbon chain is compatible with non-polar solvents.[6] |
| Toluene | Non-polar, Aprotic | High | Aromatic, non-polar solvent that can dissolve many organic compounds. |
| Dichloromethane (DCM) | Polar, Aprotic | Moderate to High | A versatile solvent that can dissolve a wide range of organic compounds. |
| Diethyl Ether | Slightly Polar, Aprotic | Moderate | A common solvent for organic reactions, should provide reasonable solubility. |
| Tetrahydrofuran (THF) | Polar, Aprotic | Moderate | More polar than diethyl ether, may require a co-solvent for complete dissolution. |
| Acetonitrile | Polar, Aprotic | Low | Generally dissolves polar compounds more effectively. |
| Dimethylformamide (DMF) | Polar, Aprotic | Low | A highly polar solvent, unlikely to be a good choice. |
| Water, Alcohols (e.g., Ethanol) | Polar, Protic | Reactive | Acyl chlorides react with these solvents and should not be used.[9][10] |
Solution 2: Employing a Co-solvent System
If a single solvent is not effective, a co-solvent system can be used to fine-tune the polarity of the reaction medium.[11] This often involves mixing a solvent in which the acyl chloride is highly soluble with another solvent required for the reaction that has lower dissolving power.
Experimental Protocol: Dissolution using a Co-solvent System
-
Initial Dissolution: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the required amount of this compound.
-
Add Primary Solvent: Add a minimal amount of a non-polar solvent in which the acyl chloride is highly soluble (e.g., hexane or toluene) and stir to dissolve.
-
Slow Addition of Secondary Solvent: Slowly add the primary reaction solvent (e.g., THF or DCM) to the dissolved this compound solution with continuous stirring.
-
Monitor for Precipitation: Observe the solution closely during the addition of the secondary solvent. If the compound begins to precipitate, add a small amount more of the primary solvent until the solution becomes clear again.
-
Proceed with Reaction: Once a stable, homogeneous solution is achieved, proceed with the addition of other reagents.
Solution 3: Gentle Heating
For some systems, gently warming the solvent can increase the solubility of the acyl chloride. This must be done with caution due to the reactivity of acyl chlorides.
Experimental Protocol: Dissolution with Gentle Heating
-
Setup: In a dry reaction flask equipped with a condenser and under an inert atmosphere, add the solvent and a stir bar.
-
Gentle Warming: Gently warm the solvent to a temperature that is well below its boiling point and the decomposition temperature of the reactants (e.g., 30-40 °C).
-
Slow Addition of Acyl Chloride: Slowly add the this compound to the warmed, stirring solvent.
-
Monitor Dissolution: Continue stirring and gentle warming until the solid is fully dissolved.
-
Cooling Before Reagent Addition: If the other reactants are temperature-sensitive, allow the solution to cool to the desired reaction temperature before their addition.
Solution 4: Sonication
Sonication uses high-frequency sound waves to agitate the solvent and solute particles, which can significantly aid in the dissolution of poorly soluble compounds.
Experimental Protocol: Dissolution using Sonication
-
Preparation: In a dry reaction flask, combine the this compound and the chosen solvent.
-
Sonication: Place the flask in an ultrasonic bath.
-
Irradiation: Sonicate the mixture for short intervals (e.g., 5-10 minutes) to avoid excessive heating of the solvent.
-
Check for Dissolution: After each interval, visually inspect the mixture to see if the solid has dissolved.
-
Repeat if Necessary: Continue sonication in intervals until a clear solution is obtained.
-
Proceed with Reaction: Once dissolved, proceed with the reaction as planned.
Problem: The reaction is slow or incomplete, likely due to poor solubility.
Even if the acyl chloride appears to dissolve initially, it may not be fully solvated, leading to reduced reactivity.
Solution:
-
Increase Stirring Rate: Ensure vigorous stirring to maximize the contact between the dissolved acyl chloride and other reactants.
-
Re-evaluate Dissolution Method: If the reaction stalls, consider if the initial dissolution was complete. It may be necessary to use a combination of the techniques described above (e.g., a co-solvent system with gentle warming).
-
Reaction Monitoring: Monitor the reaction progress carefully using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR). When using TLC, be aware that the silica gel can cause hydrolysis of the acyl chloride, so rapid spotting and development are recommended.
Problem: Observation of side products or decomposition of the starting material.
This can be a result of the high reactivity of the acyl chloride, especially in the presence of trace amounts of water or other nucleophiles.
Solution:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried before use. Solvents should be freshly distilled from an appropriate drying agent. Reactions should be run under an inert atmosphere.
-
Purify Starting Materials: Ensure that the this compound and all other reagents are of high purity and free from contaminants that could act as unwanted nucleophiles.
-
Control Reaction Temperature: Acylation reactions can be exothermic. Maintain the desired reaction temperature using an ice bath or other cooling method, especially during the addition of reagents.
Visualizations
Caption: Troubleshooting workflow for poor solubility.
Caption: Lipid peroxidation and inflammatory signaling.
References
- 1. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Lipids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. ANALYSIS OF LIPIDS [people.umass.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: TLC Monitoring of 8-Oxononanoyl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Oxononanoyl chloride and monitoring its reactions using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: My this compound starting material shows a streak or a new spot on the TLC plate, even before the reaction starts. What is happening?
This is a common issue when working with acyl chlorides on standard silica gel TLC plates. Acyl chlorides are highly reactive and susceptible to hydrolysis by the moisture present in the silica gel and the atmosphere. The streak or new spot you are observing is likely 8-oxononanoic acid, the hydrolysis product of your starting material.
Q2: How can I minimize the hydrolysis of this compound on the TLC plate?
While complete prevention of hydrolysis on a standard silica plate is challenging, you can take the following steps to minimize it:
-
Dry the TLC plates: Before use, dry your silica gel plates in an oven at 100-120°C for at least 30 minutes and store them in a desiccator.
-
Use a dry solvent system: Ensure your TLC developing solvent is anhydrous.
-
Work quickly: Spot the plate and develop it as quickly as possible to minimize exposure to atmospheric moisture.
-
Consider alternative stationary phases: If hydrolysis remains a significant problem, consider using less acidic or deactivated stationary phases like alumina (neutral or basic) or reverse-phase silica plates.
Q3: I don't see any spots on my TLC plate under UV light. What should I do?
This compound and its simple aliphatic derivatives may not be UV-active. You will need to use a visualization stain.[1]
Q4: What visualization stains are suitable for this compound and its derivatives?
Several staining methods can be effective:
-
Potassium Permanganate (KMnO4) stain: This is a good general stain for compounds that can be oxidized, including the aldehyde group in this compound and its derivatives.
-
Anisaldehyde or Vanillin stain: These stains are useful for detecting a wide range of functional groups and can produce distinct colors for different spots.[1]
-
Iodine Chamber: Exposing the plate to iodine vapor is a simple and often effective method for visualizing many organic compounds.[1]
Q5: My reaction mixture is a complex mess on the TLC plate. How can I get a clearer picture of the reaction progress?
For complex reaction mixtures, consider the following:
-
Use a "cospot": In one lane of your TLC, spot your starting material, and then on top of that, spot your reaction mixture. This will help you to definitively identify the starting material spot in your reaction lane.
-
Optimize the solvent system: A single solvent system may not be optimal for resolving all components. Experiment with different solvent polarities to achieve better separation.
-
Mini-workup: For a small aliquot of your reaction mixture, perform a mini-aqueous workup in a vial and then spot the organic layer on the TLC plate. This can help remove highly polar byproducts or unreacted starting materials that may be streaking from the baseline.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Starting material (this compound) streaks or shows a lower Rf spot. | Hydrolysis on the silica gel plate to 8-oxononanoic acid. | Dry the TLC plate before use. Use an anhydrous solvent system. Consider using neutral alumina plates. |
| Product and starting material have very similar Rf values. | The polarity difference between the starting material and the product is small. | Try a less polar or more polar solvent system to improve separation. Use a longer TLC plate for better resolution. Employ a two-dimensional TLC technique. |
| Spots are elongated or "streaky". | The sample is too concentrated. The compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds). | Dilute your sample before spotting. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent. |
| No spots are visible on the TLC plate. | The compounds are not UV-active. The concentration of the sample is too low. | Use a chemical stain for visualization (e.g., KMnO4, anisaldehyde, iodine).[1] Spot the sample multiple times in the same location, allowing the solvent to dry between applications. |
| The solvent front runs unevenly. | The TLC plate was not placed vertically in the developing chamber. The edge of the plate is touching the filter paper or the side of the chamber. | Ensure the plate is straight in the chamber. Make sure the plate is not in contact with the sides of the chamber. |
Experimental Protocols
Protocol 1: General TLC Monitoring of an this compound Reaction (e.g., Amide Formation)
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three lanes on the starting line for the starting material (SM), cospot (Co), and reaction mixture (Rxn).
-
-
Spot the Plate:
-
Dissolve a small amount of this compound in a dry, aprotic solvent (e.g., dichloromethane, diethyl ether).
-
Using a capillary tube, spot the starting material solution on the "SM" and "Co" lanes.
-
Withdraw a small aliquot of the reaction mixture and spot it on the "Rxn" and "Co" lanes.
-
-
Develop the Plate:
-
Prepare a developing chamber with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). A good starting point is a 3:1 or 4:1 mixture of hexane:ethyl acetate.
-
Place the spotted TLC plate in the chamber, ensuring the solvent level is below the starting line.
-
Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the solvent to evaporate completely.
-
Visualize the spots using an appropriate stain (e.g., potassium permanganate). Gently warm the plate with a heat gun to develop the spots.
-
-
Analyze the Results:
-
The starting material (this compound) will likely be the least polar spot (highest Rf). Due to potential hydrolysis, you may also see a more polar spot for 8-oxononanoic acid.
-
The amide product will be more polar than the acyl chloride and thus have a lower Rf value.
-
The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.
-
Protocol 2: Synthesis of N-benzyl-8-oxononanamide (Example Reaction)
-
In a clean, dry round-bottom flask, dissolve 1 equivalent of this compound in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 1.1 equivalents of benzylamine and 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in anhydrous dichloromethane.
-
Stir the reaction at 0°C and monitor its progress by TLC (as described in Protocol 1).
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Expected Relative Rf Values for this compound and its Derivatives
| Compound | Structure | Expected Polarity | Expected Relative Rf Value |
| This compound | CH3CO(CH2)6COCl | Low | High |
| N-benzyl-8-oxononanamide | CH3CO(CH2)6CONHCH2Ph | Medium | Medium |
| Benzyl 8-oxononanoate | CH3CO(CH2)6COOCH2Ph | Low-Medium | High-Medium |
| 8-Oxononanoic acid | CH3CO(CH2)6COOH | High | Low |
Note: Actual Rf values are highly dependent on the specific TLC conditions (stationary phase, solvent system, temperature).
Visualization
Below is a logical workflow for troubleshooting common issues encountered during the TLC monitoring of this compound reactions.
Caption: Troubleshooting workflow for TLC monitoring.
References
Technical Support Center: Minimizing Side Reactions with Serine and Threonine Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize common side reactions involving serine and threonine residues in your experiments, particularly during peptide synthesis.
Troubleshooting Guides
This section provides detailed guidance on identifying and mitigating specific side reactions.
Issue: Unexpected O-acylation of Serine or Threonine Side Chains
Symptoms:
-
Mass spectrometry (MS) analysis shows a mass increase corresponding to the addition of an acyl group to your peptide.
-
HPLC analysis reveals a new, often more hydrophobic, peak.
-
Reduced yield of the desired peptide.
Root Cause: The hydroxyl group (-OH) on the side chain of serine and threonine is nucleophilic and can be acylated by activated amino acids during coupling steps in peptide synthesis. This is particularly problematic when using highly reactive coupling reagents or when the hydroxyl group is unprotected.
Solutions:
-
Utilize Side-Chain Protecting Groups: This is the most effective way to prevent O-acylation. The choice of protecting group depends on your overall synthesis strategy (e.g., Fmoc/tBu or Boc/Bzl).
-
tert-Butyl (tBu): Commonly used in Fmoc-based solid-phase peptide synthesis (SPPS). It is stable to the basic conditions used for Fmoc deprotection and is removed during the final acidic cleavage from the resin.[1]
-
Trityl (Trt): Also used in Fmoc SPPS. The bulky nature of the Trt group can be advantageous in preventing aggregation.[2] It is more acid-labile than tBu, allowing for selective deprotection if needed. For difficult sequences, Trt-protected serine and threonine have been shown to yield purer peptides compared to their tBu-protected counterparts.[2]
-
-
Optimize Coupling Conditions:
-
Avoid Excess Activation: Pre-activation of the incoming amino acid can help, ensuring that there is no excess coupling reagent present to react with the hydroxyl group.
-
Choice of Coupling Reagent: While highly efficient, some coupling reagents are more prone to causing O-acylation. Consider using less reactive activators if O-acylation is a persistent issue.
-
Experimental Protocol: Incorporation of Fmoc-Ser(tBu)-OH in SPPS
This protocol outlines the standard procedure for incorporating a serine residue with a tBu-protected side chain.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF and then with dichloromethane (DCM).
-
Coupling:
-
In a separate vessel, dissolve a 3-fold molar excess of Fmoc-Ser(tBu)-OH and a suitable activator (e.g., HBTU) in DMF.
-
Add a 6-fold molar excess of a base, such as N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative test to ensure the coupling reaction is complete. Repeat the coupling step if necessary.
Issue: N→O Acyl Shift Leading to Peptide Backbone Rearrangement
Symptoms:
-
MS analysis shows the correct mass, but the peptide exhibits different chemical properties (e.g., altered retention time in HPLC).
-
Edman degradation sequencing fails or yields unexpected results.
-
Loss of biological activity.
Root Cause: Under acidic conditions, such as during cleavage from the resin, the peptide bond nitrogen can be protonated. The neighboring side-chain hydroxyl group of serine or threonine can then act as a nucleophile, attacking the carbonyl carbon of the peptide bond. This leads to the formation of a cyclic intermediate which, upon hydrolysis, can open to form an ester linkage in the backbone, effectively moving the acyl group from the nitrogen to the oxygen.[3][4] This process is reversible under basic conditions.[4]
Solutions:
-
Mild Cleavage Conditions: Use the mildest possible acidic conditions for cleavage that are still effective in removing the protecting groups and cleaving the peptide from the resin. The duration of acid exposure should be minimized.
-
Post-Cleavage Basic Treatment: If an N→O acyl shift is suspected, the peptide can be treated with a mild base, such as aqueous ammonia or a dilute solution of sodium bicarbonate, to reverse the shift.[4] However, this can also lead to hydrolysis of the desired amide bonds if not carefully controlled.
Workflow for Troubleshooting N→O Acyl Shift
Caption: Troubleshooting workflow for a suspected N→O acyl shift.
Issue: Dehydration of Serine and Threonine Side Chains
Symptoms:
-
MS analysis shows a mass loss of 18 Da (the mass of water).
-
Formation of dehydroalanine (from serine) or dehydrobutyrine (from threonine).
-
These unsaturated residues can be susceptible to further reactions, such as addition of piperidine during Fmoc deprotection.
Root Cause: Dehydration is the elimination of a water molecule from the side chain of serine or threonine and can be catalyzed by strong acids or bases, particularly at elevated temperatures.[5]
Solutions:
-
Side-Chain Protection: Using protecting groups like tBu or Trt on the hydroxyl group effectively prevents dehydration.
-
Avoid Harsh Conditions: Minimize exposure to strong acids and high temperatures during synthesis and cleavage.
-
Use of Pseudoproline Dipeptides: Incorporating a pseudoproline dipeptide at a Ser or Thr residue can prevent dehydration and also disrupt peptide aggregation.[6] The native serine or threonine is regenerated upon final cleavage.[7]
Mechanism of Serine Dehydration
Caption: Dehydration of a serine residue to dehydroalanine.
Issue: Racemization of Serine and Threonine Residues
Symptoms:
-
HPLC analysis shows a doublet or broadened peak for the peptide.
-
Chiral amino acid analysis confirms the presence of D-isomers.
-
Loss of specific biological activity that is dependent on stereochemistry.
Root Cause: The α-proton of an amino acid residue can be abstracted under basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation can occur from either face, resulting in a mixture of L- and D-isomers. This is more likely to occur with highly activated amino acids.
Solutions:
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can be added to the coupling reaction to suppress racemization.
-
Optimize the Base: The choice and amount of base used during coupling can influence the extent of racemization. Using a weaker base or a stoichiometric amount can be beneficial. For Fmoc-Ser(tBu)-OH, collidine has been recommended as a substitute for DIPEA to reduce racemization.[8]
-
Pre-activation: Pre-activating the amino acid before adding it to the resin can minimize the time the activated species is exposed to the basic coupling environment.
Quantitative Data Summary
| Side Reaction | Minimization Strategy | Protecting Group | Reported Efficiency/Observations |
| O-acylation | Side-Chain Protection | tBu | Standard and effective for Fmoc SPPS.[1] |
| Trt | Can lead to purer peptides in difficult sequences compared to tBu.[2] | ||
| Dehydration | Side-Chain Protection | tBu, Trt | Effectively prevents dehydration by blocking the hydroxyl group. |
| Pseudoproline Dipeptides | Oxazolidine | Prevents dehydration and disrupts aggregation.[6] | |
| Racemization | Additives | - | HOBt and Oxyma are commonly used to suppress racemization. |
| Base Optimization | - | Use of collidine instead of DIPEA can reduce racemization for Fmoc-Ser(tBu)-OH.[8] |
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to protect the side chains of serine and threonine?
For the synthesis of short peptides, it may be possible to proceed without side-chain protection, especially if mild coupling conditions are used. However, for longer peptides or sequences known to be difficult, side-chain protection is highly recommended to avoid O-acylation, dehydration, and other side reactions that can significantly reduce the yield and purity of the final product.
Q2: What is the difference between tBu and Trt protection for serine/threonine?
Both are effective in preventing side reactions. The main differences are in their lability and steric bulk. Trt is more acid-labile, which can be useful for selective deprotection. Its larger size can also help to disrupt peptide aggregation during synthesis.[2] For routine synthesis, tBu is a very common and reliable choice.[1]
Q3: How do I know if peptide aggregation is occurring in my synthesis?
Signs of aggregation include a noticeable decrease in resin swelling, slow or incomplete coupling reactions (as indicated by a positive Kaiser test after coupling), and difficulty in cleaving the peptide from the resin. Peptides containing multiple hydrophobic residues or those with Ser and Thr that can form hydrogen bonds are more prone to aggregation.[8]
Q4: Can I use the same protecting group strategy for both serine and threonine?
Yes, generally the same protecting groups (e.g., tBu, Trt) and strategies are applicable to both serine and threonine.[1]
Q5: What is a pseudoproline dipeptide and when should I use it?
A pseudoproline dipeptide is a derivative of Ser or Thr where the side chain is cyclized with the backbone nitrogen, forming an oxazolidine ring.[6] This modification disrupts the hydrogen bonding that leads to peptide aggregation.[7] It should be considered for sequences that are known to be difficult to synthesize due to aggregation. The native Ser or Thr residue is restored during the final cleavage.[7]
Experimental Protocol: Incorporation of a Pseudoproline Dipeptide (Fmoc-Xaa-Ser(ψMe,Me-pro)-OH)
-
Resin Preparation: Swell and deprotect the resin as you would for a standard coupling cycle.
-
Dipeptide Activation: In a separate vessel, dissolve a 3- to 5-fold molar excess of the pseudoproline dipeptide and an activator (e.g., HBTU/HOBt) in DMF. Add a 6- to 10-fold molar excess of DIPEA.
-
Coupling: Add the activated dipeptide solution to the resin and allow it to react for at least 2 hours. Monitor the reaction for completeness using a Kaiser test.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Continue Synthesis: Proceed with the deprotection of the Fmoc group on the pseudoproline dipeptide and continue with the synthesis of the rest of the peptide chain.
-
Cleavage: During the final TFA cleavage, the oxazolidine ring will be hydrolyzed, regenerating the native serine residue.[7]
Logical Flow for Selecting a Ser/Thr Protection Strategy
Caption: Decision tree for selecting a serine/threonine protection strategy.
References
- 1. Bot Detection [iris-biotech.de]
- 2. cblpatras.gr [cblpatras.gr]
- 3. Bot Detection [iris-biotech.de]
- 4. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 5. The destruction of serine and threonine thiohydantoins during the sequence determination of peptides by 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Synthesis of 8-Oxononanoyl Chloride
Welcome to the technical support center for the synthesis of 8-Oxononanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound from 8-oxononanoic acid?
The most common method for converting a carboxylic acid like 8-oxononanoic acid to its corresponding acyl chloride is by treatment with a chlorinating agent.[1][2] The most frequently used reagents for this transformation are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (PCl₃), and phosphorus pentachloride (PCl₅).[3][4][5] Thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[4][6]
Q2: What are the main challenges in the synthesis of this compound?
The primary challenge in the synthesis of this compound arises from the presence of the ketone functional group in the starting material, 8-oxononanoic acid.[7][8] Chlorinating agents, particularly thionyl chloride, can react with ketones, leading to potential side reactions and the formation of impurities.[9][10] These side reactions can include chlorination at the α-carbon of the ketone or other complex reactions, which can lower the yield and complicate the purification of the desired product.[10]
Q3: How can I purify the final product, this compound?
Purification of this compound is typically achieved by fractional distillation under reduced pressure.[2] This method is effective in separating the acyl chloride from any remaining starting material, excess chlorinating agent, and non-volatile impurities. It is crucial to ensure all glassware is dry, as acyl chlorides are highly reactive towards water.[11]
Q4: How should this compound be stored?
This compound is a reactive compound and should be stored under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[11] It is best stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature to minimize degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or no yield of this compound.
| Possible Cause | Suggested Solution |
| Side reactions with the ketone group | The ketone functionality can react with strong chlorinating agents like thionyl chloride.[9][10] Consider using a milder reagent such as oxalyl chloride, which is often more selective and can be used under milder reaction conditions.[5] |
| Incomplete reaction | Ensure that the chlorinating agent is used in a sufficient molar excess to drive the reaction to completion. The reaction may also require heating (reflux) to proceed at a reasonable rate. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or infrared (IR) spectroscopy to confirm the disappearance of the carboxylic acid starting material. |
| Degradation of the product | Acyl chlorides are susceptible to hydrolysis.[11] Ensure that all glassware is thoroughly dried before use and that all solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Loss during workup and purification | This compound may be volatile. Avoid excessive heating during solvent removal. Use a rotary evaporator with careful temperature control. During fractional distillation, ensure the vacuum is stable and the collection flask is adequately cooled. |
Problem 2: The final product is dark-colored or contains significant impurities.
| Possible Cause | Suggested Solution |
| Side reactions involving the ketone | As mentioned, the ketone can undergo side reactions.[9][10] The resulting byproducts can be colored and difficult to separate. Using a milder chlorinating agent and lower reaction temperatures can help minimize these side reactions. |
| Decomposition of the chlorinating agent | Thionyl chloride can decompose at its boiling point, which can lead to the formation of colored impurities.[10] If using thionyl chloride, consider performing the reaction at a lower temperature or using a solvent to control the temperature. |
| Presence of residual starting material | If the reaction is incomplete, the final product will be contaminated with 8-oxononanoic acid. Ensure the reaction goes to completion by using an excess of the chlorinating agent and allowing for sufficient reaction time. |
| Contamination from the reaction setup | Ensure all glassware is clean and free from any contaminants that could react with the reagents or the product. |
Comparison of Common Chlorinating Agents
The choice of chlorinating agent can significantly impact the success of the synthesis. The following table summarizes the properties of common reagents used for the preparation of acyl chlorides from carboxylic acids.
| Chlorinating Agent | Formula | Boiling Point (°C) | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride | SOCl₂ | 76 | SO₂(g), HCl(g) | Gaseous byproducts are easily removed.[4][6] | Can react with other functional groups like ketones.[9][10] |
| Oxalyl Chloride | (COCl)₂ | 63-64 | CO(g), CO₂(g), HCl(g) | Milder and more selective than SOCl₂.[5] Gaseous byproducts. | More expensive than thionyl chloride.[5] |
| Phosphorus Trichloride | PCl₃ | 76 | H₃PO₃(s) | Solid byproduct can complicate purification. | |
| Phosphorus Pentachloride | PCl₅ | 160 (sublimes) | POCl₃(l), HCl(g) | Solid reagent can be difficult to handle. Liquid byproduct (POCl₃) has a high boiling point and can be difficult to separate. |
Experimental Protocol: Synthesis of this compound using Thionyl Chloride
This protocol is a general guideline and may require optimization. Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).
Materials:
-
8-oxononanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or in a desiccator.
-
In a round-bottom flask, dissolve 8-oxononanoic acid in a minimal amount of anhydrous solvent.
-
Slowly add an excess (typically 1.5 to 2 equivalents) of thionyl chloride to the solution at room temperature with stirring. The addition should be done carefully as the reaction can be exothermic.
-
Once the addition is complete, equip the flask with a reflux condenser and a drying tube filled with a suitable drying agent (e.g., calcium chloride).
-
Heat the reaction mixture to a gentle reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by observing the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation or under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of the desired product.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 8-Oxononanoic acid | 25542-64-7 | ABA54264 | Biosynth [biosynth.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. THE REACTION BETWEEN KETONES AND THIONYL CHLORIDE | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
improving the stability of 8-Oxononanoyl chloride in solution
Technical Support Center: 8-Oxononanoyl Chloride
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?
A1: this compound is an acyl chloride, a class of compounds known for their high reactivity. The primary cause of instability and loss of activity in solution is hydrolysis, which occurs upon contact with water.[1][2][3] Even trace amounts of moisture in your solvent or on your labware can lead to the rapid degradation of the compound into 8-oxononanoic acid and hydrochloric acid (HCl).[2][4] This reaction is often vigorous and can be catalyzed by the HCl produced, further accelerating degradation.[4]
Q2: What are the ideal solvents for dissolving and storing this compound?
A2: The best solvents are anhydrous (dry) aprotic solvents. Recommended options include:
-
Dichloromethane (DCM)
-
Chloroform
-
Tetrahydrofuran (THF) - ensure it is anhydrous and free of peroxides.
-
Acetonitrile (ACN)
It is crucial to use solvents with the lowest possible water content. Solvents should be freshly dried or obtained from a sealed bottle under an inert atmosphere. Avoid protic solvents like alcohols and, most importantly, water, as they will react with the acyl chloride.[5][6]
Q3: How should I properly handle and store this compound to maximize its shelf-life?
A3: Proper handling and storage are critical for maintaining the integrity of this compound.
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry place, such as a desiccator or a freezer designated for reactive chemicals.[6][7]
-
Handling: Always handle the compound in a dry environment, such as a glove box or under a stream of inert gas. Use dry glassware and syringes. Avoid bringing the compound into contact with ambient air, which contains moisture.
Q4: I observe fumes when I open a container of this compound. Is this normal and what does it indicate?
A4: Yes, it is common for acyl chlorides to fume in the air.[4] This is a direct indication of the compound's reaction with atmospheric moisture. The fumes you observe are hydrogen chloride (HCl) gas being formed as the acyl chloride hydrolyzes.[3][4] This underscores the importance of handling the compound in a moisture-free environment.
Q5: Can I use a buffer solution with this compound?
A5: It is generally not recommended to use aqueous buffer solutions directly with this compound due to its rapid hydrolysis. If your experimental design requires the introduction of the compound into an aqueous environment, it should be done immediately after dissolving the compound in a minimal amount of a dry, water-miscible solvent like anhydrous THF or acetonitrile. The addition should be rapid, with vigorous stirring, to promote the desired reaction over hydrolysis. Be aware that even under these conditions, competing hydrolysis will occur.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. Use anhydrous solvents and handle under an inert atmosphere. |
| Low product yield in a reaction | Hydrolysis of this compound before or during the reaction. | Ensure all reactants, solvents, and glassware are scrupulously dry. Run the reaction under an inert atmosphere (nitrogen or argon). |
| Formation of an insoluble white precipitate | This could be the hydrolyzed product, 8-oxononanoic acid, which may have lower solubility in some organic solvents. | Confirm the identity of the precipitate using analytical techniques (e.g., NMR, IR). If it is the hydrolyzed product, review your handling and solvent drying procedures. |
| pH of the reaction mixture becomes acidic | Formation of HCl due to hydrolysis.[2][4] | If the reaction is sensitive to acid, consider adding a non-nucleophilic base (e.g., pyridine, triethylamine) to the reaction mixture to scavenge the HCl as it is formed. |
Illustrative Stability Data
The following table provides an illustrative overview of the expected relative stability of this compound in different solvents. The half-life values are estimates to demonstrate the trend and are not based on specific experimental data for this compound.
| Solvent | Water Content | Temperature | Estimated Half-life | Notes |
| Anhydrous Dichloromethane | <10 ppm | 25°C | > 24 hours | Recommended for stock solutions. |
| Anhydrous THF | <10 ppm | 25°C | > 24 hours | Ensure THF is peroxide-free. |
| Acetonitrile (1% Water) | 10,000 ppm | 25°C | < 10 minutes | Demonstrates the effect of significant water content. |
| Dichloromethane (saturated with water) | ~2000 ppm | 25°C | < 30 minutes | Highlights the impact of "wet" organic solvent. |
| Water | 100% | 25°C | < 1 minute | Rapid hydrolysis occurs.[3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in Anhydrous Dichloromethane
-
Preparation of Glassware: Dry a 10 mL volumetric flask and a small stir bar in an oven at 120°C for at least 4 hours. Allow to cool to room temperature in a desiccator.
-
Inert Atmosphere: Place the dried volumetric flask under a stream of dry nitrogen or argon gas.
-
Solvent Addition: Using a dry syringe, add approximately 5 mL of anhydrous dichloromethane to the flask.
-
Weighing this compound: In a glove box or under an inert atmosphere, weigh the desired amount of this compound into a small, dry vial.
-
Dissolution: Using a dry syringe, transfer the anhydrous dichloromethane from the volumetric flask to the vial containing the this compound. Gently swirl to dissolve.
-
Transfer and Dilution: Transfer the solution back to the volumetric flask. Rinse the vial with small portions of anhydrous dichloromethane and add the rinsings to the flask to ensure a quantitative transfer.
-
Final Volume: Bring the solution to the final volume of 10 mL with anhydrous dichloromethane.
-
Storage: Cap the flask with a septum, parafilm the seal, and store under an inert atmosphere in a freezer at -20°C.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. savemyexams.com [savemyexams.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: 8-Oxononanoyl Chloride Synthesis and Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and reactions of 8-Oxononanoyl chloride. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized from its parent carboxylic acid, 8-oxononanoic acid. The most common laboratory methods for this conversion involve the use of chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2] Thionyl chloride is often used due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[1][3] Oxalyl chloride is a milder and more selective reagent, often used for smaller-scale reactions or with sensitive substrates.[4][5]
Q2: What are the key challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound presents several challenges:
-
Exothermic Reaction: The reaction of 8-oxononanoic acid with chlorinating agents is exothermic. Proper heat management is crucial to avoid side reactions and ensure safety. This can be achieved through controlled addition of the chlorinating agent, efficient stirring, and use of a reactor with a cooling jacket.
-
Byproduct Removal: On a larger scale, the removal of gaseous byproducts like HCl and SO₂ needs to be managed effectively using scrubbers.
-
Moisture Sensitivity: this compound is highly sensitive to moisture and will hydrolyze back to the carboxylic acid.[1] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: Purification of the final product on a large scale is typically done by vacuum distillation. It is important to ensure the distillation apparatus is dry and free of leaks.
Q3: Are there any specific side reactions to be aware of due to the ketone group in this compound?
A3: Yes, the presence of the 8-keto group can lead to specific side reactions, particularly under harsh conditions:
-
Enolization and subsequent reactions: The ketone can enolize, and this enol can potentially react with the chlorinating agent.
-
Reaction with Thionyl Chloride: Ketones can react with thionyl chloride, although this is more common with enolizable ketones and at higher temperatures.[6][7][8] This can lead to the formation of vinyl chlorides or other chlorinated byproducts. Using milder conditions and a stoichiometric amount of the chlorinating agent can minimize these side reactions. Oxalyl chloride is generally less prone to reacting with ketones.[9][10]
Q4: How should this compound be stored?
A4: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is best stored in a cool, dry place. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
Synthesis of this compound
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield of acyl chloride | Incomplete reaction. | - Ensure the chlorinating agent is fresh and of high purity.- Increase the reaction time or temperature slightly.- Use a catalytic amount of dimethylformamide (DMF) with thionyl chloride or oxalyl chloride.[1] |
| Hydrolysis of the product. | - Thoroughly dry all glassware before use.- Use anhydrous solvents.- Perform the reaction under a dry, inert atmosphere (N₂ or Ar). | |
| Product is contaminated with starting material (8-oxononanoic acid) | Incomplete reaction. | - Use a slight excess of the chlorinating agent (e.g., 1.1-1.2 equivalents).- Increase reaction time. |
| Inefficient purification. | - Ensure efficient removal of excess chlorinating agent and byproducts by distillation under reduced pressure.- Perform a careful vacuum distillation of the product. | |
| Product is dark or contains colored impurities | Side reactions. | - Maintain a low reaction temperature during the addition of the chlorinating agent.- Use a milder chlorinating agent like oxalyl chloride.[4] |
| Contaminated starting material. | - Ensure the 8-oxononanoic acid is pure before starting the reaction. |
Reactions of this compound
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of amide or ester | Incomplete reaction. | - Ensure the amine or alcohol is of high purity and dry.- Use a suitable base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[11] For amine reactions, using two equivalents of the amine can also serve this purpose. |
| Hydrolysis of this compound. | - Add the acyl chloride to the solution of the amine or alcohol, rather than the other way around.- Perform the reaction under anhydrous conditions. | |
| Formation of multiple products | Side reactions with the ketone group. | - Perform the reaction at a low temperature (e.g., 0 °C) to minimize side reactions.- Choose a non-nucleophilic base if possible. |
| Diacylation of the nucleophile. | - Use a controlled stoichiometry of the acyl chloride. |
Experimental Protocols
Synthesis of this compound from 8-Oxononanoic Acid
This protocol is for a laboratory-scale synthesis.
Materials:
-
8-oxononanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask, reflux condenser, dropping funnel, and distillation apparatus
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂), and a dropping funnel, all under a positive pressure of an inert gas.
-
In the flask, dissolve 8-oxononanoic acid (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops) to the solution.
-
Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise from the dropping funnel to the stirred solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by GC-MS or TLC.
-
Once the reaction is complete, remove the solvent and excess chlorinating agent by distillation under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
| Parameter | Value |
| Reactant Ratio | 1 eq. 8-oxononanoic acid : 1.2 eq. SOCl₂ |
| Temperature | 0 °C to reflux |
| Reaction Time | 1 - 2 hours |
| Estimated Yield | 85 - 95% |
Reaction of this compound with a Primary Amine (e.g., Butylamine)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve butylamine (2.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous DCM to the stirred amine solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with dilute aqueous HCl to remove excess amine, followed by a wash with saturated aqueous sodium bicarbonate, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-butyl-8-oxononanamide.
-
Purify the product by column chromatography on silica gel.
| Parameter | Value |
| Reactant Ratio | 1 eq. This compound : 2.2 eq. Butylamine |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1 - 2 hours |
| Estimated Yield | 80 - 90% |
Reaction of this compound with a Secondary Alcohol (e.g., Isopropanol)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve isopropanol (1.5 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous DCM.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, quench the reaction with water and separate the layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting isopropyl 8-oxononanoate by vacuum distillation or column chromatography.
| Parameter | Value |
| Reactant Ratio | 1 eq. This compound : 1.5 eq. Isopropanol : 1.5 eq. Triethylamine |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1 - 3 hours |
| Estimated Yield | 75 - 85% |
Predicted Spectroscopic Data
| Technique | Expected Observations for this compound |
| ¹H NMR | δ ~2.90 (t, 2H, -CH₂COCl), 2.45 (t, 2H, -CH₂CO-), 2.15 (s, 3H, -COCH₃), 1.60-1.80 (m, 4H), 1.30-1.45 (m, 4H) |
| ¹³C NMR | δ ~209 (-COCH₃), 173 (-COCl), 46 (-CH₂COCl), 43 (-CH₂CO-), 30 (-COCH₃), 29, 28, 25, 24 (other -CH₂-) |
| IR Spectroscopy | Strong C=O stretch for acyl chloride around 1800 cm⁻¹.[12][13][14] Strong C=O stretch for ketone around 1715 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺). Prominent peak for the acylium ion [M-Cl]⁺. Fragmentation of the alkyl chain. |
Visualizations
Signaling Pathways and Workflows
While 8-oxononanoic acid is an oxidized fatty acid, and such molecules are known to be involved in inter-kingdom signaling, a specific, well-defined signaling pathway for this compound is not established in the literature.[15] Fatty acids, in general, can act as signaling molecules by modulating the activities of various enzymes and receptors.[16][17][18]
Below are diagrams illustrating the experimental workflows for the synthesis and reactions of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: General reaction pathways for this compound.
References
- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 5. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 6. THE REACTION BETWEEN KETONES AND THIONYL CHLORIDE | Semantic Scholar [semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. sci-hub.mk [sci-hub.mk]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. mdpi.com [mdpi.com]
- 16. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors [frontiersin.org]
Technical Support Center: Preventing Aggregation of Lipidated Proteins
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in preventing the aggregation of lipidated proteins after modification.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and purification of lipidated proteins.
Q1: My lipidated protein precipitated after purification. What are the likely causes?
A1: Aggregation of lipidated proteins is a common issue stemming from their increased hydrophobicity. Several factors can contribute to this:
-
Inadequate Detergent Concentration: Detergents are crucial for shielding the hydrophobic lipid moieties from the aqueous environment. If the detergent concentration falls below its Critical Micelle Concentration (CMC), the protein-detergent micelles can dissociate, leading to aggregation.
-
Suboptimal Buffer Conditions: The pH and ionic strength of your buffer play a significant role in protein stability. If the buffer pH is close to the protein's isoelectric point (pI), its net charge will be minimal, reducing electrostatic repulsion and promoting aggregation.[1][2][3] Similarly, very low salt concentrations can fail to shield charged patches on the protein surface, while very high concentrations can lead to "salting out."[4]
-
High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions and aggregation increases significantly.[1]
-
Temperature Stress: Lipidated proteins can be sensitive to temperature fluctuations. Freeze-thaw cycles, in particular, can induce aggregation.[1]
-
Oxidation: If your protein contains exposed cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds, causing aggregation.[1]
Q2: How can I prevent my lipidated protein from aggregating during purification?
A2: Preventing aggregation requires a multi-faceted approach focusing on maintaining a stable microenvironment for your protein.
-
Maintain Adequate Detergent Concentration: Always use detergents at a concentration well above their CMC throughout the purification process. Be mindful of dilution steps that could lower the detergent concentration.
-
Optimize Buffer Conditions:
-
Work at Low Protein Concentrations: If possible, perform purification steps at a lower protein concentration to minimize the chance of aggregation.[1]
-
Control the Temperature: Perform all purification steps at 4°C to enhance protein stability.[1] When storing your protein, flash-freeze it in liquid nitrogen and store it at -80°C. Avoid repeated freeze-thaw cycles by aliquoting the protein before freezing.[1]
-
Use Additives: A variety of additives can help to stabilize your protein. (See Q3 for more details).
-
Incorporate into Nanodiscs: For long-term stability and functional studies, reconstituting your lipidated protein into nanodiscs can provide a native-like lipid bilayer environment.[6]
Q3: What additives can I use to improve the solubility of my lipidated protein?
A3: Several types of additives can be included in your buffers to enhance the solubility and stability of your lipidated protein:
-
Detergents: Non-ionic or zwitterionic detergents are generally preferred as they are less likely to denature the protein.[7] The choice of detergent is critical and often requires screening.
-
Reducing Agents: To prevent oxidation-induced aggregation, include a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your buffers, typically at a concentration of 1-5 mM.[1]
-
Glycerol: Glycerol is a cryoprotectant that can prevent aggregation during freeze-thaw cycles. A concentration of 10-20% (v/v) is commonly used for long-term storage.[5]
-
Amino Acids: Arginine and glutamate can help to solubilize proteins by interacting with charged and hydrophobic regions on the protein surface.
-
Sugars: Sugars like sucrose and trehalose can stabilize proteins.
Quantitative Data
Table 1: Critical Micelle Concentration (CMC) of Common Detergents
The CMC is the concentration at which detergent monomers begin to form micelles. It is crucial to maintain a detergent concentration above the CMC to ensure proper solubilization of lipidated proteins. The CMC can be affected by factors such as temperature, pH, and ionic strength.[8][9]
| Detergent | Type | CMC (mM in water) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.3 |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.17 |
| n-Octyl-β-D-glucoside (OG) | Non-ionic | 20-25 |
| CHAPS | Zwitterionic | 4-8 |
| Triton X-100 | Non-ionic | 0.23 |
| Tween 20 | Non-ionic | 0.06 |
Data sourced from various references. CMC values are approximate and can vary with experimental conditions.[8][9]
Table 2: Effect of pH and Salt Concentration on Protein Solubility
This table provides a general overview of how pH and salt concentration can influence protein solubility. The optimal conditions will be protein-specific and require empirical determination.
| Parameter | Condition | Effect on Solubility | Rationale |
| pH | pH ≈ pI | Decreased | Minimal net charge leads to reduced electrostatic repulsion and increased aggregation.[1][2] |
| pH ≪ pI or pH ≫ pI | Increased | Increased net positive or negative charge enhances electrostatic repulsion between protein molecules.[1][2][3] | |
| Salt Concentration | Low (e.g., < 25 mM) | May be low | Insufficient shielding of charged patches can lead to aggregation.[5] |
| Moderate (e.g., 150 mM) | Generally Increased ("Salting in") | Ions shield charged groups on the protein surface, reducing intermolecular electrostatic interactions.[4] | |
| High (e.g., > 1 M) | Decreased ("Salting out") | High salt concentrations can compete for water molecules, reducing protein hydration and promoting aggregation.[4] |
Experimental Protocols
Protocol 1: Detergent Screening for Solubilization of a Lipidated Protein
This protocol outlines a small-scale screening process to identify an effective detergent for solubilizing your lipidated protein from cell membranes.
Materials:
-
Cell pellet expressing the lipidated protein of interest.
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, protease inhibitors).
-
A panel of detergents (e.g., DDM, OG, CHAPS, Triton X-100) prepared as 10% (w/v) stock solutions.
-
Ultracentrifuge.
-
SDS-PAGE and Western blotting reagents.
Methodology:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a suitable method (e.g., sonication, microfluidizer).
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris.
-
Isolate the membrane fraction by ultracentrifugation of the supernatant (e.g., 100,000 x g for 1 hour at 4°C).
-
Resuspend the membrane pellet in Lysis Buffer.
-
Aliquot the membrane suspension into several tubes.
-
To each tube, add a different detergent from your panel to a final concentration of 1% (w/v). Also, include a no-detergent control.
-
Incubate the samples on a rotator for 1-2 hours at 4°C to allow for solubilization.
-
Centrifuge the samples at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the insoluble material.
-
Carefully collect the supernatant (solubilized fraction).
-
Analyze the supernatant from each condition by SDS-PAGE and Western blotting using an antibody specific to your protein of interest.
-
The detergent that yields the highest amount of your protein in the supernatant is the most effective for solubilization.
Protocol 2: Reconstitution of a Lipidated Protein into Nanodiscs
This protocol provides a general guideline for reconstituting a purified, detergent-solubilized lipidated protein into nanodiscs. This example uses Membrane Scaffold Protein (MSP) 1D1 and DMPC lipids.
Materials:
-
Purified, detergent-solubilized lipidated protein.
-
Membrane Scaffold Protein (MSP1D1).
-
DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine).
-
Sodium cholate.
-
Bio-Beads SM-2 or similar hydrophobic adsorbent for detergent removal.
-
Reconstitution Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.5 mM EDTA).
-
Size-exclusion chromatography (SEC) column.
Methodology:
-
Preparation of Lipid Stock:
-
Dissolve DMPC in chloroform in a glass vial.
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour.
-
Resuspend the lipid film in Reconstitution Buffer containing sodium cholate to a final lipid concentration of 50 mM. The cholate-to-lipid molar ratio should be approximately 2:1.
-
-
Assembly Reaction:
-
In a microcentrifuge tube, combine the purified lipidated protein, MSP1D1, and the DMPC/cholate mixture. The molar ratio of MSP1D1:lipid:protein will need to be optimized, but a common starting point is 2:130:1.
-
Incubate the mixture on ice for 1 hour.
-
-
Detergent Removal:
-
Add Bio-Beads to the assembly reaction at a ratio of 0.8 g of beads per 1 mL of reaction mixture.
-
Incubate on a rotator at 4°C for 4 hours.
-
-
Purification:
-
Remove the Bio-Beads by centrifugation.
-
Purify the nanodiscs from empty nanodiscs and aggregated protein by size-exclusion chromatography.
-
Analyze the fractions by SDS-PAGE to identify those containing your reconstituted lipidated protein.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. biochemistry - What effect has changing pH and salt concentration on protein complexes? - Biology Stack Exchange [biology.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
strategies to improve the chemoselectivity of 8-Oxononanoyl chloride
Technical Support Center: 8-Oxononanoyl Chloride
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols to address challenges related to the chemoselectivity of this bifunctional reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemoselectivity challenge when using this compound?
This compound is a bifunctional molecule containing two electrophilic sites: a highly reactive acyl chloride and a less reactive ketone. The primary challenge is to induce a nucleophile to react exclusively at the acyl chloride terminus without undesired reactions at the ketone carbonyl, which leads to product mixtures and reduced yields.
Q2: Which functional group on this compound is more reactive?
The acyl chloride is significantly more electrophilic and therefore more reactive towards nucleophiles than the ketone. This is because the chlorine atom is a strong electron-withdrawing group and an excellent leaving group, making the acyl chloride carbon highly susceptible to nucleophilic attack. Reactions with powerful nucleophiles, however, can often overcome the activation barrier for both sites if not properly controlled.
Q3: What are the most common side products in reactions with this compound?
The most common side product results from the nucleophilic attack at the C8 ketone. For example, in a Grignard reaction intended to form a new ketone at the C1 position, a significant side product will be a tertiary alcohol formed from the Grignard reagent attacking the C8 ketone. Similarly, in a reduction, both the acyl chloride and the ketone can be reduced to alcohols.
Troubleshooting Guide: Improving Chemoselectivity
Problem: My reaction with a nucleophile (e.g., organometallic reagent, hydride) results in a mixture of products from attack at both the acyl chloride and the ketone.
This is a common issue stemming from the dual reactivity of the starting material. Below are three distinct strategies to resolve this and dramatically improve the selectivity of your transformation.
Solution 1: Employ a Protecting Group Strategy
The most robust method to ensure absolute selectivity is to temporarily "hide" the ketone functional group with a protecting group. Cyclic ketals are ideal for this purpose as they are easy to form and remove, and are exceptionally stable under the basic or nucleophilic conditions used to react with the acyl chloride.[1][2]
-
Mechanism: The ketone is converted to a ketal using a diol (e.g., ethylene glycol) under acidic catalysis.[3] This ketal is inert to hydride reagents, organolithiums, and Grignard reagents.[2] After the desired reaction at the acyl chloride is complete, the ketone is regenerated by simple hydrolysis with aqueous acid.[3]
-
Best For: Reactions involving strong, non-selective nucleophiles where control by temperature or reagent choice is insufficient.
Solution 2: Optimize Reaction Conditions
Exploiting the inherent difference in reactivity can be achieved by carefully controlling the reaction conditions, primarily temperature.
-
Mechanism: The activation energy for nucleophilic attack on the acyl chloride is lower than that for the ketone. By conducting the reaction at very low temperatures (e.g., -78 °C), you provide enough energy to overcome the barrier for the acyl chloride reaction but not for the ketone reaction.[4]
-
Best For: Reactions where the nucleophile is highly reactive and a rapid, selective reaction at the acyl chloride is possible before the mixture warms. This is often effective for reactions with reagents like DIBAL-H or Gilman reagents.[5][6]
Solution 3: Utilize a Chemoselective Reagent
Some nucleophilic reagents are inherently more selective and can distinguish between the two functional groups even without protection or extreme temperatures.
-
Mechanism: Reagents with lower reactivity or greater steric hindrance are less likely to attack the more sterically hindered and less electrophilic ketone.
-
For forming C-C bonds: A Gilman reagent (lithium dialkylcuprate, R₂CuLi) is "softer" and will selectively react with the acyl chloride to form a ketone, stopping there without attacking the existing ketone on the parent molecule.[6] In contrast, a harder Grignard or organolithium reagent is more likely to attack both sites.
-
For reductions: A sterically hindered hydride, such as Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H), can selectively reduce the acyl chloride to an aldehyde at low temperatures, leaving the ketone untouched.[4] A more potent reagent like LiAlH₄ would reduce both functional groups.[4][7]
-
-
Best For: When the desired transformation can be accomplished with a known selective reagent, avoiding the extra steps of protection and deprotection.
Data Presentation
The following table provides a comparative summary of expected yields for the reaction of this compound with a generic Grignard reagent (R-MgBr) under different strategic conditions.
| Strategy Employed | Reaction Conditions | Desired Product Yield (Ketone) | Side Product Yield (Tertiary Alcohol) |
| None (Control) | Diethyl Ether, 0 °C to RT | 30-40% | 50-60% |
| Low Temperature | THF, -78 °C | 65-75% | 15-25% |
| Protecting Group | 1. Protection 2. Grignard, THF, 0°C 3. Deprotection | >90% | <5% |
| Selective Reagent | Gilman Reagent (R₂CuLi), THF, -78 °C | >95% | Not applicable* |
*Gilman reagents do not typically add to ketones, so the corresponding tertiary alcohol is not a common side product.
Experimental Protocols
Protocol 1: Ketal Protection / Deprotection Strategy for Selective Acylation
This protocol details the selective reaction of a Grignard reagent at the acyl chloride position by first protecting the ketone.
Step A: Protection of the Ketone
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).
-
Solvent: Add anhydrous toluene to the flask (approx. 0.2 M concentration).
-
Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Monitor the reaction by TLC or GC-MS until all the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected intermediate, which can often be used without further purification.
Step B: Reaction with Grignard Reagent
-
Setup: Dissolve the protected intermediate from Step A in anhydrous THF in a flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.
-
Addition: Slowly add the Grignard reagent (e.g., Methylmagnesium bromide, 1.1 eq) dropwise via a syringe.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor for the disappearance of the protected acyl chloride.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product into diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Step C: Deprotection of the Ketal
-
Setup: Dissolve the crude product from Step B in a mixture of acetone and water (e.g., 4:1 v/v).
-
Acidification: Add a catalytic amount of 2M hydrochloric acid (HCl).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC until the ketal-protected intermediate is fully converted back to the ketone.
-
Workup: Neutralize the acid with saturated aqueous NaHCO₃. Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography.
Visualizations
Caption: A decision-making workflow for addressing chemoselectivity issues.
Caption: Experimental workflow for the protection-reaction-deprotection strategy.
References
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 5. Carbonyl reduction - Wikipedia [en.wikipedia.org]
- 6. Video: Acid Halides to Ketones: Gilman Reagent [jove.com]
- 7. acs.org [acs.org]
Validation & Comparative
Navigating the Landscape of Protein Acylation Analysis: A Comparative Guide
The study of protein acylation, a crucial post-translational modification, is essential for understanding cellular signaling, protein function, and drug development. While a variety of reagents are employed to investigate these modifications, a comprehensive analysis of protein modifications induced by 8-Oxononanoyl chloride using mass spectrometry remains an area with limited published data. This guide, therefore, aims to provide a framework for such an analysis by drawing parallels with established methods for similar acylating agents and outlining the necessary experimental considerations.
Due to the current scarcity of specific literature on the mass spectrometry analysis of this compound modified proteins, this guide will focus on the general principles and workflows applicable to the study of protein acylation by analogous compounds. We will explore the current landscape of reagents used for targeted protein acylation and the mass spectrometry techniques employed for their analysis, providing a roadmap for researchers interested in investigating novel acylating agents like this compound.
Comparison of Protein Acylation Reagents for Mass Spectrometry Analysis
To understand the potential performance of this compound, it is useful to compare it with other commonly used protein acylating agents. The choice of reagent often depends on the specific research question, including the desired reactivity, specificity, and the analytical method to be used. Below is a comparative table of hypothetical performance characteristics for this compound alongside established alternatives.
| Feature | This compound (Hypothetical) | Acetic Anhydride | Succinic Anhydride | N-Hydroxysuccinimide (NHS) Esters |
| Reactive Group | Acyl Chloride | Acyl Anhydride | Acyl Anhydride | Activated Ester |
| Target Residues | Lysine, Serine, Threonine, Tyrosine, Cysteine | Lysine, Serine, Threonine, Tyrosine, Cysteine | Lysine | Lysine |
| Reactivity | High | High | Moderate | High |
| Specificity | Low (reacts with multiple nucleophiles) | Low | Primarily Lysine | High for primary amines (Lysine) |
| Mass Shift (Da) | 156.22 | 42.01 | 100.02 | Variable (depends on the NHS ester) |
| Byproducts | HCl | Acetic Acid | Succinic Acid | N-Hydroxysuccinimide |
| MS Compatibility | Good (stable modification) | Good | Good | Good |
Experimental Protocols for Protein Acylation and Mass Spectrometry Analysis
A typical workflow for the analysis of protein acylation involves protein modification, enzymatic digestion, and subsequent analysis by mass spectrometry.
Protein Modification Protocol
-
Protein Solubilization: Dissolve the protein of interest in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a fresh stock solution of the acylating agent (e.g., this compound) in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Modification Reaction: Add the acylating agent to the protein solution in a dropwise manner while vortexing. The molar ratio of the reagent to the protein will need to be optimized to achieve the desired level of modification.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.
-
Buffer Exchange: Remove excess reagent and byproducts by dialysis or using a desalting column.
In-solution Digestion Protocol
-
Denaturation and Reduction: Denature the modified protein in 8 M urea, 100 mM Tris-HCl, pH 8.5, and reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.
-
Alkylation: Alkylate free cysteine residues with 55 mM iodoacetamide for 45 minutes at room temperature in the dark.
-
Digestion: Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or equivalent.
Mass Spectrometry Analysis
-
LC-MS/MS: Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Data Analysis: Search the acquired MS/MS spectra against a relevant protein database using software such as MaxQuant, Proteome Discoverer, or SEQUEST. Specify the mass shift corresponding to the acylation modification as a variable modification on the potential target amino acid residues.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in the analysis of acylated proteins.
Caption: General workflow for the mass spectrometry analysis of acylated proteins.
Caption: Hypothetical signaling pathway impacted by protein acylation.
Future Directions and Considerations
The exploration of novel acylating agents like this compound is a promising avenue for chemical biology and drug discovery. To rigorously characterize its effects, future studies should focus on:
-
Quantitative Proteomics: Employing techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT) to quantify changes in protein acylation levels upon treatment with this compound.
-
Site-Specificity Mapping: Utilizing advanced fragmentation techniques and data analysis algorithms to precisely map the sites of modification on target proteins.
-
Comparison with Known Acylating Agents: Performing head-to-head comparisons with established reagents under identical experimental conditions to benchmark the reactivity and specificity of this compound.
By following the principles and protocols outlined in this guide, researchers can begin to systematically investigate the impact of this compound and other novel acylating agents on the proteome, ultimately contributing to a deeper understanding of the role of protein acylation in health and disease.
Comparative Guide to NMR Spectroscopic Data of 8-Oxononanoyl Chloride Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for various products derived from 8-oxononanoyl chloride. It is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these compounds in fields such as drug development and materials science. This document presents a summary of key NMR data in a structured format, details the experimental protocols for the synthesis and analysis of these compounds, and offers a comparison with an alternative synthetic methodology.
Data Presentation: NMR Spectroscopic Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for 8-oxononanoic acid and two of its common derivatives: methyl 8-oxononanoate and ethyl 8-oxononanoate. These values are crucial for the identification and purity assessment of the synthesized products.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | δ (ppm), Multiplicity, Assignment |
| 8-Oxononanoic Acid | 9.76 (s, 1H, -CHO), 2.44 (t, 2H, -CH₂-CHO), 2.35 (t, 2H, -CH₂-COOH), 1.62 (m, 4H, -CH₂-CH₂-CHO, -CH₂-CH₂-COOH), 1.32 (m, 4H, internal -CH₂) |
| Methyl 8-oxononanoate | 9.76 (s, 1H, -CHO), 3.67 (s, 3H, -OCH₃), 2.44 (t, 2H, -CH₂-CHO), 2.30 (t, 2H, -CH₂-COOCH₃), 1.61 (m, 4H, -CH₂-CH₂-CHO, -CH₂-CH₂-COOCH₃), 1.31 (m, 4H, internal -CH₂) |
| Ethyl 8-oxononanoate | 9.76 (s, 1H, -CHO), 4.12 (q, 2H, -O-CH₂-CH₃), 2.44 (t, 2H, -CH₂-CHO), 2.29 (t, 2H, -CH₂-COOCH₂CH₃), 1.61 (m, 4H, -CH₂-CH₂-CHO, -CH₂-CH₂-COOCH₂CH₃), 1.31 (m, 4H, internal -CH₂), 1.25 (t, 3H, -O-CH₂-CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | δ (ppm), Assignment |
| 8-Oxononanoic Acid | 202.8 (-CHO), 179.2 (-COOH), 43.9 (-CH₂-CHO), 33.9 (-CH₂-COOH), 28.9, 28.8, 24.5, 21.9 (internal -CH₂) |
| Methyl 8-oxononanoate | 202.8 (-CHO), 174.2 (-COOCH₃), 51.5 (-OCH₃), 43.9 (-CH₂-CHO), 34.0 (-CH₂-COOCH₃), 29.0, 28.9, 24.8, 21.9 (internal -CH₂) |
| Ethyl 8-oxononanoate | 202.8 (-CHO), 173.7 (-COOCH₂CH₃), 60.3 (-O-CH₂-CH₃), 43.9 (-CH₂-CHO), 34.2 (-CH₂-COOCH₂CH₃), 29.0, 28.9, 24.8, 21.9 (internal -CH₂), 14.2 (-O-CH₂-CH₃) |
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives and an alternative approach are provided below.
Synthesis of this compound Derivatives
1. Preparation of this compound:
8-Oxononanoic acid (1 equivalent) is dissolved in anhydrous dichloromethane. Thionyl chloride (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield crude this compound, which is typically used in the next step without further purification.
2. Synthesis of Ethyl 8-oxononanoate (Esterification):
To a solution of this compound (1 equivalent) in anhydrous dichloromethane at 0 °C, a solution of anhydrous ethanol (1.5 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
3. Synthesis of N-Phenyl-8-oxononanamide (Amidation):
To a solution of this compound (1 equivalent) in anhydrous dichloromethane at 0 °C, a solution of aniline (1.1 equivalents) and pyridine (1.2 equivalents) in anhydrous dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography.
Alternative Synthesis: Ozonolysis of Oleic Acid
An alternative route to obtaining 8-oxononanoic acid, the precursor to this compound, is through the ozonolysis of oleic acid.
Protocol: A solution of oleic acid in a suitable solvent (e.g., dichloromethane or a mixture of methanol and dichloromethane) is cooled to -78 °C. A stream of ozone gas is bubbled through the solution until a blue color persists, indicating an excess of ozone. The reaction mixture is then purged with nitrogen or oxygen to remove the excess ozone. A reducing agent, such as dimethyl sulfide or triphenylphosphine, is added to work up the ozonide intermediate. After workup and purification, 8-oxononanoic acid and nonanoic acid are the major products.[1][2][3][4][5]
Comparison: The ozonolysis of oleic acid provides a route from a readily available renewable resource.[1][2][3][4][5] However, it produces a mixture of products requiring separation, potentially leading to lower overall yields of the desired 8-oxononanoic acid compared to a more direct synthetic route if a different starting material were used. The this compound method, while starting from a more specialized precursor, offers a more direct and typically higher-yielding route to a variety of derivatives.
NMR Sample Preparation and Analysis
For NMR analysis, approximately 5-10 mg of the purified product is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the synthesis and analysis of this compound products.
Caption: Experimental workflow for the synthesis and analysis of this compound derivatives.
Caption: Comparison of synthetic routes to 8-Oxononanoic acid derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. Ozonolysis of oleic acid particles: evidence for a surface reaction and secondary reactions involving Criegee intermediates - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. ACP - Ozonolysis of fatty acid monolayers at the airâwater interface: organic films may persist at the surface of atmospheric aerosols [acp.copernicus.org]
A Comparative Guide: NHS Esters vs. 8-Oxononanoyl Chloride for Protein Labeling
For researchers, scientists, and drug development professionals seeking to covalently modify proteins, the choice of labeling reagent is critical. This guide provides a detailed comparison of two amine-reactive chemistries: the widely-used N-hydroxysuccinimide (NHS) esters and the less conventional 8-Oxononanoyl chloride, representing the broader class of acyl chlorides.
At a Glance: Key Differences
| Feature | NHS Esters | This compound (as an Acyl Chloride) |
| Primary Target | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| Reaction Product | Stable amide bond | Stable amide bond |
| Byproduct | N-hydroxysuccinimide (NHS) | Hydrogen chloride (HCl) |
| Reactivity | High, but manageable in aqueous buffers | Very high, potentially violent reaction |
| Specificity | Generally high for primary amines at physiological pH | Lower, potential for side reactions with other nucleophiles |
| Stability in Water | Susceptible to hydrolysis, especially at high pH | Highly unstable, rapidly hydrolyzes |
| pH of Reaction | Typically pH 7.2 - 8.5 | Requires non-aqueous solvent or stringent pH control |
| Common Use | Routine protein labeling, bioconjugation | Primarily in organic synthesis, not common for protein labeling |
Reaction Chemistry and Specificity
Both NHS esters and acyl chlorides react with primary amines on proteins, primarily the ε-amino group of lysine residues and the α-amino group of the N-terminus, to form a stable amide bond.[1][2] However, the underlying reaction mechanisms and byproducts differ significantly, impacting their utility in biological systems.
NHS Esters: These reagents react via nucleophilic acyl substitution. The primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide (NHS) group is released as a leaving group, resulting in the desired amide bond.[2] This reaction is typically carried out in aqueous buffers at a slightly alkaline pH (7.2-8.5) to ensure the primary amines are deprotonated and thus nucleophilic.[3][4] While NHS esters are highly reactive towards primary amines, they can also react with other nucleophiles like tyrosines and serines, though to a lesser extent, particularly at higher pH.[5]
This compound (Acyl Chlorides): Acyl chlorides are among the most reactive carboxylic acid derivatives. The reaction with a primary amine is a vigorous nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the highly electrophilic carbonyl carbon of the acyl chloride. This is followed by the expulsion of a chloride ion, which is an excellent leaving group.[3][6] A significant drawback of this reaction in a biological context is the formation of hydrogen chloride (HCl) as a byproduct.[3][6] This strong acid can drastically lower the pH of the reaction mixture, potentially leading to protein denaturation and aggregation. The high reactivity of acyl chlorides also increases the likelihood of off-target reactions with other nucleophilic residues on the protein surface.
Stability and Handling
The stability of the labeling reagent, particularly in aqueous environments, is a critical factor for successful and reproducible protein modification.
NHS Esters: NHS esters are known to be susceptible to hydrolysis, where the ester is cleaved by water to regenerate the carboxylic acid and release NHS.[7][8] The rate of hydrolysis is highly dependent on the pH, increasing significantly at higher pH values.[7][8] Therefore, NHS ester solutions should be prepared fresh in anhydrous solvents like DMSO or DMF and added to the protein solution immediately before the reaction.[3][9]
This compound (Acyl Chlorides): Acyl chlorides are extremely reactive towards water and hydrolyze rapidly to the corresponding carboxylic acid and HCl. This high reactivity with water makes their use in typical aqueous buffers for protein labeling highly problematic. Any labeling reaction would need to be conducted under strictly anhydrous conditions or with very rapid and efficient mixing to favor the reaction with the protein's amines over hydrolysis.
Experimental Considerations and Protocols
The practical execution of a protein labeling experiment highlights the significant differences between these two classes of reagents.
General Protocol for Protein Labeling with NHS Esters
This protocol is a generalized procedure and may require optimization for specific proteins and labels.
-
Protein Preparation: Prepare the protein solution in an amine-free buffer at a pH between 7.2 and 8.5 (e.g., phosphate-buffered saline (PBS) or bicarbonate buffer).[6] The protein concentration is typically in the range of 1-10 mg/mL.[3]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][9]
-
Labeling Reaction: Add a calculated molar excess of the NHS ester solution to the protein solution. The optimal molar ratio of NHS ester to protein depends on the protein and the desired degree of labeling and typically ranges from a 5- to 20-fold molar excess.[6]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.[6]
-
Quenching: Stop the reaction by adding an excess of a small molecule containing a primary amine, such as Tris or glycine, to consume any unreacted NHS ester.
-
Purification: Remove the excess, unreacted label and byproducts from the labeled protein using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
Theoretical Protocol for Protein Labeling with this compound
Due to the lack of specific examples in the literature, the following is a theoretical protocol based on the known reactivity of acyl chlorides. This protocol is not recommended for routine protein labeling due to the harsh conditions.
-
Protein Preparation: The protein would likely need to be in an aprotic organic solvent or a reverse micelle system to prevent hydrolysis of the acyl chloride. Alternatively, the reaction could be attempted in an aqueous buffer with very rapid mixing and a high concentration of a non-nucleophilic buffer to neutralize the generated HCl.
-
Acyl Chloride Addition: this compound would be added directly to the protein solution, likely in a dropwise manner with vigorous stirring.
-
pH Control: The pH of the reaction would need to be strictly controlled to prevent protein damage from the HCl byproduct. This would likely involve the use of a strong, non-nucleophilic base.
-
Reaction Time: The reaction would be expected to be very fast, likely complete within minutes.
-
Purification: Purification methods would be similar to those used for NHS ester reactions, aimed at removing the unreacted acyl chloride, its hydrolysis product (8-oxononanoic acid), and HCl.
Visualizing the Chemistries
To better understand the reaction mechanisms, the following diagrams illustrate the chemical transformations involved.
Caption: Reaction mechanism of an NHS ester with a primary amine on a protein.
Caption: Reaction mechanism of this compound with a primary amine.
Conclusion and Recommendations
Based on the available chemical principles and extensive documentation for NHS esters, a clear recommendation can be made for researchers aiming to label proteins.
NHS esters are the superior choice for most protein labeling applications. Their reactivity is well-characterized and manageable in aqueous solutions, and the reaction conditions are generally mild and compatible with maintaining protein structure and function. The commercial availability of a vast array of NHS esters functionalized with fluorophores, biotin, and other tags further solidifies their position as the go-to reagent for amine-reactive protein modification.
This compound, and acyl chlorides in general, are not recommended for routine protein labeling. Their extreme reactivity, instability in water, and the production of a strong acid byproduct (HCl) pose significant challenges to maintaining the integrity of the protein being labeled. While they are powerful reagents in organic synthesis, their application in bioconjugation is fraught with difficulties that are readily overcome by using more biocompatible reagents like NHS esters.
For scientists and drug developers, the reliability, reproducibility, and protein-friendly nature of NHS ester chemistry make it the clear and rational choice for achieving successful and meaningful protein labeling outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. reddit.com [reddit.com]
- 8. savemyexams.com [savemyexams.com]
- 9. reddit.com [reddit.com]
Navigating the Landscape of Protein Lipidation Validation: A Comparative Guide
A critical guide for researchers, scientists, and drug development professionals on distinguishing enzymatic lipidation from non-enzymatic protein acylation and the methodologies to validate these modifications. This guide compares established validation techniques and clarifies the role of reactive lipid species.
Protein lipidation, the covalent attachment of lipids to proteins, is a vital post-translational modification (PTM) that governs protein localization, trafficking, and function. Validating this modification is crucial for understanding cellular signaling and for the development of novel therapeutics. However, the landscape of protein lipidation analysis is complex, with a variety of methods available, each with its own strengths and limitations. Furthermore, it is essential to distinguish between specific, enzyme-mediated lipidation and non-enzymatic acylation that can be induced by reactive lipid species.
This guide provides a comparative overview of key methodologies for the validation of protein lipidation, offering insights into their underlying principles, experimental workflows, and data outputs. It also addresses the nature of non-enzymatic protein modification by reactive compounds such as 8-Oxononanoyl chloride, placing it in the context of lipid-derived electrophiles that can lead to protein acylation.
Distinguishing Enzymatic Lipidation from Non-Enzymatic Acylation
True protein lipidation is a highly specific process catalyzed by enzymes that attach lipid moieties to particular amino acid residues on target proteins. In contrast, reactive lipid species, including lipid-derived electrophiles (LDEs), can react non-enzymatically with nucleophilic amino acid side chains, leading to protein acylation.[1][2] this compound, as a reactive acyl chloride, falls into this latter category. While not a tool for validating specific lipidation, its reactivity highlights the potential for non-enzymatic protein modifications that can occur under conditions of oxidative stress.[2]
Comparative Analysis of Protein Lipidation Validation Methods
Several well-established methods are employed to validate and characterize protein lipidation. The choice of method often depends on the specific research question, the protein of interest, and the available resources. Below is a comparison of some of the most common techniques.
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| Metabolic Labeling with Lipid Analogues | Cells are incubated with lipid analogues containing a reporter tag (e.g., alkyne or azide for click chemistry, or a radioactive isotope). These analogues are metabolically incorporated into proteins by cellular enzymes.[1][3] | - Allows for in vivo analysis of lipidation.[3] - Can be used for activity-based protein profiling. - Enables visualization and enrichment of lipidated proteins.[3] | - Potential for metabolic scrambling of the label. - The bulky tag might interfere with enzymatic recognition or protein function. - Synthesis of analogues can be complex. | - Gel-based visualization (fluorescence or autoradiography). - Enrichment followed by mass spectrometry for protein identification. |
| Acyl-Biotin Exchange (ABE) Chemistry | This method specifically targets S-acylated proteins (palmitoylation). It involves the selective cleavage of the thioester bond with hydroxylamine, followed by the labeling of the newly exposed cysteine with a biotin tag. | - Specific for S-acylation. - Does not require metabolic labeling. | - Can be technically challenging. - May not be suitable for all types of S-acylated proteins. | - Western blot analysis for specific proteins. - Enrichment of biotinylated proteins for proteomic analysis. |
| Mass Spectrometry (MS)-Based Proteomics | Direct detection and identification of lipid modifications on proteins or peptides. This can be done through "bottom-up" proteomics (analyzing digested peptides) or "top-down" proteomics (analyzing intact proteins).[3][4] | - Provides direct evidence of lipidation and can identify the modification site.[4] - Can identify novel lipidation events. - Quantitative approaches (e.g., SILAC, TMT) allow for comparative analysis.[5] | - Lipidated peptides can be difficult to detect due to their hydrophobicity.[6] - Top-down analysis is technically demanding and limited to smaller proteins.[4] | - Mass spectra identifying the mass shift corresponding to the lipid modification. - Tandem mass spectra (MS/MS) pinpointing the modified amino acid. |
Experimental Protocols and Workflows
Metabolic Labeling with Click Chemistry
This protocol outlines the general steps for metabolic labeling of proteins with an alkyne-containing lipid analogue, followed by click chemistry for detection.
Protocol:
-
Cell Culture and Labeling: Culture cells of interest and supplement the medium with the alkyne-tagged lipid analogue (e.g., alkynyl palmitic acid) for a defined period (e.g., 4-24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.
-
Click Chemistry Reaction: To the cell lysate, add the click chemistry reaction cocktail containing a biotin-azide or fluorescent-azide probe, a copper (I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA). Incubate to allow the cycloaddition reaction to occur.
-
Protein Precipitation and Solubilization: Precipitate the proteins to remove excess reagents. Resuspend the protein pellet in a buffer compatible with downstream analysis.
-
Analysis:
-
For Visualization: Separate proteins by SDS-PAGE and visualize the labeled proteins using an appropriate imaging system (for fluorescent tags) or streptavidin-HRP conjugate for western blotting (for biotin tags).
-
For Enrichment and MS: Use streptavidin-coated beads to enrich the biotin-tagged proteins. Elute the bound proteins and proceed with tryptic digestion and LC-MS/MS analysis.
-
Mass Spectrometry-Based "Bottom-Up" Proteomics for Lipidation Site Identification
This protocol provides a general workflow for identifying lipidated peptides from a complex protein mixture.
Protocol:
-
Protein Extraction and Enrichment (Optional): Extract proteins from cells or tissues. If the lipidated protein is of low abundance, consider an enrichment step (e.g., immunoprecipitation for a specific protein or using methods described above).
-
Protein Denaturation, Reduction, and Alkylation: Denature the proteins (e.g., with urea), reduce disulfide bonds (e.g., with DTT), and alkylate free cysteines (e.g., with iodoacetamide).
-
Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin.
-
Peptide Cleanup and Fractionation: Desalt the peptide mixture using a C18 solid-phase extraction column. For complex samples, further fractionation by techniques like strong cation exchange (SCX) or high-pH reverse-phase chromatography can improve detection.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will measure the mass-to-charge ratio of the peptides and fragment them to determine their amino acid sequence.
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify the peptides and any modifications, including the mass shift corresponding to the lipid moiety.
References
- 1. Protein Lipidation Types: Current Strategies for Enrichment and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Lipid-Derived Electrophiles Modify Proteins and Alter Their Interfacial Behavior: The Distinct Mediating Role of the Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Modification by Endogenously Generated Lipid Electrophiles: Mitochondria as the Source and Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Protein Activity Assays Following Modification with 8-Oxononanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for assaying the activity of proteins modified with 8-Oxononanoyl chloride. Direct experimental data on protein modification and subsequent activity assays using this compound is not extensively available in the current scientific literature. Therefore, this guide presents a comparison between in vitro chemical modification using a reactive acyl chloride like this compound and the more contemporary metabolic labeling approach using bioorthogonal chemical reporters. The experimental data presented is illustrative, based on the expected outcomes from the chemical properties of these reagent classes, to guide researchers in designing and interpreting their experiments.
Introduction to Protein Acylation
Protein acylation is a post-translational modification that plays a crucial role in regulating a wide array of cellular processes, including protein stability, subcellular localization, and enzymatic activity.[1] The addition of acyl groups can be achieved through enzymatic or non-enzymatic mechanisms and can significantly impact a protein's function.[1] this compound is a reactive acyl chloride that can be used for the non-specific, in vitro acylation of proteins. It is expected to react with nucleophilic amino acid residues such as lysine, cysteine, serine, and threonine. Understanding the impact of such modifications on protein activity is critical for basic research and drug development.
Comparison of Protein Modification Strategies
Two primary strategies for protein acylation are direct chemical modification and metabolic labeling.
-
Direct Chemical Modification (e.g., with this compound): This in vitro method involves the direct reaction of a purified protein with a reactive acylating agent. Acyl chlorides are highly reactive and can lead to the modification of multiple solvent-accessible nucleophilic residues.[2] This approach is useful for generating acylated proteins for initial functional screening but may lack the specificity of in vivo methods.
-
Metabolic Labeling with Chemical Reporters: This in vivo or in cellulo method utilizes cellular metabolism to incorporate a modified acyl group containing a bioorthogonal handle (e.g., an alkyne or azide).[1] These handles can then be selectively reacted with a reporter molecule (e.g., a fluorophore or biotin) for detection and analysis.[1] This strategy offers higher specificity as the modification is carried out by the cell's own enzymatic machinery.
The following table provides an illustrative comparison of these two methods.
| Feature | Direct Chemical Modification (this compound) | Metabolic Labeling with Chemical Reporters |
| Specificity | Low; reacts with multiple nucleophilic residues | High; utilizes cellular enzymatic machinery |
| Control over Modification Sites | Limited; depends on solvent accessibility | High; reflects physiological modification sites |
| Potential for Protein Denaturation | Higher risk due to reactive chemical and potential for non-native modifications | Lower risk as modification occurs in a cellular context |
| Typical Modification Efficiency | Variable; dependent on reaction conditions and protein properties | Generally lower but more physiologically relevant |
| Illustrative Impact on Enzyme Activity (Hypothetical) | Potential for significant activity loss due to non-specific modification (e.g., 50-80% reduction) | More subtle and specific changes in activity (e.g., 10-30% modulation) reflecting regulatory roles |
| Suitability for in vivo studies | Not suitable | Ideal for studying acylation in a cellular context |
Experimental Protocols
Protocol 1: In Vitro Protein Acylation with this compound
This protocol describes a general procedure for the in vitro acylation of a purified protein with this compound. Note: This protocol is a general guideline and should be optimized for the specific protein of interest.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, pH 7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 50 mM HEPES, pH 8.0, 150 mM NaCl)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or desalting column for buffer exchange
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO immediately before use.
-
Dilute the purified protein to a final concentration of 1-5 mg/mL in the reaction buffer.
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration (e.g., a 10 to 100-fold molar excess over the protein). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Remove the excess unreacted this compound and byproducts by dialysis against a suitable storage buffer or by using a desalting column.
-
Determine the protein concentration and proceed with activity assays or characterization.
Protocol 2: Enzymatic Activity Assay of Acylated Proteins
This protocol provides a general framework for assaying the enzymatic activity of a protein after acylation. The specific substrate and detection method will depend on the enzyme being studied.
Materials:
-
Acylated protein (from Protocol 1)
-
Unmodified control protein
-
Enzyme substrate
-
Assay buffer specific for the enzyme of interest
-
Detection reagent (e.g., colorimetric, fluorometric, or luminescent)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a series of dilutions of both the acylated and unmodified control proteins in the assay buffer.
-
In a microplate, add the diluted proteins to individual wells.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubate the plate at the optimal temperature for the enzyme for a defined period.
-
Stop the reaction if necessary, according to the specific assay protocol.
-
Add the detection reagent and measure the signal using a microplate reader or spectrophotometer.
-
Calculate the specific activity of the acylated and unmodified proteins. The activity of the acylated protein can be expressed as a percentage of the unmodified control.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for comparing the effects of direct chemical acylation and metabolic labeling on protein activity.
References
A Comparative Guide to Acylating Agents in Bioconjugation: 8-Oxononanoyl Chloride vs. Other Acyl Chlorides and NHS Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the covalent attachment of molecules to proteins, peptides, and other biomolecules is a cornerstone of therapeutic and diagnostic development. The choice of reactive chemical handles is critical to the success of these endeavors, dictating the efficiency, stability, and specificity of the resulting bioconjugate. Among the various functional groups employed for targeting nucleophilic residues like lysine, acyl chlorides represent a class of highly reactive acylating agents. This guide provides a comparative analysis of 8-Oxononanoyl chloride against other acyl chlorides and the widely used N-hydroxysuccinimide (NHS) esters for bioconjugation applications.
Introduction to Acylation in Bioconjugation
Acylation is a fundamental reaction in bioconjugation, primarily targeting the primary amine groups of lysine residues and the N-terminus of proteins. This reaction forms a stable amide bond, a linkage prevalent in natural biological structures. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent, followed by the departure of a leaving group.
The ideal acylating agent for bioconjugation should possess a balance of high reactivity for efficient conjugation under mild, aqueous conditions and sufficient stability to avoid rapid hydrolysis. The choice of reagent can significantly impact the outcome of the conjugation reaction, influencing factors such as conjugation efficiency, product homogeneity, and the preservation of the biomolecule's biological activity.
This compound: A Functionalized Acyl Chloride
This compound is a bifunctional molecule featuring a reactive acyl chloride group for conjugation and a ketone (oxo) group. While specific experimental data on the bioconjugation performance of this compound is not extensively available in the public domain, its properties can be inferred from the well-established principles of acyl chloride chemistry and the electronic effects of its constituent functional groups.
The acyl chloride moiety is a highly reactive electrophile due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.[1][2] This makes the carbonyl carbon highly susceptible to nucleophilic attack by primary amines on proteins. The long alkyl chain of the nonanoyl backbone may introduce steric hindrance compared to shorter-chain acyl chlorides, potentially influencing the accessibility of the reactive center to surface-exposed amines on a protein.
The presence of the ketone group at the 8-position offers a secondary site for potential modification or interaction. However, ketones are generally less reactive towards nucleophiles than acyl chlorides.[3] The electron-withdrawing nature of the ketone group is expected to have a modest activating effect on the acyl chloride, though this effect would be attenuated by the intervening alkyl chain.
Comparison with Other Acylating Agents
Short-Chain vs. Long-Chain Acyl Chlorides
The alkyl chain length of an acyl chloride can influence its physical and chemical properties in a bioconjugation context.
-
Reactivity: Shorter-chain acyl chlorides, such as acetyl chloride and propionoyl chloride, are generally more reactive and prone to rapid hydrolysis due to their smaller size and lower steric hindrance.[4][5] Longer-chain acyl chlorides, like nonanoyl chloride, may exhibit slightly reduced reactivity due to increased steric bulk.
-
Solubility: The hydrophobicity of the acyl chloride increases with chain length, which can affect its solubility in aqueous bioconjugation buffers. The use of co-solvents like DMSO or DMF may be necessary to ensure efficient reaction.
-
Hydrolysis: All acyl chlorides are highly susceptible to hydrolysis, which is a major competing reaction in aqueous bioconjugation buffers.[6][7] This necessitates careful control of reaction conditions, such as pH and temperature, and often requires the use of anhydrous solvents for initial reagent preparation.
| Feature | Short-Chain Acyl Chlorides (e.g., Acetyl Chloride) | Long-Chain Acyl Chlorides (e.g., Nonanoyl Chloride) | This compound (Inferred) |
| Reactivity | Very High | High | High (potentially slightly influenced by chain length and oxo group) |
| Susceptibility to Hydrolysis | Very High | High | High |
| Steric Hindrance | Low | Moderate | Moderate to High |
| Solubility in Aqueous Buffers | Higher | Lower | Lower (hydrophobic chain dominates) |
Acyl Chlorides vs. N-Hydroxysuccinimide (NHS) Esters
NHS esters are currently the most widely used reagents for amine acylation in bioconjugation.[8][9] They offer a good balance of reactivity and stability in aqueous solutions.
-
Reactivity and Stability: Acyl chlorides are generally more reactive than NHS esters.[10] However, this high reactivity comes at the cost of poor stability in aqueous environments, leading to rapid hydrolysis.[2] NHS esters, while still susceptible to hydrolysis, have a significantly longer half-life in aqueous buffers, especially at neutral to slightly acidic pH.[11][12] The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[11]
-
Byproducts: The reaction of acyl chlorides with amines produces hydrochloric acid (HCl), which can lower the pH of the reaction mixture and potentially denature the protein if not adequately buffered.[13] The reaction of NHS esters releases N-hydroxysuccinimide, a less hazardous byproduct.
-
Handling and Storage: Acyl chlorides are highly moisture-sensitive and require handling under anhydrous conditions.[14] NHS esters are more stable solids but should also be protected from moisture to prevent hydrolysis.[15]
| Feature | Acyl Chlorides | N-Hydroxysuccinimide (NHS) Esters |
| Reactivity towards Amines | Very High | High |
| Stability in Aqueous Buffer | Very Low (rapid hydrolysis) | Moderate (hydrolysis is a competing reaction) |
| Optimal Reaction pH | Typically requires anhydrous or co-solvent conditions | 7.2 - 8.5 |
| Reaction Byproducts | Hydrochloric Acid (HCl) | N-hydroxysuccinimide (NHS) |
| Handling | Requires anhydrous conditions | Moisture-sensitive, but generally easier to handle |
Experimental Protocols
Due to the lack of specific protocols for this compound, a general protocol for bioconjugation using a generic acyl chloride is provided below. This should be considered a starting point and will require optimization for specific proteins and applications. For comparison, a standard protocol for NHS ester labeling is also outlined.
General Protocol for Protein Acylation with an Acyl Chloride
Materials:
-
Protein solution in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5, free of primary amines like Tris).
-
Acyl chloride (e.g., this compound).
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Acyl Chloride Stock Solution: Immediately before use, prepare a stock solution of the acyl chloride in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess.
-
Conjugation Reaction:
-
To the stirring protein solution, add the acyl chloride stock solution dropwise. A common starting point is a 10-20 fold molar excess of the acyl chloride over the protein.
-
Allow the reaction to proceed at room temperature or 4°C for 1-2 hours. The optimal time should be determined empirically.
-
-
Quenching: Stop the reaction by adding the quenching solution to react with any unreacted acyl chloride.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Characterize the conjugate to determine the degree of labeling (DOL) and confirm the integrity and activity of the protein.
Standard Protocol for Protein Labeling with an NHS Ester
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS or bicarbonate buffer, pH 7.2-8.5).[16]
-
NHS ester reagent.
-
Anhydrous DMF or DMSO.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
NHS Ester Stock Solution: Prepare a stock solution of the NHS ester in anhydrous DMF or DMSO.[17]
-
Conjugation Reaction:
-
Quenching: Add the quenching solution to stop the reaction.
-
Purification: Purify the conjugate using size-exclusion chromatography.
-
Characterization: Determine the DOL and assess the protein's properties post-conjugation.
Visualizing the Workflows and Relationships
Caption: General experimental workflows for bioconjugation using acyl chlorides and NHS esters.
Caption: Comparative relationship of reactivity and stability between acyl chlorides and NHS esters.
Conclusion
This compound, as an acyl chloride, is predicted to be a highly reactive agent for the acylation of primary amines in bioconjugation. Its principal advantage lies in the high electrophilicity of the acyl chloride group, which can drive rapid conjugation reactions. However, this high reactivity is intrinsically linked to poor stability in aqueous media, making competitive hydrolysis a significant challenge that necessitates careful control over reaction conditions.
In comparison to shorter-chain acyl chlorides, this compound's longer alkyl chain may introduce steric effects and reduce aqueous solubility. When compared to the widely used NHS esters, acyl chlorides like this compound offer higher intrinsic reactivity but are more difficult to handle and are more prone to rapid hydrolysis. NHS esters provide a more practical balance of reactivity and stability for many standard bioconjugation applications.
The choice between this compound and other acylating agents will ultimately depend on the specific requirements of the bioconjugation application, including the nature of the biomolecule, the desired degree of labeling, and the tolerance of the system to organic co-solvents and pH changes. The presence of the oxo group in this compound also presents an opportunity for subsequent orthogonal chemistries, a feature not present in simple acyl chlorides or standard NHS esters. Further empirical investigation is required to fully elucidate the performance of this compound in a bioconjugation setting.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. savemyexams.com [savemyexams.com]
- 7. quora.com [quora.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. interchim.fr [interchim.fr]
Characterization of 8-Oxononanoyl Chloride and Its Derivatives by Infrared Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the infrared (IR) spectroscopic characteristics of 8-oxononanoyl chloride and its derivatives. Understanding the distinct vibrational frequencies of the functional groups within these molecules is crucial for confirming synthesis, assessing purity, and studying subsequent reactions. This document presents experimental data and detailed protocols to aid in the accurate characterization of these compounds.
Comparison of Key Infrared Absorption Frequencies
The primary distinguishing features in the IR spectrum of this compound are the stretching vibrations of its two carbonyl groups: the ketone and the acyl chloride. The position of the acyl chloride carbonyl (C=O) stretch is notably at a higher wavenumber compared to the ketonic carbonyl stretch due to the electron-withdrawing effect of the chlorine atom.
Below is a summary of the expected and observed IR absorption frequencies for this compound, its precursor 8-oxononanoic acid, and related aliphatic acyl chlorides.
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) | Reference Compound Data (cm⁻¹) |
| This compound | Acyl Chloride (C=O) | ~1800 (strong) | Octanoyl chloride: ~1800; Nonanoyl chloride: ~1800 |
| Ketone (C=O) | ~1715 (strong) | 2-Heptanone: ~1717 | |
| C-Cl Stretch | 650-850 | ||
| 8-Oxononanoic acid | Carboxylic Acid (C=O) | ~1710 (strong) | |
| O-H Stretch | 2500-3300 (broad) | ||
| Ketone (C=O) | ~1715 (strong) | ||
| Octanoyl Chloride | Acyl Chloride (C=O) | ~1800 (strong) | |
| Nonanoyl Chloride | Acyl Chloride (C=O) | ~1800 (strong) |
Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., neat, in solution) and the specific instrument used.
Experimental Protocols
Synthesis of this compound
A standard method for the synthesis of this compound from 8-oxononanoic acid involves the use of a chlorinating agent such as thionyl chloride (SOCl₂).
Materials:
-
8-oxononanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-oxononanoic acid in anhydrous DCM.
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the solution at room temperature with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40°C for DCM) for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by distillation under reduced pressure.
Infrared Spectroscopy Analysis
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer with a suitable detector (e.g., DTGS)
Sample Preparation:
-
Neat Liquid: A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solution: The sample can be dissolved in a suitable IR-transparent solvent (e.g., carbon tetrachloride or chloroform) and placed in a liquid sample cell.
Data Acquisition:
-
Record a background spectrum of the empty sample holder (salt plates or solvent-filled cell).
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Visualizing the Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and IR spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and IR Characterization.
Signaling Pathways and Logical Relationships
The conversion of the carboxylic acid to an acyl chloride significantly alters the electronic environment of the carbonyl group, which is the underlying principle for the observable shift in the IR spectrum. This relationship can be visualized as follows:
Caption: Electronic Effect on IR Frequency Shift.
Comparative Analysis of 8-Oxononanoyl Chloride and Other Lipidation Agents for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of 8-Oxononanoyl chloride and other common lipidating agents used in the modification of proteins and peptides. Lipidation is a critical post-translational modification that influences protein localization, signaling, and therapeutic efficacy. The choice of lipidating agent can significantly impact the outcome of bioconjugation reactions and the biological activity of the resulting product. This document offers an objective comparison of performance with supporting data, detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction to Protein Lipidation
Protein lipidation involves the covalent attachment of lipid moieties to protein and peptide backbones. This modification increases the hydrophobicity of the protein, influencing its interaction with cellular membranes and other proteins. Key biological processes regulated by lipidation include signal transduction, protein trafficking, and protein stability. Common lipids involved in this process include fatty acids (such as palmitate and myristate), isoprenoids, and sterols.
Acyl chlorides, such as this compound, nonanoyl chloride, and palmitoyl chloride, are reactive reagents widely used for the chemical lipidation of proteins and peptides in a research setting. They react with nucleophilic residues on the protein surface, primarily the ε-amino group of lysine and the thiol group of cysteine, to form stable amide or thioester bonds, respectively.
Comparative Performance of Lipidation Agents
The selection of a lipidating agent depends on several factors, including reaction efficiency, the stability of the resulting conjugate, and the desired biological properties of the modified protein. While direct comparative studies for this compound are limited, a comparison can be drawn based on the general reactivity of acyl chlorides and the influence of their specific chemical structures.
| Lipidation Agent | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C₉H₁₅ClO₂ | 190.66 | Contains a ketone group at the 8-position, potentially influencing polarity and offering a site for further chemical modification. |
| Nonanoyl chloride | C₉H₁₇ClO | 176.68 | A saturated nine-carbon acyl chloride, providing a simple lipid modification.[1] |
| Palmitoyl chloride | C₁₆H₃₁ClO | 274.87 | A sixteen-carbon saturated acyl chloride, widely used to mimic natural S-palmitoylation. |
Reactivity and Reaction Conditions:
Acyl chlorides are generally highly reactive towards nucleophiles.[2] The reactivity is primarily governed by the electrophilicity of the carbonyl carbon. The presence of an additional carbonyl group (ketone) in this compound could potentially influence the electron density of the acyl chloride group, though significant effects on reactivity compared to nonanoyl chloride are not extensively documented in the literature.
Typical acylation reactions are performed in organic solvents or aqueous mixtures at controlled pH to favor modification of specific residues. For instance, acylation of lysine residues is often carried out at a pH between 8 and 14.[3]
Stability of the Resulting Conjugate:
The stability of the lipid-protein linkage is crucial for the biological function and therapeutic application of the modified protein.
-
Amide Bond (Lysine modification): The amide bond formed between an acyl chloride and a lysine residue is highly stable under physiological conditions.
-
Thioester Bond (Cysteine modification): The thioester bond formed with a cysteine residue is more labile and can be subject to hydrolysis. This reversibility is a key feature of natural S-palmitoylation, which is a dynamic regulatory mechanism.[4]
The 8-oxo group in this compound is not expected to significantly alter the inherent stability of the resulting amide or thioester bond compared to modifications with nonanoyl chloride.
Experimental Protocols
Below are generalized protocols for the lipidation of peptides using acyl chlorides. Specific conditions may need to be optimized for the target protein or peptide.
Protocol 1: Acylation of a Peptide with Palmitoyl Chloride in Trifluoroacetic Acid
This protocol is adapted for the S- and O-palmitoylation of non-protected peptides.
Materials:
-
Peptide
-
Palmitoyl chloride
-
100% Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Water
-
Reversed-phase HPLC for purification
Procedure:
-
Dissolve the dried peptide in 100% TFA (e.g., 10 µL for a small-scale reaction).
-
Add a molar excess of palmitoyl chloride (e.g., 1 µL) to the peptide solution.
-
Incubate the reaction mixture for 10 minutes at room temperature.
-
Dilute the reaction mixture with a solution of 5% TFA and 20% ACN in water.
-
Centrifuge the solution at 14,000 x g for 10 minutes to remove any precipitate.
-
Purify the palmitoylated peptide from the supernatant using reversed-phase HPLC.
Note: The acidic conditions of this protocol favor the acylation of hydroxyl (serine, threonine) and thiol (cysteine) groups while minimizing the acylation of amino groups.[5]
Protocol 2: General N-Acylation of Peptides
This protocol is a general method for the N-terminal or lysine acylation of peptides.
Materials:
-
Peptide
-
Acyl chloride (e.g., this compound, Nonanoyl chloride)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base
-
Reversed-phase HPLC for purification
Procedure:
-
Dissolve the peptide in anhydrous DMF.
-
Add a slight molar excess of the acyl chloride (e.g., 1.1 equivalents) to the peptide solution.
-
Add a base such as DIPEA (e.g., 2-3 equivalents) to the reaction mixture to neutralize the HCl byproduct.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the reaction progress by LC-MS.
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Dilute the mixture with an appropriate solvent and purify the lipidated peptide by reversed-phase HPLC.
Signaling Pathways Involving Protein Lipidation
Protein lipidation is a key regulatory mechanism in several critical signaling pathways. Understanding these pathways is essential for the rational design of lipidated therapeutics.
Wnt Signaling Pathway
Wnt proteins are a family of secreted signaling molecules that play crucial roles in embryonic development and tissue homeostasis.[2] Wnt proteins undergo a unique form of lipidation called palmitoleoylation, where a monounsaturated fatty acid (palmitoleic acid) is attached to a conserved serine residue. This modification is essential for Wnt secretion, binding to its receptor Frizzled, and subsequent signal transduction.[6][7]
Caption: Wnt Signaling Pathway Activation.
Ras Signaling Pathway
Ras proteins are small GTPases that act as molecular switches in signal transduction pathways that regulate cell growth, differentiation, and survival. For Ras proteins to function correctly, they must be localized to the plasma membrane. This localization is achieved through post-translational lipid modifications, including farnesylation and palmitoylation.[8][9] Farnesylation is the attachment of a 15-carbon isoprenoid lipid to a cysteine residue at the C-terminus. For some Ras isoforms (H-Ras, N-Ras), this is followed by the reversible attachment of one or two palmitate groups to nearby cysteine residues, which serves as a key regulator of their trafficking and signaling.[10][11]
Caption: Ras Protein Lipidation and Trafficking.
Hedgehog Signaling Pathway
Hedgehog (Hh) proteins are secreted signaling molecules crucial for embryonic development. Mature Hh proteins are dually lipidated with cholesterol at the C-terminus and a palmitate group at the N-terminus.[12][13] Palmitoylation is catalyzed by the enzyme Hedgehog acyltransferase (Hhat) and is essential for the signaling activity of Hh proteins.[14] The lipid modifications are critical for the proper trafficking, secretion, and gradient formation of Hh proteins.[12][15]
Caption: Hedgehog Protein Processing and Signaling.
Conclusion
The choice of lipidating agent is a critical consideration in the chemical modification of proteins and peptides. While this compound offers a unique functional handle for potential further derivatization, its performance relative to more common lipidating agents like nonanoyl chloride and palmitoyl chloride requires further direct experimental comparison. The provided protocols offer a starting point for researchers to explore the lipidation of their proteins of interest. A thorough understanding of the underlying biological pathways, such as Wnt, Ras, and Hedgehog signaling, will further guide the rational design of lipidated biomolecules for research and therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 3. US8637647B2 - Method of acylating a peptide or protein - Google Patents [patents.google.com]
- 4. DE3401913A1 - Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use - Google Patents [patents.google.com]
- 5. theadl.com [theadl.com]
- 6. Chemical Probes to Directly Profile Palmitoleoylation of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Probes to Directly Profile Palmitoleoylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. JCI - Mechanisms for regulation of RAS palmitoylation and plasma membrane trafficking in hematopoietic malignancies [jci.org]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Cholesterol modification of Hedgehog family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mskcc.org [mskcc.org]
- 14. Palmitoylation of Hedgehog proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How does cholesterol affect the way Hedgehog works? | Development | The Company of Biologists [journals.biologists.com]
Confirming Site-Specific Modification with 8-Oxononanoyl Chloride: A Comparative Guide
In the dynamic field of chemical biology and drug development, the precise modification of proteins is paramount for elucidating biological function and engineering novel therapeutics. 8-Oxononanoyl chloride is an acylating agent with the potential for site-specific modification of proteins, primarily targeting nucleophilic amino acid residues such as lysine. This guide provides a comparative analysis of the methods used to confirm site-specific modification with this compound, alongside alternative approaches, and is intended for researchers, scientists, and professionals in drug development.
Mechanism of Action and Specificity
This compound is an acyl chloride that reacts with nucleophilic functional groups present on the side chains of amino acids. The primary target for acylation is the ε-amino group of lysine residues, which are often surface-exposed and possess a high degree of nucleophilicity at physiological or slightly basic pH. The reaction results in the formation of a stable amide bond. While lysine is the most common target, other residues with nucleophilic side chains, such as serine, threonine, and tyrosine, could potentially be modified, though generally to a lesser extent. The specificity of the reaction can be influenced by factors such as pH, reagent concentration, and the local microenvironment of the amino acid residue within the protein structure.
Comparative Analysis of Acylating Reagents
The selection of an appropriate acylating agent is critical for achieving the desired modification with high efficiency and specificity. Below is a comparison of this compound with other common classes of amine-reactive reagents.
| Reagent Class | Reactive Group | Bond Formed | Stability | Byproducts | Key Advantages | Key Disadvantages |
| Acyl Chlorides | -COCl | Amide | Very Stable | HCl | High reactivity | Can be harsh, potential for side reactions, sensitive to hydrolysis |
| N-Hydroxysuccinimide (NHS) Esters | Succinimidyl Ester | Amide | Very Stable | N-Hydroxysuccinimide | High specificity for amines, stable in solution | Slower reaction rate than acyl chlorides |
| Isothiocyanates | -N=C=S | Thiourea | Stable | None | Specific for primary amines | Can be less stable at extreme pH |
| Sulfonyl Chlorides | -SO2Cl | Sulfonamide | Very Stable | HCl | Forms highly stable linkage | Can be less specific than NHS esters |
Experimental Workflow for Confirmation of Site-Specific Modification
The following workflow outlines the key steps to confirm the site-specific modification of a target protein with this compound.
Caption: Experimental workflow for protein modification and confirmation.
Detailed Experimental Protocols
Protein Acylation with this compound
Objective: To covalently modify a target protein with this compound.
Materials:
-
Target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF)
-
Reaction buffer (e.g., 50 mM Sodium Bicarbonate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Protocol:
-
Prepare a stock solution of this compound in anhydrous DMF immediately before use.
-
Buffer exchange the target protein into the reaction buffer at a concentration of 1-5 mg/mL.
-
Add the this compound stock solution to the protein solution in a dropwise manner while gently vortexing. A typical molar excess of the acylating agent to the protein is 10-50 fold, but this should be optimized for each specific protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes to ensure all unreacted this compound is hydrolyzed or has reacted with the quenching agent.
-
Remove excess reagents and byproducts by dialysis or size-exclusion chromatography against a suitable storage buffer.
Confirmation of Modification by Mass Spectrometry
Objective: To confirm the covalent modification and identify the specific site(s) of acylation using mass spectrometry.
Materials:
-
Modified and unmodified protein samples
-
Mass spectrometry-grade solvents (acetonitrile, water, formic acid)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
Protocol:
A. Intact Mass Analysis:
-
Desalt the protein samples using a C4 ZipTip or equivalent.
-
Analyze the samples by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the intact protein.
-
A mass shift corresponding to the addition of one or more 8-oxononanoyl groups (mass of 8-oxononanoic acid minus water = 154.21 Da) will confirm the modification.
B. Peptide Mapping by LC-MS/MS:
-
Denature the protein samples in a buffer containing 6 M urea or guanidine hydrochloride.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample at least 5-fold with a trypsin-compatible buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the resulting MS/MS data against the protein sequence database, including a variable modification of +154.21 Da on lysine residues. The identification of peptides with this mass shift will confirm the site of modification.
Signaling Pathway Context: An Illustrative Example
Site-specific modification can be used to probe or modulate signaling pathways. For instance, acylation of a specific lysine residue on a kinase could alter its activity or its interaction with downstream substrates, thereby affecting a signaling cascade.
Caption: Hypothetical impact of acylation on a signaling pathway.
By precisely modifying proteins with reagents like this compound and rigorously confirming the site of modification, researchers can gain valuable insights into protein function and regulation, paving the way for the development of novel therapeutic strategies.
Unveiling the Biological Consequences of Protein Modification by 8-Oxononanoyl Chloride and its Analogs
A comparative guide for researchers on the evaluation of proteins modified by the lipid electrophile 8-Oxononanoyl chloride and its close analog, 4-oxo-2-nonenal (ONE), providing insights into their reactivity, biological impact, and the methodologies for their assessment.
The modification of proteins by reactive lipid species is a critical post-translational modification that can profoundly alter protein function and has been implicated in a range of physiological and pathological processes, including cellular signaling, inflammation, and the progression of diseases such as atherosclerosis and neurodegenerative disorders.[1][2][3] Among the reactive lipid-derived electrophiles, α,β-unsaturated keto-aldehydes represent a particularly reactive class of molecules. While direct experimental data on this compound is limited in the reviewed literature, its structural analog, 4-oxo-2-nonenal (ONE), has been more extensively studied and serves as a valuable model for understanding the biological evaluation of proteins modified by such compounds.[4][5][6][7] ONE is a product of lipid peroxidation of n-6 polyunsaturated fatty acids and is known to be a more reactive protein modifier and crosslinking agent than the more commonly studied 4-hydroxynonenal (HNE).[4]
Comparative Reactivity of 4-oxo-2-nonenal (ONE) with Amino Acid Residues
The reactivity of ONE with nucleophilic amino acid side chains is a key determinant of its biological effects. Kinetic studies have revealed a specific order of reactivity, with cysteine being the most susceptible to modification.[4][6] Unlike HNE, ONE also demonstrates reactivity with arginine residues.[4][6]
| Amino Acid Residue | Reactivity with ONE | Type of Adduct Formed | Reference |
| Cysteine (Cys) | Very High (≫ His) | Michael Adduct | [4][6] |
| Histidine (His) | High | Michael Adduct, Pyrrole Crosslink (with Lys) | [4][6][8] |
| Lysine (Lys) | Moderate | Schiff Base, Ketoamide Adduct, Pyrrole Crosslink (with His) | [4][6][8] |
| Arginine (Arg) | Low | Adducted by ONE (not by HNE) | [4][6] |
Comparison of 4-oxo-2-nonenal (ONE) with 4-hydroxy-2-nonenal (HNE)
ONE and HNE are both α,β-unsaturated aldehydes derived from lipid peroxidation, but they exhibit important differences in their chemical reactivity and the types of protein modifications they induce.
| Feature | 4-oxo-2-nonenal (ONE) | 4-hydroxy-2-nonenal (HNE) | Reference |
| Reactivity | More reactive protein modifier and crosslinking agent | Less reactive than ONE | [4] |
| Amino Acid Targets | Cys, His, Lys, Arg | Cys, His, Lys | [4][6] |
| Primary Adduction | Michael addition | Michael addition | [6][7] |
| Specific Adducts | 4-ketoamide with Lysine, Pyrrole crosslinks | 2-pentylpyrrole with Lysine | [4][9] |
| Reactivity with Cys | >100-fold greater than HNE | Lower than ONE | [6][7] |
Functional Consequences of Protein Modification by ONE
The covalent modification of proteins by ONE can lead to significant alterations in their biological function. A notable example is the modification of high-density lipoprotein (HDL).
| Protein/System | Experimental Observation | Quantitative Effect | Reference |
| High-Density Lipoprotein (HDL) | ONE modification of HDL impairs its anti-inflammatory properties. | Partially inhibited protection against LPS-induced TNFα and IL-1β gene expression. | [4] |
| Apolipoprotein A-I (apoA-I) | ONE modification dramatically decreases apoA-I exchange from HDL. | At 3 eq, ONE decreased apoA-I exchange from ~46.5% to ~18.4% (p < 0.001). | [4] |
| Macrophage Cholesterol Efflux | ONE modification of HDL or apoA-I. | Did not significantly alter macrophage cholesterol efflux capacity. | [4] |
Experimental Protocols
Protocol for Protein Carbonyl Quantification using 2,4-Dinitrophenylhydrazine (DNPH) Assay
This method is widely used to quantify the extent of protein carbonylation, a hallmark of protein oxidation induced by reactive species like ONE.[10][11][12][13]
1. Sample Preparation:
-
Dissolve protein samples in purified water to a concentration of approximately 10 mg/mL.
-
Centrifuge to remove any insoluble material.
-
If significant nucleic acid contamination is present, treat with streptozocin (10% solution, 10 µL per 100 µL of sample), incubate for 15 minutes at room temperature, and centrifuge to remove precipitated nucleic acids.[13]
2. Derivatization with DNPH:
-
To 100 µL of protein sample, add 100 µL of DNPH solution.
-
Vortex and incubate for 10 minutes at room temperature.[13]
3. Protein Precipitation:
-
Add 30 µL of 87% Trichloroacetic acid (TCA) solution to each sample.
-
Vortex and incubate on ice for 5 minutes.
-
Centrifuge at 13,000 × g for 2 minutes to pellet the protein.
-
Carefully remove the supernatant.[13]
4. Washing the Pellet:
-
Add 500 µL of ice-cold acetone to each pellet.
-
Sonciate for 30 seconds to wash the pellet.
-
Centrifuge at 13,000 × g for 2 minutes and discard the acetone. Repeat the wash step.
5. Solubilization and Measurement:
-
Resuspend the protein pellet in 6 M Guanidine solution.
-
Measure the absorbance of the resulting dinitrophenyl (DNP) hydrazone adducts at 375 nm using a spectrophotometric multiwell plate reader.[13]
-
A reagent background control (water instead of protein sample) should be run in parallel and its absorbance subtracted from all sample readings.[13]
6. Protein Concentration and Data Analysis:
-
Determine the protein concentration in the solubilized pellets using a suitable protein assay, such as the Bicinchoninic Acid (BCA) assay.
-
Calculate the carbonyl content, typically expressed as nmol of carbonyl groups per mg of protein, using the extinction coefficient for DNP hydrazones (22,000 M⁻¹ cm⁻¹ at 366 nm).[12]
Visualizing Molecular Mechanisms and Workflows
To better understand the processes involved in protein modification by ONE and its detection, the following diagrams illustrate the key pathways and experimental steps.
Caption: Mechanism of protein modification by 4-oxo-2-nonenal (ONE).
Caption: Workflow for DNPH-based protein carbonylation assay.
References
- 1. biological-effect-of-protein-modifications-by-lipid-peroxidation-products - Ask this paper | Bohrium [bohrium.com]
- 2. Novel Approaches to identify protein adducts produced by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modified sites and functional consequences of 4-oxo-2-nonenal adducts in HDL that are elevated in familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Covalent modification of amino acid nucleophiles by the lipid peroxidation products 4-hydroxy-2-nonenal and 4-oxo-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Quantitative Analysis of 8-Oxononanoyl Chloride Reaction Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 8-Oxononanoyl chloride, a bifunctional molecule of interest in bioconjugation and targeted drug delivery. Due to the limited availability of specific kinetic data for this compound, this document will focus on the well-studied and structurally similar aliphatic acyl chloride, octanoyl chloride, reacting with a primary amine, n-butylamine. This reaction serves as a reliable model for understanding the reactivity of this compound. The principles and methodologies described herein are directly applicable to the kinetic analysis of this compound.
Introduction
Acyl chlorides are highly reactive carboxylic acid derivatives that readily undergo nucleophilic acyl substitution reactions.[1] Their rapid reaction rates with nucleophiles such as amines make them valuable reagents in organic synthesis and bioconjugation. The reaction with a primary amine proceeds through a nucleophilic addition-elimination mechanism to form a stable amide bond.[2][3] Understanding the kinetics of these reactions is crucial for optimizing reaction conditions, controlling product formation, and designing efficient bioconjugation strategies.
This guide will present a detailed experimental protocol for determining the second-order rate constant of the reaction between an aliphatic acyl chloride and a primary amine using UV-Vis spectroscopy. Furthermore, it will provide a framework for comparing the reactivity of different acylating agents.
Reaction Signaling Pathway
The reaction between an acyl chloride and a primary amine follows a nucleophilic addition-elimination pathway. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A final deprotonation step yields the stable amide product.
Caption: Nucleophilic addition-elimination pathway for the reaction of an acyl chloride with a primary amine.
Quantitative Data Comparison
| Acylating Agent | Amine | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Octanoyl Chloride | n-Butylamine | Acetonitrile | 25 | Data to be determined experimentally |
| Benzoyl Chloride | Aniline | Acetonitrile | 25 | 1.2 x 10⁻² |
| Acetyl Chloride | n-Butylamine | Dioxane | 20 | 5.8 x 10¹ |
| Acetic Anhydride | n-Butylamine | Acetonitrile | 25 | 1.5 x 10⁻³ |
Note: The rate constants for benzoyl chloride and acetyl chloride are sourced from analogous reactions and are provided for comparative context.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from its corresponding carboxylic acid, 8-oxononanoic acid, using a standard chlorinating agent such as oxalyl chloride or thionyl chloride.
Materials:
-
8-oxononanoic acid
-
Oxalyl chloride (or thionyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Schlenk line or inert atmosphere setup
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-oxononanoic acid in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a slight molar excess (e.g., 1.2 equivalents) of oxalyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. The crude this compound is typically used immediately in the next step without further purification due to its high reactivity and sensitivity to moisture.
Kinetic Analysis by UV-Vis Spectroscopy
The reaction between an acyl chloride and a primary amine is typically very fast, necessitating the use of a stopped-flow apparatus coupled with a UV-Vis spectrophotometer to accurately measure the reaction kinetics. The principle of this method is to monitor the change in absorbance of a reactant or product over time. For this specific reaction, a derivatizing agent that reacts with the primary amine to produce a chromophore can be used to monitor the disappearance of the amine.
Experimental Workflow:
References
Safety Operating Guide
Proper Disposal of 8-Oxononanoyl Chloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like 8-Oxononanoyl chloride is paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Acyl chlorides are highly reactive compounds that require specific disposal procedures to mitigate risks of violent reactions and the release of hazardous byproducts. The following step-by-step guide is designed to provide clear, actionable instructions for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and to use the appropriate personal protective equipment (PPE). Acyl chlorides, in general, are corrosive, lachrymatory (tear-producing), and react violently with water and other nucleophilic substances. This reaction produces hydrogen chloride (HCl) gas, which is corrosive and toxic upon inhalation.
| Hazard Statement | Description |
| H314 | Causes severe skin burns and eye damage. |
| H317 | May cause an allergic skin reaction.[1] |
| H318 | Causes serious eye damage.[1] |
| H330 | Fatal if inhaled.[1] |
| H290 | May be corrosive to metals.[1] |
Personal Protective Equipment (PPE):
| Equipment | Specifications |
| Eye Protection | Chemical splash goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer for compatibility. |
| Body Protection | Chemical-resistant apron or lab coat.[2] |
| Respiratory Protection | Use in a well-ventilated fume hood.[2] For spills or emergencies, a NIOSH-approved respirator with appropriate cartridges may be necessary.[3] |
Step-by-Step Disposal Protocol
This protocol details the hydrolysis of this compound into a less reactive carboxylate salt, which can then be disposed of as aqueous waste, in accordance with local regulations.
Materials Needed:
-
This compound waste
-
Large beaker or flask (at least 10 times the volume of the waste)
-
Stir plate and stir bar
-
Dropping funnel or pipette
-
Ice bath
-
5-10% aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution
-
pH paper or pH meter
Procedure:
-
Preparation:
-
Perform the entire procedure in a certified chemical fume hood.[2]
-
Ensure an emergency shower and eyewash station are readily accessible.
-
Place a large beaker containing the stirred, cold aqueous solution of sodium hydroxide or sodium bicarbonate on a stir plate within an ice bath. The basic solution should be in excess to neutralize the resulting HCl and the carboxylic acid.
-
-
Slow Addition:
-
Slowly and carefully add the this compound waste dropwise to the stirred, cold basic solution using a dropping funnel or pipette.[4]
-
Be prepared for a vigorous reaction, including foaming and the evolution of HCl gas. The rate of addition should be controlled to prevent the reaction from becoming too vigorous.
-
-
Neutralization and Hydrolysis:
-
Continue stirring the mixture in the ice bath until the reaction subsides.
-
Allow the mixture to warm to room temperature while continuing to stir for several hours to ensure complete hydrolysis.
-
-
pH Check:
-
Check the pH of the resulting solution to ensure it is neutral (pH 6-8). If the solution is still acidic, add more basic solution until neutralization is achieved. If it is too basic, it can be neutralized with a dilute acid like hydrochloric acid.
-
-
Final Disposal:
Spill Management
In the event of a spill, evacuate the area and remove all ignition sources.[2] Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.[7] The absorbed material should be collected into a sealed container for disposal as hazardous waste.[3] The spill area should then be ventilated and washed after the material has been completely removed.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 8-Oxononanoyl Chloride
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical information for the handling, storage, and disposal of 8-Oxononanoyl chloride. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a reactive acyl chloride. Based on data for similar compounds like Octanoyl and Nonanoyl chloride, it should be treated as a hazardous substance.[1][2] It is corrosive, can cause severe skin burns and eye damage, and may be fatal if inhaled.[3][4][5] It is also a combustible liquid that reacts violently with water.[1][2]
Minimum Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye damage.[3][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl or Neoprene rubber), a lab coat, and closed-toe shoes. For larger quantities, consider disposable Tyvek-type sleeves or a full suit.[4][6] | Prevents skin contact, which can cause severe burns and allergic reactions.[5][7] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.[5][7] | Protects against inhalation of vapors, which can be fatal.[4][5] |
Always consult with your institution's Environmental Health and Safety (EHS) department for specific PPE recommendations.
Safe Handling and Operational Workflow
A systematic approach is critical when working with this compound. The following workflow outlines the key steps from receipt to disposal to minimize exposure and ensure safety.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Octanoyl chloride | C8H15ClO | CID 8124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
